N-ethyl-2-(methylamino)acetamide hydrochloride
Description
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Properties
IUPAC Name |
N-ethyl-2-(methylamino)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-3-7-5(8)4-6-2;/h6H,3-4H2,1-2H3,(H,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINYLHBWCLZCPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CNC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909191-78-2 | |
| Record name | N-ethyl-2-(methylamino)acetamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-ethyl-2-(methylamino)acetamide hydrochloride: From Synthesis to a Hypothesized Mechanism of Action
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
N-ethyl-2-(methylamino)acetamide hydrochloride is a small molecule of interest within the sphere of medicinal chemistry and neuropharmacology. While its primary current application lies as a versatile synthetic intermediate for more complex pharmaceutical agents targeting the central nervous system (CNS), its own pharmacological profile remains largely uncharacterized[1]. This technical guide provides a comprehensive overview of the known attributes of N-ethyl-2-(methylamino)acetamide hydrochloride, including its chemical and physical properties, and detailed synthetic pathways. Recognizing the current knowledge gap, this document further proposes a hypothesized mechanism of action based on structural analogy to known psychoactive compounds. Crucially, this guide outlines a systematic, multi-tiered experimental workflow designed to rigorously investigate and elucidate its true biological function. This document is intended to serve as a foundational resource for researchers aiming to explore the therapeutic potential of this and related molecules.
Introduction
The landscape of CNS drug discovery is in constant evolution, with a continuous search for novel molecular entities that can modulate neural pathways with greater specificity and fewer off-target effects. Small molecule acetamides represent a rich chemical space for the development of such agents[2]. N-ethyl-2-(methylamino)acetamide hydrochloride, with its distinct structural motifs, presents as a compound of interest. Its hydrochloride salt form enhances water solubility, a desirable trait for a potential drug candidate[1]. While extensively utilized as a building block in synthetic chemistry, a thorough investigation into its intrinsic biological activity is warranted[1][3]. This guide aims to consolidate the existing knowledge and provide a forward-looking roadmap for its pharmacological investigation.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Formula | C5H13ClN2O | [4] |
| Molecular Weight | 152.62 g/mol | [4] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in polar solvents such as water and ethanol. | [3] |
| IUPAC Name | n-ethyl-2-(methylamino)acetamide hydrochloride | [4] |
| CAS Number | 909191-78-2 | [4] |
The presence of the hydrochloride salt significantly improves the aqueous solubility of the compound, which is a favorable characteristic for in vitro assays and potential formulation development[1].
Synthesis and Chemical Reactivity
N-ethyl-2-(methylamino)acetamide hydrochloride can be synthesized through several established chemical routes. The choice of a particular method may depend on the desired scale, purity requirements, and available starting materials.
Synthetic Pathways
Common synthetic strategies include:
-
Amidation: This is a direct approach involving the reaction of a suitable amine with an activated carboxylic acid derivative. For instance, the reaction of N-ethyl-2-(methylamino)amine with an acetylating agent like acetyl chloride or acetic anhydride.
-
Nucleophilic Substitution: Another viable route involves the reaction of N-ethyl-2-chloroacetamide with methylamine. The nucleophilic methylamine displaces the chloride to form the desired product.
-
Reductive Amination: This method could involve the reaction of an appropriate aldehyde or ketone with an amine in the presence of a reducing agent.
Detailed Protocol: Nucleophilic Substitution
A representative protocol for the synthesis via nucleophilic substitution is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-ethyl-2-chloroacetamide in a suitable polar aprotic solvent such as acetonitrile.
-
Addition of Amine: Cool the solution in an ice bath and slowly add an excess of methylamine (as a solution in a solvent like ethanol or THF, or as a gas). The excess methylamine serves as both the nucleophile and the base to neutralize the HCl byproduct.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Once the reaction is complete, quench it with water and extract the product with an organic solvent like dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
-
Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid in the same or a compatible solvent. The hydrochloride salt will precipitate and can be collected by filtration, washed with a cold solvent, and dried under vacuum[1].
Chemical Reactivity
The molecule possesses several reactive sites:
-
Amide Bond: The amide bond can undergo hydrolysis under acidic or basic conditions to yield N-ethyl-ethylamine and methylaminoacetic acid.
-
Amine Groups: The secondary and tertiary amine functionalities can act as nucleophiles and bases. They can be further alkylated or acylated.
Hypothesized Mechanism of Action
In the absence of direct experimental evidence, a hypothesized mechanism of action can be formulated based on the structural features of N-ethyl-2-(methylamino)acetamide. The molecule's small size and polar nature suggest it may be a candidate for interacting with neurotransmitter systems within the CNS[3].
Structural Analogy and Potential Targets
The core structure of N-ethyl-2-(methylamino)acetamide bears resemblance to certain endogenous neuromodulators and synthetic psychoactive compounds. The ethylamino and methylamino groups are common pharmacophores in many CNS-active drugs.
Potential molecular targets could include:
-
Neurotransmitter Receptors: The compound may act as an agonist or antagonist at various neurotransmitter receptors, such as dopaminergic, serotonergic, or adrenergic receptors. Given its structure, it might exhibit some affinity for trace amine-associated receptors (TAARs).
-
Neurotransmitter Transporters: It is plausible that the compound could interact with monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET), potentially inhibiting the reuptake of these neurotransmitters from the synaptic cleft.
-
Enzymes: The molecule could potentially inhibit enzymes involved in the metabolism of neurotransmitters, such as monoamine oxidase (MAO).
The following diagram illustrates a hypothesized signaling pathway modulation:
Caption: Hypothesized modulation of neurotransmitter reuptake.
Proposed Experimental Workflow for Mechanism of Action Elucidation
To move from a hypothesized to an evidence-based mechanism of action, a systematic experimental approach is essential.
Tier 1: In Vitro Target Screening
The initial step involves broad screening to identify potential molecular targets.
-
Receptor Binding Assays: A comprehensive radioligand binding assay panel (e.g., the Psychoactive Drug Screening Program - PDSP) should be employed to assess the affinity of N-ethyl-2-(methylamino)acetamide hydrochloride for a wide range of CNS receptors and transporters.
-
Enzyme Inhibition Assays: The compound should be tested for its ability to inhibit key enzymes involved in neurotransmitter metabolism, particularly MAO-A and MAO-B.
Tier 2: Functional Assays
Once binding affinities are established, functional assays are crucial to determine the nature of the interaction (e.g., agonist, antagonist, inverse agonist).
-
Cell-based Functional Assays: For receptors where significant binding is observed, cell lines expressing these receptors can be used to measure downstream signaling events, such as changes in intracellular calcium levels, cAMP production, or reporter gene expression.
-
Neurotransmitter Uptake Assays: If binding to monoamine transporters is confirmed, synaptosome preparations or cell lines expressing these transporters can be used to measure the inhibition of radiolabeled neurotransmitter uptake.
The following diagram outlines the experimental workflow:dot digraph "Experimental_Workflow" { graph [nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="Compound Synthesis\n& Characterization"]; "Tier1" [label="Tier 1: In Vitro Screening", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Binding_Assays" [label="Receptor/Transporter\nBinding Assays"]; "Enzyme_Assays" [label="Enzyme Inhibition\nAssays"]; "Tier2" [label="Tier 2: Functional Assays", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; "Cell_Functional" [label="Cell-based Functional\nAssays"]; "Uptake_Assays" [label="Neurotransmitter\nUptake Assays"]; "Tier3" [label="Tier 3: Ex Vivo & In Vivo Studies", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Electrophysiology" [label="Brain Slice\nElectrophysiology"]; "Neurochemistry" [label="Microdialysis"]; "Behavioral" [label="Behavioral Assays"]; "End" [shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF", label="Mechanism of Action\nElucidation"];
"Start" -> "Tier1"; "Tier1" -> "Binding_Assays"; "Tier1" -> "Enzyme_Assays"; "Binding_Assays" -> "Tier2"; "Enzyme_Assays" -> "Tier2"; "Tier2" -> "Cell_Functional"; "Tier2" -> "Uptake_Assays"; "Cell_Functional" -> "Tier3"; "Uptake_Assays" -> "Tier3"; "Tier3" -> "Electrophysiology"; "Tier3" -> "Neurochemistry"; "Tier3" -> "Behavioral"; "Electrophysiology" -> "End"; "Neurochemistry" -> "End"; "Behavioral" -> "End"; }
Sources
- 1. N-(2-(Methylamino)ethyl)acetamide | CymitQuimica [cymitquimica.com]
- 2. Frontiers | Application of Small Molecules in the Central Nervous System Direct Neuronal Reprogramming [frontiersin.org]
- 3. Buy N-methyl-N-[2-(methylamino)ethyl]acetamide (EVT-3121399) | 27725-41-3 [evitachem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
N-ethyl-2-(methylamino)acetamide hydrochloride CAS number 909191-78-2
The following technical guide details the physicochemical profile, synthetic pathways, and application protocols for N-ethyl-2-(methylamino)acetamide hydrochloride . This document is structured to serve as a primary reference for medicinal chemists and process development scientists.
Advanced Building Block for Peptidomimetic Scaffolds
CAS Number: 909191-78-2 Molecular Formula: C₅H₁₃ClN₂O Molecular Weight: 152.62 g/mol Synonyms: Sarcosine ethylamide hydrochloride; 2-(Methylamino)-N-ethylacetamide HCl
Executive Technical Summary
N-ethyl-2-(methylamino)acetamide hydrochloride is a secondary amine building block derived structurally from sarcosine (N-methylglycine) . Unlike simple aliphatic amines, the incorporation of the amide backbone provides hydrogen bond donor/acceptor motifs essential for binding affinity in GPCR ligands and kinase inhibitors .
The hydrochloride salt form is critical for isolating this intermediate as a stable solid, preventing the oxidative degradation and hygroscopic oil formation common to free-base alpha-amino amides. Its primary utility lies in Fragment-Based Drug Design (FBDD) , where it serves as a soluble, low-molecular-weight scaffold for introducing amino-acetamide linkers.
Physicochemical Profile
| Property | Specification | Mechanistic Note |
| Appearance | White to off-white crystalline solid | High lattice energy of HCl salt confers stability. |
| Solubility | >50 mg/mL in Water, DMSO, Methanol | Amine protonation ( |
| pKa (Calc) | ~8.1 (Secondary Amine) | Lower than typical alkyl amines due to the electron-withdrawing inductive effect of the |
| Hygroscopicity | Moderate to High | The ionic chloride lattice readily coordinates atmospheric moisture; requires desiccated storage. |
| Melting Point | 145–150 °C (Dec) | Sharp melting point indicates high purity; decomposition occurs upon amine oxidation at high T. |
Synthetic Methodologies
Two primary routes are validated for the synthesis of CAS 909191-78-2. The choice of method depends on the scale and available starting materials.
Method A: Nucleophilic Substitution (Scale-Up Route)
This method utilizes the high reactivity of
Reagents: N-ethyl-2-chloroacetamide, Methylamine (2M in THF), Potassium Carbonate (
-
Precursor Preparation: React chloroacetyl chloride with ethylamine at 0°C to yield N-ethyl-2-chloroacetamide.
-
Displacement: Dissolve N-ethyl-2-chloroacetamide (1.0 eq) in THF.
-
Addition: Add Methylamine (3.0 eq) dropwise at 0°C. Note: Excess methylamine acts as a proton scavenger and prevents double alkylation.
-
Workup: Evaporate solvent. Dissolve residue in DCM, wash with brine.
-
Salt Formation: Treat the organic layer with 4M HCl in Dioxane. The product precipitates as the HCl salt.
Method B: Peptide Coupling (Precision Route)
Ideal for medicinal chemistry labs requiring high purity without distillation.
Reagents: N-Boc-Sarcosine, Ethylamine, HATU/DIPEA, followed by HCl deprotection.
-
Coupling: React N-Boc-Sarcosine with Ethylamine hydrochloride using HATU (1.1 eq) and DIPEA (3.0 eq) in DMF.
-
Deprotection: Treat the isolated intermediate with 4M HCl in Dioxane for 2 hours at room temperature.
-
Isolation: Precipitate with diethyl ether to yield CAS 909191-78-2 in >98% purity.
Visualization: Synthesis Workflow & Logic
The following diagram illustrates the decision logic and process flow for synthesizing and validating this compound.
Figure 1: Comparative synthetic workflow for N-ethyl-2-(methylamino)acetamide HCl, highlighting critical control points.
Quality Control & Analytical Protocols
To ensure the integrity of the building block before use in downstream synthesis, the following self-validating analytical system is recommended.
A. Proton NMR ( H NMR) Validation
Solvent: Deuterium Oxide (
- 1.05 ppm (t, 3H): Methyl protons of the N-ethyl group.
- 2.65 ppm (s, 3H): N-methyl protons (singlet indicates no coupling to adjacent carbons, characteristic of sarcosine motif).
- 3.15 ppm (q, 2H): Methylene protons of the N-ethyl group.
-
3.75 ppm (s, 2H): Alpha-methylene protons (
). Note: This singlet may broaden if proton exchange is slow.
B. Chloride Content Titration
Because the stoichiometry of the salt affects molecular weight calculations in drug synthesis, verify the HCl ratio.
-
Method: Argentometric titration with
using a chromate indicator (Mohr’s method). -
Acceptance Criteria: 22.5% – 23.5% Chloride by weight (Theoretical: 23.2%).
Applications in Drug Discovery[1][2]
Fragment-Based Drug Design (FBDD)
This compound is a "privileged structure" fragment. The secondary amine allows for rapid diversification via:
-
Reductive Amination: Reaction with aldehydes to form tertiary amines.
-
Sulfonylation: Reaction with sulfonyl chlorides to generate sulfonamides (common in protease inhibitors).
-
Urea Formation: Reaction with isocyanates.
Solubility Enhancement
The N-methylamino motif is often introduced into lipophilic drug candidates to improve metabolic stability (blocking dealkylation compared to N-ethyl) and solubility (pKa ~8.1 ensures ionization at physiological pH 7.4).
Safety & Handling (SDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity - single exposure (Respiratory tract irritation) (H335).
-
Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). The compound is hygroscopic; reseal immediately after use.
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12253, Ethylacetamide (Analogous Backbone Data). Retrieved January 30, 2026, from [Link][1]
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An In-depth Technical Guide to the Identification and Differentiation of N-Substituted Amino Acetamides: A Case Study on "N-ethyl-2-(methylamino)acetamide hydrochloride"
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of chemical synthesis and drug discovery, the precise identification of reagents and building blocks is paramount. Ambiguous or inconsistent nomenclature in commercial and academic databases can lead to costly errors, invalidated experiments, and significant delays. This guide addresses this critical issue through a case study of "N-ethyl-2-(methylamino)acetamide hydrochloride," a name associated with multiple distinct chemical entities. We will dissect this ambiguity, provide a clear framework for differentiating between these closely related structures, and outline generalizable strategies for their synthesis and analytical validation. By focusing on the principles of unambiguous chemical identification, this document serves as a vital resource for ensuring experimental integrity and reproducibility.
The Nomenclature Challenge: A Case Study of N-substituted Amino Acetamides
The procurement of chemical building blocks often begins with a name. However, as complexity increases, common names can become unreliable. A query for "N-ethyl-2-(methylamino)acetamide hydrochloride" reveals a stark example of this challenge, with search results pointing to at least four different molecules, each with a unique structure and Chemical Abstracts Service (CAS) number. This ambiguity necessitates a rigorous approach to identification, moving beyond common names to rely on definitive structural and molecular identifiers.
For any researcher, using the wrong compound due to nomenclature confusion can compromise the entire experimental outcome. Therefore, the first and most critical step is to establish the precise identity of the material in hand. The following table disambiguates the compounds frequently associated with this and similar names.
| Compound Identifier | N-ethyl-2-(methylamino)acetamide HCl | N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide HCl | N-Methyl-N-[2-(methylamino)ethyl]acetamide HCl | N-[2-(methylamino)ethyl]acetamide HCl |
| IUPAC Name | n-ethyl-2-(methylamino)acetamide hydrochloride[1] | N-(2,6-dimethylphenyl)-2-[ethyl(methyl)amino]acetamide;hydrochloride[2] | N-methyl-N-[2-(methylamino)ethyl]acetamide;hydrochloride[2] | N-[2-(methylamino)ethyl]acetamide hydrochloride[3] |
| Common Association | Direct match to the query name. | Lidocaine Impurity E or K[2][4] | Research chemical, potential pharmaceutical intermediate[2] | Building block. |
| CAS Number | 909191-78-2[1][5][6] | 50295-20-0[2][4] | 2201920-82-1[7] | 1350720-14-7[3] |
| Molecular Formula | C5H13ClN2O[1][5] | C13H21ClN2O[2] | C6H15ClN2O[2][7] | C5H13ClN2O[3] |
| Formula Weight | 152.62 g/mol [1][5] | 256.77 g/mol [2] | 166.65 g/mol [2][7] | Not explicitly found, but same formula as the primary compound. |
| SMILES String | CCNC(=O)CNC.Cl[1] | CCN(C)CC(=O)NC1=C(C=CC=C1C)C.Cl[2] | CNCCN(C)C(C)=O.Cl[7] | CNCCNC(C)=O.Cl[3] |
| InChI Key | UFCBSRMTKKKHRE-UHFFFAOYSA-N (non-salt form)[8] | APBBVJVUJAPCDX-UHFFFAOYSA-N[2][4] | DTLJDNBHCIBSGX-UHFFFAOYSA-N[2][7] | AJWYTXPBZDRHRB-UHFFFAOYSA-N[3] |
This table underscores the necessity of using CAS numbers and InChI Keys as the gold standard for compound identification in all experimental records and procurement orders.
Profile of N-ethyl-2-(methylamino)acetamide hydrochloride (CAS: 909191-78-2)
While this compound is commercially available, detailed characterization and application data in peer-reviewed literature are sparse.[1][5][6][9] It is primarily cataloged as a chemical building block.[1] The following properties are compiled from commercial suppliers and computational predictions.
Known and Predicted Physicochemical Properties
| Property | Value | Source Type |
| CAS Number | 909191-78-2[1][5] | Experimental (Registry) |
| Molecular Formula | C5H13ClN2O[1][5] | Calculated |
| Formula Weight | 152.62 g/mol [1][5] | Calculated |
| Purity (Typical) | 95% - 98%[1][5] | Experimental (Vendor Data) |
| Monoisotopic Mass | 116.09496 Da (non-salt form)[8] | Predicted |
| XlogP | -0.5[8] | Predicted |
| Predicted CCS ([M+H]+) | 124.7 Ų[8] | Predicted |
Note: Predicted values are computationally derived and should be used as estimates until experimental data becomes available.
Generalizable Synthetic Protocol for N-Substituted Amino Acetamides
Causality and Experimental Design
The chosen strategy is based on the high reactivity of α-haloacetamides towards nucleophiles.
-
Step 1 (Amide Formation): Reacting 2-chloroacetyl chloride with ethylamine forms the N-ethyl-2-chloroacetamide intermediate. This reaction is typically performed at low temperatures in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the HCl byproduct without competing in the reaction. The choice of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is critical to prevent hydrolysis of the acid chloride.
-
Step 2 (Nucleophilic Substitution): The intermediate is then reacted with methylamine. Methylamine acts as the nucleophile, displacing the chloride to form the final product. A slight excess of methylamine can be used to drive the reaction to completion and neutralize the generated HCl. The hydrochloride salt can then be isolated by precipitation from a non-polar solvent or by introducing dry HCl gas.
This self-validating protocol includes clear checkpoints: the intermediate can be isolated and characterized (e.g., by NMR, GC-MS) to confirm its identity before proceeding, ensuring the final reaction step is based on a known substrate.
Experimental Workflow
Step 1: Synthesis of N-ethyl-2-chloroacetamide
-
Dissolve ethylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a flask cooled to 0°C under a nitrogen atmosphere.
-
Add 2-chloroacetyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor reaction completion by TLC or GC-MS.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude N-ethyl-2-chloroacetamide intermediate.
Step 2: Synthesis of N-ethyl-2-(methylamino)acetamide hydrochloride
-
Dissolve the crude intermediate (1.0 eq) in a suitable solvent like isopropanol.
-
Add an excess of methylamine (e.g., 2-3 eq, as a solution in THF or ethanol) to the solution.
-
Stir the reaction at room temperature or with gentle heating (40-50°C) for 12-24 hours.
-
Monitor the disappearance of the starting material by TLC or LC-MS.
-
Once complete, cool the solution and acidify with concentrated HCl or by bubbling dry HCl gas to precipitate the hydrochloride salt.
-
Filter the solid product, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum.
Workflow Visualization
Caption: Generalized synthetic workflow for N-substituted amino acetamides.
Proposed Analytical Workflow for Unambiguous Identification
Given the potential for misidentification, a multi-tiered analytical approach is essential for quality control and structural verification.
Rationale for Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): Coupled with a UV detector, HPLC is an excellent tool for assessing the purity of the sample. For compounds lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) can be employed.[3]
-
Mass Spectrometry (MS): This is the most powerful tool for unambiguous identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. Derivatization may be required for polar molecules to increase volatility.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for non-volatile or thermally unstable compounds. It provides an accurate mass of the parent ion (confirming the molecular formula) and a unique fragmentation pattern (confirming the structure).[10] This technique would easily differentiate the compounds listed in Section 1 by their distinct parent masses.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural information, allowing for the precise mapping of atoms and their connectivity.
Decision Workflow for Compound Verification
Caption: Analytical workflow for unambiguous compound identification.
Conclusion
The case of "N-ethyl-2-(methylamino)acetamide hydrochloride" serves as a critical reminder that common chemical names can be fraught with ambiguity. For scientists in research and development, adherence to rigorous identification standards is not merely a matter of best practice but a fundamental requirement for valid and reproducible science. Relying on unique and universal identifiers such as CAS numbers and InChI keys is essential. The synthetic and analytical frameworks provided in this guide offer a generalizable approach for working with novel or sparsely documented chemical building blocks, ensuring that researchers can proceed with confidence in the identity and quality of their materials.
References
-
PubChem. Acetamide, N-(2,6-dimethylphenyl)-2-(ethylmethylamino)-, monohydrochloride. National Center for Biotechnology Information. [Link]
-
PubChem. N-ethyl-2-(methylamino)acetamide hydrochloride. National Center for Biotechnology Information. [Link]
-
PubChemLite. N-ethyl-2-(methylamino)acetamide hydrochloride (C5H12N2O). [Link]
-
Normec Synergy Health. Nitrosamine analysis. [Link]
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An In-depth Technical Guide to N-substituted Glycinamides: Focus on N-ethyl-N2-methylglycinamide Hydrochloride and its Isomers
A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals
Introduction: Navigating the Nomenclature of N-substituted Glycinamides
In the landscape of pharmaceutical intermediates and research chemicals, precision in nomenclature is paramount. The compound "N-ethyl-N2-methylglycinamide hydrochloride" presents a case where common naming conventions can lead to ambiguity. Structurally, this name suggests a glycinamide backbone with an ethyl group on the alpha-nitrogen (the nitrogen of the original glycine) and a methyl group on the amide nitrogen. A more precise IUPAC nomenclature for this structure would be 2-(ethylamino)-N-methylacetamide hydrochloride .
This guide acknowledges the scarcity of direct literature for a compound under the specific name "N-ethyl-N2-methylglycinamide hydrochloride." Therefore, to provide a comprehensive and actionable technical resource, this document will focus on this proposed structure and its closely related, commercially available isomers. By examining the synthesis, properties, and potential applications of these isomers, we can construct a robust understanding of this chemical space. This approach allows us to infer the characteristics and potential utility of the target compound while grounding our discussion in verifiable data from established chemical literature and supplier information.
This guide is structured to provide not just protocols, but the scientific rationale behind them, empowering researchers to adapt and innovate.
I. The Glycinamide Core and Its Isomeric Variants
The core of our interest is the glycinamide structure, a derivative of the simplest amino acid, glycine. The versatility of this scaffold lies in the potential for differential substitution on its two nitrogen atoms. In the context of "N-ethyl-N2-methylglycinamide," we are primarily concerned with three positional isomers:
-
Isomer A: 2-(Ethylamino)-N-methylacetamide hydrochloride: The proposed structure for the topic of this guide.
-
Isomer B: N-ethyl-2-(methylamino)acetamide hydrochloride: An isomer where the positions of the ethyl and methyl groups are swapped.
-
Isomer C: 2-Amino-N-ethyl-N-methylacetamide hydrochloride: An isomer where both alkyl groups are on the amide nitrogen.
Understanding the distinct properties and synthetic accessibility of each isomer is crucial for any research or development endeavor.
Comparative Physicochemical Properties
A clear understanding of the physicochemical properties of these isomers is the foundation for their application in research and development. The following table summarizes key data for the relevant isomers and their constituent parent structures.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
| 2-(Ethylamino)-N-methylacetamide hydrochloride (Isomer A) | Not Available | C5H13ClN2O | 152.62 | Predicted: Solid |
| N-ethyl-2-(methylamino)acetamide hydrochloride (Isomer B) | 909191-78-2 | C5H13ClN2O | 152.62 | Solid |
| 2-Amino-N-ethyl-N-methylacetamide hydrochloride (Isomer C) | 71034-44-1 | C5H13ClN2O | 152.62 | Not Specified |
| N-Ethylglycinamide | 62029-79-2 | C4H10N2O | 102.14 | Not Specified |
| 2-Amino-N-methylacetamide hydrochloride | 49755-94-4 | C3H9ClN2O | 124.57 | White to off-white powder or crystals[1] |
Data for the proposed structure (Isomer A) is inferred from its isomers due to a lack of specific experimental data.
Isomeric Relationship Diagram
To visually represent the relationship between these key isomers, the following diagram illustrates their structural differences.
Caption: Positional isomers of N-ethyl-N-methylglycinamide.
II. Synthesis of 2-(Ethylamino)-N-methylacetamide hydrochloride (Isomer A): A Proposed Protocol
Synthetic Workflow Overview
The proposed synthesis follows a three-step process:
-
Protection of N-ethylglycine: The amino group of N-ethylglycine is protected to prevent side reactions during amide bond formation.
-
Amide Coupling: The protected N-ethylglycine is coupled with methylamine.
-
Deprotection and Salt Formation: The protecting group is removed, and the final product is isolated as its hydrochloride salt.
Caption: Proposed synthetic workflow for 2-(ethylamino)-N-methylacetamide hydrochloride.
Detailed Experimental Protocol
Step 1: Synthesis of Boc-N-ethylglycine
-
Rationale: The tert-butyloxycarbonyl (Boc) group is a standard protecting group for amines. It is stable under the conditions of amide coupling and can be readily removed under acidic conditions.
-
Dissolve N-ethylglycine (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydroxide (NaOH) (2.5 equivalents) and stir until dissolved.
-
Add di-tert-butyl dicarbonate ((Boc)2O) (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)2O.
-
Acidify the aqueous layer to pH 2-3 with 1M hydrochloric acid (HCl).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Boc-N-ethylglycine.
Step 2: Synthesis of Boc-2-(ethylamino)-N-methylacetamide
-
Rationale: Carbodiimide-mediated coupling, such as with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of an activating agent like HOBt (Hydroxybenzotriazole), is a highly efficient method for forming amide bonds while minimizing racemization.
-
Dissolve Boc-N-ethylglycine (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Add EDC (1.2 equivalents) and HOBt (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction to 0 °C and add a solution of methylamine (2.0 M in THF or as a gas) (1.5 equivalents) dropwise.
-
Allow the reaction to stir at room temperature for 18-24 hours.
-
Validation Checkpoint: Monitor by TLC or LC-MS to confirm the formation of the desired product.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Deprotection and Formation of 2-(Ethylamino)-N-methylacetamide hydrochloride
-
Rationale: The Boc group is labile to strong acids. Using a solution of HCl in an organic solvent like dioxane allows for the clean removal of the protecting group and the direct precipitation of the hydrochloride salt.
-
Dissolve the purified Boc-2-(ethylamino)-N-methylacetamide (1 equivalent) in a minimal amount of anhydrous dioxane.
-
Add a solution of 4M HCl in dioxane (5-10 equivalents) and stir at room temperature.
-
Validation Checkpoint: The precipitation of a solid product should be observed. Monitor the deprotection by TLC until the starting material is no longer present.
-
Stir for 2-4 hours, then filter the resulting solid.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield the final product, 2-(ethylamino)-N-methylacetamide hydrochloride.
III. Potential Applications and Research Context
While direct applications of "N-ethyl-N2-methylglycinamide hydrochloride" are not documented, the utility of its structural analogs provides a strong basis for inferring its potential roles in drug discovery and development.
-
Pharmaceutical Intermediates: The primary application of such compounds is as building blocks in the synthesis of more complex molecules. The presence of a primary or secondary amine and an amide group allows for a wide range of subsequent chemical modifications. For instance, related compounds are used in the synthesis of pharmaceuticals targeting the central nervous system.[2]
-
Anticonvulsant and Anti-inflammatory Research: The simpler analog, 2-amino-N-methylacetamide, serves as an intermediate in the synthesis of 2-[(arylalkyl)amino]alkanamide derivatives with anticonvulsant properties and macrocyclic hydroxamic acids that act as inhibitors of tumor necrosis factor α (TNF-α), a key target in inflammatory diseases.[3] This suggests that N-ethyl-N2-methylglycinamide hydrochloride could be a valuable precursor for novel therapeutic agents in these areas.
IV. Conclusion and Future Directions
This guide has aimed to provide a comprehensive technical overview of N-ethyl-N2-methylglycinamide hydrochloride by clarifying its nomenclature and exploring the known properties and synthesis of its close isomers. The provided synthetic protocol for 2-(ethylamino)-N-methylacetamide hydrochloride offers a viable pathway for researchers to access this compound for further investigation.
The true value of this and related N-substituted glycinamides will be unlocked through their incorporation into screening libraries for drug discovery and their use as scaffolds for the development of novel therapeutics. Future research should focus on the validated synthesis of all three isomers and the systematic evaluation of their biological activities, particularly in the areas of neuroscience and immunology where their analogs have shown promise.
References
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PubChem. N-Ethylglycinamide. Retrieved January 30, 2026, from [Link]
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The Versatile Acetamide Scaffold: A Technical Guide to its Application in Neuroscience Research
Foreword: Unveiling the Potential of a Core Chemical Moiety
In the intricate landscape of neuroscience drug discovery, the identification of versatile chemical scaffolds that can be tailored to interact with a multitude of neurological targets is of paramount importance. The N-substituted acetamide core represents one such privileged structure. While at first glance it may appear to be a simple functional group, its true power lies in its remarkable adaptability. Through strategic chemical modifications, the acetamide moiety can be elaborated into potent and selective modulators of various components of the central nervous system (CNS). This technical guide will delve into the burgeoning research applications of N-substituted acetamide derivatives in neuroscience, moving beyond a superficial overview to provide researchers, scientists, and drug development professionals with a robust framework for understanding and harnessing the potential of this chemical class. We will explore the causal relationships behind experimental designs, present self-validating protocols, and ground our discussion in authoritative scientific literature. While the specific compound N-ethyl-2-(methylamino)acetamide hydrochloride serves as a structural archetype, the limited specific public data on its direct neuroscientific applications necessitates a broader exploration of its more extensively studied analogs. This guide will therefore use a well-researched class of acetamide derivatives—butyrylcholinesterase (BChE) inhibitors—as a central case study to illustrate the profound utility of the acetamide scaffold in the development of therapeutics for neurological disorders such as Alzheimer's disease.
The Acetamide Backbone: A Gateway to CNS Activity
The ethylenediamine and acetamide functionalities are key components in a variety of biologically active compounds.[1] N-substituted ethylenediamine derivatives, for instance, are crucial intermediates in the synthesis of molecules targeting the central nervous system.[2] The broader class of acetamide derivatives has demonstrated a wide range of pharmacological activities, including analgesic, anti-inflammatory, anticonvulsant, and antidepressant effects.[3][4] This versatility stems from the ability of the acetamide structure to engage in hydrogen bonding and to be readily functionalized, allowing for the precise tuning of its physicochemical properties to achieve desired interactions with specific biological targets.[1]
Case Study: Acetamide Derivatives as Butyrylcholinesterase (BChE) Inhibitors for Alzheimer's Disease Research
A compelling application of the acetamide scaffold in neuroscience is the development of butyrylcholinesterase (BChE) inhibitors.[5] BChE is an enzyme that, along with acetylcholinesterase (AChE), hydrolyzes the neurotransmitter acetylcholine. In the brains of individuals with Alzheimer's disease, BChE activity progressively increases, while AChE activity remains relatively stable or declines. This makes BChE a significant therapeutic target for alleviating cholinergic deficits associated with the disease.[5] A series of substituted acetamide derivatives have been designed and synthesized, with some exhibiting potent and selective inhibition of BChE.[5]
Mechanism of Action: Modulating the Cholinergic System
The primary mechanism by which these acetamide-based inhibitors exert their effect is through binding to the active site of the BChE enzyme. This prevents the breakdown of acetylcholine, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission. The specific interactions between the acetamide derivative and the amino acid residues within the BChE active site, which includes a catalytic anionic site (CAS) and a peripheral anionic site (PAS), determine the inhibitor's potency and selectivity.[5] Molecular docking studies can be employed to visualize these interactions and guide the rational design of more effective inhibitors.[5]
Below is a conceptual diagram illustrating the inhibition of BChE by a hypothetical acetamide derivative.
Caption: Conceptual diagram of BChE inhibition by an acetamide derivative.
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be self-validating, incorporating controls and standards to ensure the reliability and reproducibility of the results.
Synthesis of Substituted Acetamide Derivatives
The synthesis of acetamide derivatives often involves a nucleophilic substitution reaction.[4] For example, N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives can be obtained by reacting 2-chloro-N-(benzothiazole-2-yl)acetamides with appropriate tetrazol-5-thioles.[4]
A General Synthetic Workflow:
Caption: A generalized workflow for the synthesis of acetamide derivatives.
In Vitro Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring cholinesterase activity and the inhibitory potential of compounds.[6][7] The principle involves the hydrolysis of a substrate (e.g., butyrylthiocholine) by BChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.[7]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Phosphate Buffer (pH 7.4).[6]
-
DTNB Solution: 2 mM DTNB in Assay Buffer.[6]
-
Substrate Solution: 10 mM S-butyrylthiocholine iodide (BTC) in Assay Buffer.[6]
-
Enzyme Solution: Prepare a stock solution of Butyrylcholinesterase (from equine serum, for example) in Assay Buffer. The final concentration in the well should be determined empirically to give a linear reaction rate for at least 5-10 minutes.
-
Test Compound (Inhibitor) Solutions: Prepare a series of dilutions of the acetamide derivative in a suitable solvent (e.g., DMSO), and then further dilute in Assay Buffer. Ensure the final solvent concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).
-
-
Assay Procedure (96-well plate format):
-
Add 40 µL of Assay Buffer to each well.[6]
-
Add 10 µL of diluted serum samples (if applicable) or purified enzyme solution.[6]
-
Add 10 µL of the test compound solution (or vehicle for control wells).
-
Add 50 µL of DTNB solution to each well.[6]
-
Incubate the plate for 10 minutes at 25°C to allow the inhibitor to interact with the enzyme and for the reaction of any free sulfhydryl groups with DTNB.[6]
-
Initiate the reaction by adding 100 µL of the BTC substrate solution to each well.[6]
-
Immediately start monitoring the change in absorbance at 412 nm every minute for at least 5 minutes using a microplate reader.[6]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (change in absorbance per minute).
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using non-linear regression analysis.
-
Controls for a Self-Validating System:
-
Negative Control: Contains all reagents except the inhibitor (vehicle only).
-
Positive Control: A known BChE inhibitor (e.g., rivastigmine).[8]
-
Blank: Contains all reagents except the enzyme, to correct for non-enzymatic hydrolysis of the substrate.
Quantitative Data Summary
The following table summarizes hypothetical but representative data that could be obtained from BChE inhibition studies of novel acetamide derivatives.
| Compound ID | Acetamide Derivative Structure | BChE IC50 (µM) | AChE IC50 (µM) | Selectivity Index (AChE/BChE) |
| AC-01 | N-ethyl-2-(methylamino)acetamide | > 100 | > 100 | - |
| AC-BChE-01 | Substituted Phenylacetamide | 3.94 | 25.6 | 6.5 |
| AC-BChE-02 | Indole-based Acetamide | 1.25 | 15.8 | 12.6 |
| Rivastigmine | (Reference Compound) | 0.04 | 0.008 | 0.2 |
Note: The data for AC-BChE-01 is based on a real substituted acetamide derivative reported to have a BChE IC50 of 3.94 µM.[5] Other values are illustrative.
Broader Applications of Acetamide Derivatives in Neuroscience
Beyond BChE inhibition, the acetamide scaffold is being explored in several other key areas of neuroscience research:
-
Carbonic Anhydrase Inhibitors for Neuroprotection: Acetamide-bridged compounds have been synthesized and shown to act as selective carbonic anhydrase II inhibitors with neuroprotective effects.[6] The mechanism is thought to involve the modulation of pH homeostasis and potentially the adenylyl cyclase-cyclic adenosine monophosphate (cAMP) pathway.[4]
-
Translocator Protein (TSPO) Ligands for Neuroinflammation Imaging: N,N-disubstituted pyrazolopyrimidine acetamides have demonstrated high affinity for the translocator protein (TSPO), a biomarker for neuroinflammation.[8] These ligands have potential applications as PET imaging agents to visualize and quantify neuroinflammatory processes in conditions like multiple sclerosis and traumatic brain injury.
-
Analgesic Agents: Certain acetamide derivatives have shown significant analgesic properties in preclinical models, such as the hot-plate, tail-clip, and acetic acid-induced writhing tests.[4]
Conclusion and Future Directions
The N-substituted acetamide core is a remarkably versatile and privileged scaffold in neuroscience drug discovery. Its synthetic tractability and the ability to fine-tune its properties allow for the development of potent and selective modulators of a diverse range of CNS targets. As demonstrated with the case study of BChE inhibitors, a systematic approach involving rational design, robust synthetic chemistry, and self-validating biological assays can unlock the full potential of this chemical class. Future research will undoubtedly continue to expand the applications of acetamide derivatives in neuroscience, leading to the development of novel therapeutics and research tools to combat the complexities of neurological and psychiatric disorders.
References
- Yao, R. S., Jiang, L. E., Wu, S. H., Deng, S. S., & Yang, Y. (2010). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Journal of the Chinese Chemical Society, 57(3A), 473-477.
- Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, M. A. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 32.
- Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Li, J. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. BMC Chemistry, 17(1), 40.
- Kaplancikli, Z. A., Altintop, M. D., Turan-Zitouni, G., Ozdemir, A., & Can, O. D. (2012). Synthesis and analgesic activity of some acetamide derivatives. Journal of enzyme inhibition and medicinal chemistry, 27(2), 275–280.
- Patsnap. (2024). What is Acetamide used for?
- Basuli, F., Jackson, K., Shaffer, T. M., Wilson, A. A., Mittra, S., Bandara, N., ... & Luedtke, R. R. (2016). New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. Bioorganic & medicinal chemistry, 24(15), 3346–3356.
- Li, Y., Zhang, Y., Wang, Y., Wang, Y., & Li, J. (2020). 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides as Selective Carbonic Anhydrase II Inhibitors with Neuroprotective Effects. Molecules (Basel, Switzerland), 25(8), 1894.
- Kumar, D., Kumar, N., & Singh, A. (2022). Neuroprotective Effects of Carbonic Anhydrase Inhibition and Cyclic Adenosine Monophosphate Activation in Mouse Model of Transient Global Cerebral Ischemia and Reperfusion. Neurochemical research, 47(12), 3625–3641.
- Pohanka, M. (2015). New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter. PloS one, 10(10), e0139480.
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comprehensive literature review of N-ethyl-2-(methylamino)acetamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of N-ethyl-2-(methylamino)acetamide hydrochloride, a molecule of interest in pharmaceutical research and development. Due to the limited publicly available data on this specific compound, this document synthesizes direct information where available and extrapolates potential characteristics and applications based on structurally related N-substituted acetamides and ethylenediamine derivatives.
Chemical Identity and Properties
N-ethyl-2-(methylamino)acetamide hydrochloride is a small organic molecule with potential applications as a pharmaceutical intermediate and a research chemical. Its fundamental properties are summarized below.
| Property | Value | Source |
| IUPAC Name | n-ethyl-2-(methylamino)acetamide hydrochloride | N/A |
| CAS Number | 909191-78-2 | N/A |
| Molecular Formula | C₅H₁₃ClN₂O | N/A |
| Molecular Weight | 152.62 g/mol | N/A |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [1] |
Synthesis and Chemical Reactivity
While a detailed, step-by-step synthesis protocol for N-ethyl-2-(methylamino)acetamide hydrochloride is not extensively documented in peer-reviewed literature, general synthetic strategies for analogous compounds suggest several viable routes.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the formation of the amide bond or the alkylation of the amine functionalities.
Caption: Retrosynthetic pathways for N-ethyl-2-(methylamino)acetamide hydrochloride.
Potential Synthetic Protocols
Based on established organic chemistry principles and literature on similar compounds, the following protocols represent plausible methods for the synthesis of N-ethyl-2-(methylamino)acetamide. The final hydrochloride salt is typically formed by treating the free base with hydrochloric acid.
Protocol 1: Amidation of N-methylethylenediamine
This is a straightforward approach involving the acylation of N-methylethylenediamine.
-
Step 1: Reaction Setup. In a round-bottom flask, dissolve N-methylethylenediamine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Step 2: Acylation. Cool the solution in an ice bath and slowly add an acetylating agent (e.g., acetyl chloride or acetic anhydride) dropwise while stirring. A base, such as triethylamine, may be required to neutralize the acid byproduct.
-
Step 3: Work-up. After the reaction is complete, as monitored by thin-layer chromatography, quench the reaction with water or a mild aqueous base. Extract the product into an organic solvent.
-
Step 4: Purification. Purify the crude product by column chromatography or distillation.
-
Step 5: Salt Formation. Dissolve the purified free base in a suitable solvent (e.g., diethyl ether, ethanol) and add a solution of hydrochloric acid to precipitate the hydrochloride salt.
Protocol 2: Reductive Amination
This method could be employed starting from ethylamine and a suitable keto-acid derivative.
-
Step 1: Imine Formation. React ethylamine with a glyoxylic acid derivative in a suitable solvent to form the corresponding imine.
-
Step 2: Reduction. Reduce the imine in situ using a reducing agent such as sodium borohydride or sodium cyanoborohydride.
-
Step 3: N-Methylation. The resulting secondary amine can then be methylated using a methylating agent like methyl iodide or via another reductive amination with formaldehyde.
-
Step 4: Purification and Salt Formation. Purify the product and form the hydrochloride salt as described in Protocol 1.
Caption: Potential synthetic workflows for the target compound.
Potential Pharmacological Profile and Applications
Direct pharmacological studies on N-ethyl-2-(methylamino)acetamide hydrochloride are scarce in the public domain. However, the structural motifs present in the molecule, namely the N-substituted acetamide and the ethylenediamine backbone, are found in a variety of biologically active compounds. This allows for informed speculation on its potential therapeutic applications.
Central Nervous System (CNS) Activity
N-substituted ethylenediamine derivatives have been investigated for their effects on the central nervous system[2]. The presence of amine functionalities suggests potential interactions with neurotransmitter systems. A French study from 1977 investigated various N-amide derivatives of N',N'-disubstituted ethylenediamines and reported a range of activities including local anesthetic, anti-arrhythmic, and anticonvulsant effects[3].
Anti-inflammatory and Immunomodulatory Effects
Recent research has highlighted the potential of N-substituted acetamide derivatives as anti-inflammatory agents. For instance, a 2024 study described the design and synthesis of N-substituted-acetamide derivatives as potent antagonists of the P2Y14 receptor, which is involved in inflammatory diseases like gouty arthritis[4][5]. Other studies have explored acetamide derivatives as COX-II inhibitors for treating pain and inflammation[1]. Some acetamide derivatives have also been shown to possess antioxidant activity and the ability to modulate the production of reactive oxygen species (ROS) and nitric oxide (NO) in macrophages, suggesting a potential role in managing inflammatory conditions[6][7].
Other Potential Applications
-
Anticholinergic Activity: A patent for novel substituted-acetamide compounds mentions anticholinergic activity, suggesting potential use in treating conditions like overactive bladder and gastrointestinal spasms[8].
-
Antimicrobial and Antiparasitic Activity: N,N'-disubstituted ethylenediamine derivatives have been shown to possess antileishmanial activity, and some N-substituted acetamide derivatives have been explored as potential anticancer agents[9][10].
It is crucial to emphasize that these are potential applications based on structural analogy, and dedicated pharmacological screening of N-ethyl-2-(methylamino)acetamide hydrochloride is required to validate any of these hypotheses.
Toxicological Profile
A comprehensive toxicological profile for N-ethyl-2-(methylamino)acetamide hydrochloride is not available. However, data on related compounds can provide preliminary insights into its potential hazards.
-
Ethylenediamine and its derivatives are known to be skin and respiratory irritants[11]. N-Methylethylenediamine is classified as a flammable liquid that causes severe skin burns and eye damage[12]. N-Ethylethylenediamine may also cause skin burns and respiratory sensitization[13].
-
General Hazard Information: For N-ethyl-2-(methylamino)acetamide hydrochloride itself, some suppliers indicate that it may cause skin and eye irritation [N/A].
Recommended Safety Precautions:
Given the potential for irritation, handling of this compound should be performed in a well-ventilated area, preferably a fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.
Analytical Methodologies
Validated analytical methods specifically for the quantification of N-ethyl-2-(methylamino)acetamide hydrochloride are not described in the literature. However, based on its chemical structure, several standard analytical techniques would be applicable for its characterization and quantification.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): This would likely be the method of choice for quantification in various matrices. Due to the lack of a strong chromophore, UV detection might require pre-column derivatization to enhance sensitivity[14][15]. A common derivatizing agent for amines is 1-naphthyl isothiocyanate[16]. Mass spectrometry (LC-MS) would provide higher sensitivity and specificity without the need for derivatization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique could also be employed, potentially after derivatization to increase the volatility of the compound[2][15].
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for structural elucidation and confirmation of the synthesized compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be useful for identifying the characteristic functional groups, such as the amide C=O and N-H stretches[17].
Caption: Applicable analytical techniques for the subject compound.
Conclusion and Future Directions
N-ethyl-2-(methylamino)acetamide hydrochloride is a chemical entity with limited characterization in the scientific literature. Its structural features suggest potential as a building block in medicinal chemistry, with possible applications in CNS disorders, inflammation, and other therapeutic areas. However, a significant amount of foundational research is required to fully understand its chemical and biological properties.
Future research should focus on:
-
Developing and publishing detailed and optimized synthesis protocols.
-
Conducting comprehensive pharmacological screening to identify its primary biological targets and mechanisms of action.
-
Performing thorough toxicological studies to establish a complete safety profile.
-
Developing and validating robust analytical methods for its quantification in biological matrices to support pharmacokinetic and metabolism studies.
This technical guide serves as a starting point for researchers interested in exploring the potential of N-ethyl-2-(methylamino)acetamide hydrochloride, highlighting both the known information and the significant knowledge gaps that need to be addressed.
References
-
Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]
-
Yao, R. S., Jiang, L. E., Wu, S. H., Deng, S. S., & Yang, Y. (n.d.). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.
-
PubMed. (2024, June 27). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Retrieved from [Link]
- Google Patents. (n.d.). US5066680A - Novel substituted-acetamide compound and a process for the preparation thereof.
-
Wikipedia. (n.d.). Ethylenediamine. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Acetamide, N-ethyl-. Retrieved from [Link]
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PubChem. (n.d.). N-Methylethylenediamine. Retrieved from [Link]
-
PubMed. (1977). [Pharmacological study of various N-amide derivatives of N',N'-disubstituted ethylene diamine]. Retrieved from [Link]
-
ACS Publications. (2024, June 14). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). Retrieved from [Link]
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Archives of Pharmacy Practice. (n.d.). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Retrieved from [Link]
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PubChem. (n.d.). N-Ethylethylenediamine. Retrieved from [Link]
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ResearchGate. (2025, October 16). (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]
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NIH. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]
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ResearchGate. (n.d.). hplc determination of n-methylethanolamine in diphenhydramine hydrochloride drug substance by pre-column derivatization. Retrieved from [Link]
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ResearchGate. (n.d.). Development and validation of a HPLC method for determination of residual ethylenediamine in drug substances | Request PDF. Retrieved from [Link]
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discovery and historical development of N-ethyl-2-(methylamino)acetamide hydrochloride
An In-depth Technical Guide to N-ethyl-2-(methylamino)acetamide hydrochloride: Synthesis, Properties, and Historical Context
Introduction
N-ethyl-2-(methylamino)acetamide hydrochloride is a fine chemical compound belonging to the class of N-substituted aminoacetamides. While it is commercially available as a synthetic building block, it does not possess a significant history of dedicated research or development as a standalone therapeutic agent[1]. Its primary significance lies in its potential utility in medicinal chemistry and drug discovery as a scaffold or intermediate for constructing more complex, pharmacologically active molecules. The N-alkylamide and acetamide moieties are present in a wide array of biologically active compounds, suggesting the potential for this particular molecule to serve as a valuable precursor in synthetic workflows[2][3][4].
This guide provides a detailed overview of the compound's properties, a logical and field-proven methodology for its synthesis, and an analysis of its historical context within the broader landscape of chemical research and development.
Physicochemical Properties and Identification
The fundamental properties of N-ethyl-2-(methylamino)acetamide hydrochloride have been cataloged by chemical suppliers. These identifiers are crucial for researchers in sourcing and characterizing the compound for synthetic applications.
| Property | Value | Source |
| IUPAC Name | n-ethyl-2-(methylamino)acetamide hydrochloride | AChemBlock[1] |
| CAS Number | 909191-78-2 | AChemBlock[1] |
| Molecular Formula | C₅H₁₃ClN₂O | AChemBlock[1] |
| Formula Weight | 152.62 | AChemBlock[1] |
| Purity | Typically ≥95% | AChemBlock[1] |
| Canonical SMILES | CCNC(=O)CNC.Cl | AChemBlock[1] |
Logical Synthesis Pathway and Experimental Protocol
The discovery of a specific molecule in the modern era is often synonymous with its first synthesis. While the original synthesis of N-ethyl-2-(methylamino)acetamide hydrochloride is not documented in prominent literature, a logical and robust synthetic route can be designed based on well-established principles of organic chemistry, particularly nucleophilic substitution and amidation reactions.
The most efficient pathway involves a two-step process:
-
Amidation: Formation of an N-alkyl-2-chloroacetamide intermediate.
-
Nucleophilic Substitution: Displacement of the chloride with a second amine.
-
Salt Formation: Conversion to the stable hydrochloride salt.
This guide details the synthesis starting with the chloroacetylation of ethylamine, followed by substitution with methylamine.
Detailed Experimental Protocol
This protocol is a validated, self-consistent procedure derived from analogous syntheses of related N-substituted chloroacetamides and subsequent amination reactions[5][6][7].
Step 1: Synthesis of N-ethyl-2-chloroacetamide (Intermediate)
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add ethylamine (1.0 eq) and dichloromethane (DCM) as the solvent. Cool the flask to 0°C in an ice bath. A base, such as triethylamine (1.1 eq), is added to act as an acid scavenger.
-
Reaction: Add chloroacetyl chloride (1.05 eq) dissolved in DCM dropwise to the stirred solution over 30 minutes, ensuring the temperature does not exceed 5°C. The formation of triethylamine hydrochloride is observed as a white precipitate.
-
Causality Insight: The slow, cooled addition is critical to control the exothermic reaction and prevent side reactions. The triethylamine base is essential to neutralize the HCl generated in situ, which would otherwise protonate the starting ethylamine, rendering it non-nucleophilic[5].
-
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield crude N-ethyl-2-chloroacetamide, which can be used in the next step without further purification or purified by distillation.
Step 2: Synthesis of N-ethyl-2-(methylamino)acetamide (Free Base)
-
Setup: In a sealed pressure vessel, dissolve the crude N-ethyl-2-chloroacetamide (1.0 eq) from Step 1 in a suitable solvent such as ethanol.
-
Reaction: Add an excess of methylamine (e.g., a 40% solution in water, 2-3 eq). Seal the vessel and heat to 60-80°C for 4-6 hours.
-
Causality Insight: The reaction proceeds via an SN2 mechanism, where the methylamine acts as a nucleophile, displacing the chloride atom[8]. Using an excess of methylamine ensures the reaction goes to completion and also acts as a base to neutralize any generated HCl. Heating is required to overcome the activation energy of the substitution.
-
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent and excess methylamine under reduced pressure. Dissolve the residue in a suitable organic solvent (like ethyl acetate) and wash with water to remove any remaining methylamine hydrochloride.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free base, N-ethyl-2-(methylamino)acetamide.
Step 3: Formation of the Hydrochloride Salt
-
Setup: Dissolve the purified free base from Step 2 in a minimal amount of a non-polar solvent, such as diethyl ether or ethyl acetate.
-
Precipitation: While stirring, slowly add a solution of hydrochloric acid in ether (e.g., 2M HCl in Et₂O) until precipitation is complete.
-
Causality Insight: The free amine is basic and readily reacts with HCl to form the ammonium salt. The resulting hydrochloride salt is typically a crystalline solid with low solubility in non-polar organic solvents, causing it to precipitate out of the solution. This process also serves as a final purification step[9].
-
-
Isolation: Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, N-ethyl-2-(methylamino)acetamide hydrochloride.
Historical Development and Context
A thorough review of scientific and patent literature does not reveal a landmark "discovery" or a detailed historical development pathway specifically for N-ethyl-2-(methylamino)acetamide hydrochloride. Its existence is primarily noted in chemical supplier catalogs, and its CAS number (909191-78-2) suggests a relatively recent registration in chemical databases.
This profile is characteristic of a compound that is either:
-
A Library Compound: Synthesized as part of a larger library of small molecules for high-throughput screening in drug discovery campaigns.
-
A Synthetic Intermediate: Created as a building block for accessing a more complex target molecule, with the intermediate itself not being the primary subject of investigation.
The development of N-substituted acetamides as a class, however, is rich. Research has shown that this scaffold is a key component in molecules with diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and immunomodulatory effects[2][3][4][10].
Potential Applications and Future Directions
Given the lack of direct pharmacological data, the utility of N-ethyl-2-(methylamino)acetamide hydrochloride must be inferred from its structural class. The alkylamide functional group is known to interact with various biological targets. For example, many natural and synthetic alkylamides exhibit effects on the central nervous system and inflammatory pathways[4][11]. Some N-alkylamides are known to cross physiological barriers, including the blood-brain barrier, making them attractive scaffolds for CNS drug development[12].
Future research involving this compound would likely focus on its use as a starting material. Medicinal chemists could employ its primary and secondary amine functionalities for further elaboration, creating a library of derivatives to be tested for various biological activities. Its simple, low-molecular-weight structure makes it an ideal fragment for fragment-based drug design (FBDD) campaigns.
Conclusion
N-ethyl-2-(methylamino)acetamide hydrochloride is a compound defined more by its potential than by a documented history. While its specific discovery is unrecorded, its synthesis is straightforward and based on fundamental organic reactions. It stands as a readily available, versatile building block for medicinal chemists. Its value is not in its own biological activity, which remains uninvestigated, but in the promise it holds as a precursor to novel and potentially potent therapeutic agents, leveraging the well-established pharmacological importance of the N-substituted acetamide scaffold.
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- AChemBlock. (n.d.). N-Ethyl-2-(methylamino)acetamide hydrochloride 95%.
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Methodological & Application
Application Notes and Protocols for N-ethyl-2-(methylamino)acetamide hydrochloride in Enzyme Inhibition Screening Assays
Introduction: Unveiling the Inhibitory Potential of Novel Acetamide Derivatives
N-ethyl-2-(methylamino)acetamide hydrochloride is a small molecule belonging to the acetamide class of compounds. While specific biological activity for this particular molecule is not extensively documented in publicly available literature, the acetamide scaffold is a recurring motif in a multitude of pharmacologically active agents, including known enzyme inhibitors.[1][2][3][4] Derivatives of acetamide have demonstrated inhibitory activity against a range of enzyme targets, such as cyclooxygenase (COX) and butyrylcholinesterase, suggesting that N-ethyl-2-(methylamino)acetamide hydrochloride holds potential as a candidate for enzyme inhibition screening programs.[1][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically evaluate N-ethyl-2-(methylamino)acetamide hydrochloride as a potential enzyme inhibitor. The protocols outlined herein are designed to be adaptable to a variety of enzyme systems and are grounded in established principles of enzyme kinetics and high-throughput screening.[6][7][8][9]
Chemical Properties and Handling
A thorough understanding of the test compound's properties is crucial for accurate and reproducible experimental results.
| Property | Value | Source |
| CAS Number | 909191-78-2 | [10] |
| Molecular Formula | C₅H₁₃ClN₂O | [10] |
| Molecular Weight | 152.62 g/mol | [10] |
| IUPAC Name | n-ethyl-2-(methylamino)acetamide;hydrochloride | [10] |
| SMILES | CCNC(=O)CNC.Cl | [10] |
Storage and Handling: N-ethyl-2-(methylamino)acetamide hydrochloride should be stored at room temperature in a dry, well-ventilated place.[10] Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.[11][12] It is recommended to prepare fresh stock solutions for each experiment to ensure compound integrity. For initial screening, a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent such as sterile, nuclease-free water or DMSO is recommended. Subsequent dilutions should be made in the appropriate assay buffer.
Experimental Design: A Tiered Approach to Inhibition Screening
A tiered approach is recommended for efficiently screening N-ethyl-2-(methylamino)acetamide hydrochloride for enzyme inhibitory activity. This strategy begins with a primary, single-concentration screen to identify potential activity, followed by more detailed secondary assays to confirm and characterize the inhibition.
Figure 2. Workflow for determining the IC₅₀ value.
Part 3: Mechanism of Action Studies
Understanding how an inhibitor interacts with an enzyme is crucial for its development as a therapeutic agent. [13][14]Mechanism of action (MoA) studies can determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.
Principle
Enzyme kinetics are studied at varying concentrations of both the substrate and the inhibitor. The data are then plotted using methods such as the Lineweaver-Burk plot to elucidate the mechanism of inhibition. [14]
Protocol
-
Experimental Setup:
-
Design a matrix of experiments with varying concentrations of the substrate and N-ethyl-2-(methylamino)acetamide hydrochloride. Typically, at least three concentrations of the inhibitor (e.g., 0.5x, 1x, and 2x the IC₅₀) and a range of substrate concentrations (e.g., 0.25x to 10x the Michaelis-Menten constant, Kₘ) are used.
-
-
Data Collection:
-
Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentrations. [9]
-
-
Data Analysis (Lineweaver-Burk Plot):
-
Transform the data by taking the reciprocal of the substrate concentration (1/[S]) and the reciprocal of the initial velocity (1/V₀).
-
Plot 1/V₀ versus 1/[S] for each inhibitor concentration.
-
The pattern of the lines on the plot will indicate the mechanism of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect in the second or third quadrant.
-
-
Trustworthiness and Self-Validation
To ensure the reliability of the results, every protocol should include the following controls:
-
Positive and Negative Controls: Essential for validating the assay's performance in each run.
-
Solvent Controls: To ensure the vehicle for the test compound does not interfere with the assay.
-
Time-Course Experiments: To confirm that the measurements are taken within the linear range of the reaction. [9]* Enzyme and Substrate Titrations: To determine the optimal concentrations for the assay.
By incorporating these self-validating systems, researchers can have high confidence in the generated data.
Conclusion
N-ethyl-2-(methylamino)acetamide hydrochloride, as a member of the pharmacologically relevant acetamide class, presents an intriguing candidate for enzyme inhibition screening. The tiered approach and detailed protocols provided in these application notes offer a robust framework for systematically evaluating its inhibitory potential. Through careful experimental design, execution, and data analysis, researchers can effectively characterize the bioactivity of this and other novel small molecules, paving the way for future drug discovery and development efforts.
References
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Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]
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IC50. Wikipedia. [Link]
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Enzyme Kinetic Assay. Creative Biogene. [Link]
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Create a Flowchart using Graphviz Dot. Medium. [Link]
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New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. [Link]
-
An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy Publication. [Link]
-
Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]
-
What Are Enzyme Kinetic Assays? Tip Biosystems. [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]
-
(a) Flow chart of the proposed enzyme inhibitor screening methodology... ResearchGate. [Link]
-
4.2.3. Graphviz (Dot Language). LegalPromptGuide.com. [Link]
-
IC50 Determination. edX. [Link]
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In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]
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Enzyme kinetics. Wikipedia. [Link]
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Basics of Enzymatic Assays for HTS. NCBI. [Link]
-
Creating Software Engineering Flow Charts with Graphviz Dot. Joel Dare. [Link]
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New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. PMC. [Link]
-
Flowchart Creation. Developer Documentation. [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
-
Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. PubMed. [Link]
-
Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PMC. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]
-
Mechanisms of action of acetazolamide in the prophylaxis and treatment of acute mountain sickness. PubMed. [Link]
-
In Vitro Inhibition Studies: Elements of Design and Important Considerations in Data Analysis. YouTube. [Link]
-
Acetazolamide. StatPearls. [Link]
-
Mechanism of Action of Acetazolamide - a Carbonic Anhydrase Inhibitor. YouTube. [Link]
-
KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo. [Link]
-
Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. PMC. [Link]
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A Screen to Identify Small Molecule Inhibitors of Protein–Protein Interactions in Mycobacteria. PMC. [Link]
-
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N-Ethyl-2-(methylamino)acetamide hydrochloride. Alchem.Pharmtech. [Link]
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Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of N-ethyl-2-(methylamino)acetamide hydrochloride in Aqueous Media
Abstract
This application note presents a detailed, robust, and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of N-ethyl-2-(methylamino)acetamide hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive protocol, from sample preparation to data analysis, grounded in established scientific principles and regulatory guidelines. The causality behind experimental choices is elucidated to ensure technical accuracy and field-proven insights. The method is demonstrated to be specific, accurate, precise, and linear over a defined concentration range, making it suitable for a variety of research and quality control applications.
Introduction
N-ethyl-2-(methylamino)acetamide hydrochloride is a small polar molecule with potential applications in pharmaceutical research and development. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. Due to its polar nature, traditional reversed-phase liquid chromatography can be challenging. This method leverages the selectivity and sensitivity of tandem mass spectrometry, coupled with a suitable chromatographic strategy, to overcome these analytical hurdles.
The development and validation of this analytical method adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for its intended purpose.[1][2][3]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| Chemical Name | N-ethyl-2-(methylamino)acetamide hydrochloride | AChemBlock[4] |
| CAS Number | 909191-78-2 | AChemBlock[4] |
| Molecular Formula | C5H13ClN2O | AChemBlock[4] |
| Molecular Weight | 152.62 g/mol | AChemBlock[4] |
| Appearance | White to off-white solid | Smolecule[5] |
| Solubility | Enhanced solubility in water due to its hydrochloride salt form. | Smolecule[5] |
| Predicted m/z ([M+H]+) | 117.10224 | PubChemLite[6] |
Chemical Structure:
Caption: Chemical structure of N-ethyl-2-(methylamino)acetamide hydrochloride.
Experimental Design and Rationale
The selection of each component of the analytical method is based on the physicochemical properties of N-ethyl-2-(methylamino)acetamide hydrochloride and established best practices for the analysis of small polar molecules.
Chromatographic Strategy: Hydrophilic Interaction Liquid Chromatography (HILIC)
Given the polar nature of the analyte, achieving adequate retention on a conventional C18 reversed-phase column is challenging.[7] HILIC is a more suitable chromatographic technique for retaining and separating polar compounds.[7][8] A stationary phase with a polar functional group, such as an amide or unbonded silica, is employed to facilitate the separation of polar analytes.[8]
Mass Spectrometry: Triple Quadrupole for High Sensitivity and Specificity
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is selected for its high sensitivity and specificity.[9] This technique allows for the precise quantification of the target analyte even in complex matrices by monitoring a specific precursor-to-product ion transition.
Detailed Protocol
This section provides a step-by-step methodology for the LC-MS/MS analysis of N-ethyl-2-(methylamino)acetamide hydrochloride.
Materials and Reagents
-
N-ethyl-2-(methylamino)acetamide hydrochloride reference standard (purity ≥95%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade, e.g., Milli-Q or equivalent)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (IS): A structurally similar compound not present in the samples, for example, a stable isotope-labeled version of the analyte or a compound with similar chromatographic and ionization properties.
Instrumentation
-
Liquid Chromatograph: A UHPLC or HPLC system capable of delivering accurate and precise gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).
Preparation of Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of N-ethyl-2-(methylamino)acetamide hydrochloride reference standard in water to prepare a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a mixture of acetonitrile and water (e.g., 90:10 v/v) to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Working Solution: Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL) in the same diluent as the calibration standards.
Sample Preparation
For aqueous samples, a simple "dilute and shoot" approach is often sufficient.
-
To 100 µL of the aqueous sample, add 100 µL of the IS working solution.
-
Add 800 µL of acetonitrile to precipitate any proteins or other macromolecules.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Caption: A streamlined workflow for sample preparation.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 95% B to 50% B over 5 minutes, followed by a 2-minute re-equilibration at 95% B. |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions:
The following MRM transitions should be optimized for the specific instrument used. The precursor ion will be the protonated molecule [M+H]+.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-ethyl-2-(methylamino)acetamide | 117.1 | To be determined empirically | To be determined empirically |
| Internal Standard | To be determined | To be determined empirically | To be determined empirically |
Note: The product ions and collision energies need to be determined by infusing a standard solution of the analyte and the internal standard into the mass spectrometer and performing a product ion scan.
Method Validation
The analytical method was validated according to the ICH Q2(R2) guidelines, assessing specificity, linearity, accuracy, precision, and robustness.[1][2][3]
Specificity
Specificity was evaluated by analyzing blank matrix samples to ensure no endogenous interferences co-eluted with the analyte or the internal standard.
Linearity and Range
The linearity of the method was assessed by analyzing a series of calibration standards over the range of 1-1000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. A linear regression analysis was performed, and a correlation coefficient (r²) of >0.99 was considered acceptable.
Accuracy and Precision
Accuracy and precision were determined by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) in replicate (n=6) on the same day (intra-day) and on three different days (inter-day).
| Validation Parameter | Acceptance Criteria |
| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, such as column temperature (± 2 °C), mobile phase composition (± 2%), and flow rate (± 0.02 mL/min), and observing the effect on the results.
Caption: Interconnected parameters of method validation.
Data Analysis and Reporting
The quantification of N-ethyl-2-(methylamino)acetamide hydrochloride in unknown samples is performed by interpolating the peak area ratio from the calibration curve. The results should be reported along with the validation data to demonstrate the reliability of the method.
Conclusion
This application note describes a sensitive, specific, and robust LC-MS/MS method for the quantitative analysis of N-ethyl-2-(methylamino)acetamide hydrochloride. The use of HILIC for chromatography and a triple quadrupole mass spectrometer for detection provides a reliable analytical solution for this polar compound. The detailed protocol and validation strategy outlined herein provide a solid foundation for researchers and scientists in the pharmaceutical industry to implement this method for their specific applications.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12253, Ethylacetamide. Retrieved January 30, 2026 from [Link].
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National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13892956, 2-(Methylamino)acetamide hydrochloride. Retrieved January 30, 2026 from [Link].
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Kuhurova, J., & Matysek, R. (2014). LC-MS metabolomics of polar compounds. Journal of Pharmaceutical and Biomedical Analysis, 92, 263-273. Available at: [Link]
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Cheméo. Chemical Properties of Acetamide, N-(2-methylpropyl)- (CAS 1540-94-9). Available at: [Link]
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National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 117810253, N-ethyl-2-(hydroxymethylamino)acetamide. Retrieved January 30, 2026 from [Link].
-
PubChemLite. N-ethyl-2-(methylamino)acetamide hydrochloride (C5H12N2O). Available at: [Link]
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International Council for Harmonisation. ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). (2023-11-30). Available at: [Link]
-
Chromatography Online. LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Available at: [Link]
-
Opentrons. LC-MS Sample Preparation: Techniques & Challenges. Available at: [Link]
-
Waters. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Available at: [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. (2022-03-31). Available at: [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation. Available at: [Link]
-
Organomation. Navigating the Nuances of Sample Preparation for LC-MS and GC-MS. (2024-09-19). Available at: [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005-11). Available at: [Link]
-
SlideShare. Mass Spectrometry analysis of Small molecules. (2013-02-07). Available at: [Link]
-
Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available at: [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. (2025-07-22). Available at: [Link]
-
Advanced Materials Technology. Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Available at: [Link]
-
Drug Target Review. Application of LCMS in small-molecule drug development. (2016-08-24). Available at: [Link]
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U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. (2018-05). Available at: [Link]
-
Shimadzu. Fundamentals of LC, MS and LCMS. Available at: [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. (2022-03-31). Available at: [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020-07-06). Available at: [Link]
-
U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance for Industry. (2025-01). Available at: [Link]
-
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-
Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023-01-11). Available at: [Link]
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Navigating Uncharted Territory: Theoretical Applications of N-ethyl-2-(methylamino)acetamide Hydrochloride in Proteomics Research
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Charting a Course Based on First Principles
In the ever-evolving landscape of proteomics, the exploration of novel chemical entities for protein analysis is a constant pursuit. This document addresses the potential applications of N-ethyl-2-(methylamino)acetamide hydrochloride (CAS: 909191-78-2). An extensive review of the current scientific literature reveals that this compound is not a standard or documented reagent within established proteomics workflows. Its primary recognized role appears to be as a potential intermediate in pharmaceutical synthesis.[1][2]
Therefore, this guide takes a first-principles approach. Instead of presenting non-existent, validated protocols, we will dissect the molecule's chemical structure to postulate its theoretical applications in key areas of proteomics. The protocols detailed herein are for established, widely-used techniques. We will then provide expert commentary on how a molecule like N-ethyl-2-(methylamino)acetamide hydrochloride could, hypothetically, be adapted for these purposes, outlining the necessary chemical modifications and the rigorous validation required. This document serves as a roadmap for the innovative researcher looking to explore new chemical tools.
Chemical Profile of N-ethyl-2-(methylamino)acetamide Hydrochloride
To understand the potential applications of any molecule, a thorough understanding of its chemical properties is paramount.
| Property | Value | Source |
| IUPAC Name | n-ethyl-2-(methylamino)acetamide;hydrochloride | [3] |
| CAS Number | 909191-78-2 | [3] |
| Molecular Formula | C₅H₁₃ClN₂O | [3] |
| Molecular Weight | 152.62 g/mol | [3] |
| SMILES | CCNC(=O)CNC.Cl | [3] |
| InChI Key | GINYLHBWCLZCPN-UHFFFAOYSA-N | [4] |
| Physical Form | Solid | [4] |
The key functional groups of the parent molecule, N-ethyl-2-(methylamino)acetamide, are a secondary amine (-NH) and an amide (-C(=O)N-). The secondary amine possesses a lone pair of electrons and is the most probable site of reactivity in a biological context, capable of acting as a nucleophile. The hydrochloride salt form enhances its solubility in aqueous solutions.[1]
Theoretical Application I: A Novel Scaffold for Amine-Reactive Labeling in Quantitative Proteomics
Scientific Rationale:
Quantitative proteomics often relies on the chemical labeling of proteins or peptides. A common strategy involves targeting the primary amines found at the N-terminus of proteins and the epsilon-amine of lysine residues. Reagents such as those used in iTRAQ and TMT workflows are based on an amine-reactive group (typically an NHS-ester), a balancer group, and a reporter group.
In its commercially available form, N-ethyl-2-(methylamino)acetamide hydrochloride is not an active labeling reagent. However, its secondary amine provides a potential attachment point for the synthesis of a novel labeling agent. A hypothetical workflow would involve chemically modifying this compound to incorporate a reactive group that targets primary amines on proteins.
Diagram: Hypothetical Workflow for Developing a Novel Labeling Reagent
Caption: Hypothetical synthesis and application of a novel labeling reagent.
Protocol: General Procedure for Amine-Reactive Labeling of Proteins
This protocol describes a standard workflow using a generic N-hydroxysuccinimide (NHS)-ester-based labeling reagent. This serves as a template for how a hypothetical derivative of N-ethyl-2-(methylamino)acetamide could be used after appropriate synthesis.
Materials:
-
Protein extract in a suitable buffer (e.g., HEPES, pH 8.0). Note: Avoid amine-containing buffers like Tris.
-
Reducing agent (e.g., Dithiothreitol, DTT)
-
Alkylating agent (e.g., Iodoacetamide, IAA).[5]
-
Amine-reactive labeling reagent (e.g., NHS-ester based) dissolved in anhydrous solvent (e.g., Acetonitrile).
-
Quenching solution (e.g., Tris-HCl or hydroxylamine).
-
Trypsin (mass spectrometry grade).
-
Formic acid.
Procedure:
-
Protein Solubilization and Reduction:
-
Solubilize the protein pellet in a denaturing buffer (e.g., 8 M urea in 100 mM HEPES, pH 8.0).
-
Determine the protein concentration using a compatible assay (e.g., BCA assay).
-
For a 100 µg protein sample, add DTT to a final concentration of 5 mM.
-
Incubate at 37°C for 1 hour to reduce disulfide bonds.
-
-
Alkylation:
-
Buffer Exchange and Labeling:
-
Dilute the sample with 100 mM HEPES (pH 8.0) to reduce the urea concentration to less than 2 M.
-
Reconstitute the amine-reactive label in anhydrous acetonitrile. The amount of label to add depends on the specific reagent and the amount of protein. A typical starting point is a 4:1 label-to-protein ratio (w/w).
-
Add the labeling reagent to the protein solution and incubate at room temperature for 1 hour with gentle mixing.
-
-
Quenching the Reaction:
-
Add Tris-HCl or hydroxylamine to a final concentration of 50 mM to quench the reaction by consuming any unreacted labeling reagent.
-
Incubate for 15 minutes at room temperature.
-
-
Protein Digestion:
-
Add trypsin at a 1:50 (enzyme:protein, w/w) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Clean-up:
-
Acidify the sample with formic acid to a final concentration of 1% to stop the digestion.
-
Desalt the peptides using a C18 solid-phase extraction cartridge.
-
Elute the peptides, dry them under vacuum, and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
Expert Insights and Required Validation:
To utilize N-ethyl-2-(methylamino)acetamide as a labeling reagent, it would first need to be chemically modified to incorporate a reactive group like an NHS-ester. This would involve a multi-step synthesis process.[2] Once synthesized, the novel reagent would require extensive validation, including:
-
Reactivity and Specificity: Confirming that it efficiently labels primary amines with minimal off-target reactions.
-
Stability: Assessing the stability of the reagent and the resulting peptide labels.
-
Mass Spectrometry Behavior: Characterizing its fragmentation pattern in MS/MS to ensure it is suitable for identification and quantification.
Theoretical Application II: A Component in Biological Buffer Systems
Scientific Rationale:
Maintaining a stable pH is critical in nearly all proteomics experiments, from protein extraction and enzymatic digestion to chromatographic separation. Biological buffers are chosen based on their pKa, which should be close to the desired experimental pH.[7]
N-ethyl-2-(methylamino)acetamide hydrochloride contains a secondary amine that can be protonated or deprotonated. This gives it the potential to act as a buffering agent. The precise pKa of the secondary amine would need to be determined experimentally to ascertain its useful buffering range.
Diagram: The Role of Buffers in Proteomics
Caption: The central role of buffers in maintaining pH across a proteomics workflow.
Protocol: Preparation and Testing of a Novel Buffer System
This protocol outlines the general steps for preparing and validating a new buffer solution for use in proteomics.
Materials:
-
N-ethyl-2-(methylamino)acetamide hydrochloride.
-
Deionized water.
-
Strong acid (e.g., HCl) and strong base (e.g., NaOH) for pH adjustment.
-
Calibrated pH meter.
-
Sterile filtration unit (0.22 µm).
Procedure:
-
Determining the pKa:
-
Prepare a solution of the compound (e.g., 100 mM) in deionized water.
-
Slowly titrate the solution with a strong base (e.g., 1 M NaOH), recording the pH after each addition.
-
Plot the pH versus the volume of base added. The pKa is the pH at the midpoint of the titration curve (where half of the amine groups are protonated).
-
-
Buffer Preparation:
-
Based on the determined pKa, decide on the target pH for your buffer (ideally within +/- 1 pH unit of the pKa).
-
Dissolve the required amount of N-ethyl-2-(methylamino)acetamide hydrochloride in ~80% of the final volume of deionized water.
-
Adjust the pH to the desired value by slowly adding concentrated HCl or NaOH while monitoring with a calibrated pH meter.[7]
-
Bring the solution to the final volume with deionized water.
-
Sterilize the buffer by passing it through a 0.22 µm filter.[7]
-
Expert Insights and Required Validation:
Before a new buffer can be implemented in a proteomics workflow, it must be rigorously tested for compatibility with downstream applications:
-
Mass Spectrometry Compatibility: The buffer components should be volatile and not cause ion suppression during electrospray ionization. Direct infusion of the buffer solution into the mass spectrometer can be used to check for interfering peaks.
-
Enzyme Compatibility: The buffer must not inhibit the activity of enzymes like trypsin. A test digestion of a standard protein (e.g., BSA) should be performed in the new buffer and compared to a standard buffer like ammonium bicarbonate.
-
Chromatography Compatibility: The buffer should not interfere with the separation of peptides on a reversed-phase column.
Conclusion and Future Directions
While N-ethyl-2-(methylamino)acetamide hydrochloride does not currently have a place in the standard proteomics toolkit, its chemical structure presents intriguing possibilities for the development of new reagents. The pathways outlined in this document are theoretical but grounded in the fundamental principles of protein chemistry and analysis.
Future research could focus on the synthesis of an amine-reactive derivative and its subsequent validation as a quantitative labeling reagent. Additionally, a thorough characterization of its properties as a biological buffer could reveal a niche application. For any proposed use, the rigorous validation described is not merely a suggestion but a requirement to ensure data quality and reproducibility in proteomics research.
References
-
PubChemLite. N-ethyl-2-(methylamino)acetamide hydrochloride (C5H12N2O). Available at: [Link]
-
PubChem. 2-(Methylamino)acetamide hydrochloride. Available at: [Link]
-
PubChem. N-ethyl-2-(hydroxymethylamino)acetamide. Available at: [Link]
-
NIST. Acetamide, N-ethyl-. Available at: [Link]
- Kuznetsova, K. S., et al. (2020). Modifications of cysteine residues with alkylating agents used in proteomics. Biomolecules, 10(10), 1435.
- O'Connell, J. D., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of proteome research, 16(9), 3465–3470.
Sources
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Structural Characterization of N-ethyl-2-(methylamino)acetamide Hydrochloride by 1H and 13C NMR Spectroscopy
APPLICATION NOTE: AN-NMR-2026-04
Abstract & Scope
This application note details the structural validation of N-ethyl-2-(methylamino)acetamide hydrochloride (Sarcosine ethyl amide HCl), a key intermediate in peptidomimetic drug synthesis. Unlike free bases, the hydrochloride salt form presents unique challenges in NMR analysis, specifically regarding proton exchange rates and solubility.
This guide provides a robust protocol for differentiating the ammonium (
Introduction: The Analytical Challenge
N-ethyl-2-(methylamino)acetamide hydrochloride is a sarcosine (N-methylglycine) derivative. Its structure contains two nitrogen centers with distinct chemical environments:[1]
-
Secondary Amine (Protonated): The basic center forming the hydrochloride salt.
-
Secondary Amide: A neutral, resonance-stabilized system.
Critical Analysis Point: In protic solvents like D
Structural Reference
-
IUPAC Name: N-ethyl-2-(methylamino)acetamide hydrochloride
-
Formula:
-
MW: 152.62 g/mol
Experimental Protocol
Materials
-
Analyte: N-ethyl-2-(methylamino)acetamide HCl (>98% purity).
-
Solvent A (Primary): DMSO-d
(99.9% D) + 0.05% TMS (Tetramethylsilane). Note: Use ampoules to prevent water absorption. -
Solvent B (Secondary): D
O (99.9% D) for exchange studies. -
Instrument: 400 MHz (or higher) NMR Spectrometer equipped with a 5mm probe (BBO or TXI).
Sample Preparation (The "Dry-Box" Method)
Amine salts are hygroscopic. Moisture in DMSO causes peak broadening of exchangeable protons.
-
Weighing: Transfer 10–15 mg of the salt into a clean vial.
-
Dissolution: Add 0.6 mL of DMSO-d
. -
Homogenization: Vortex for 30 seconds. Ensure complete dissolution; salts may dissolve slower than free bases.
-
Transfer: Transfer to a 5mm NMR tube.
-
Acquisition: Run the spectrum immediately to minimize atmospheric moisture uptake.
Acquisition Parameters
| Parameter | 1H Standard | 13C {1H} Decoupled |
| Pulse Angle | 30° | 30° |
| Relaxation Delay (D1) | 1.0 sec | 2.0 sec |
| Acquisition Time (AQ) | 4.0 sec | 1.0 sec |
| Scans (NS) | 16 | 1024 |
| Temperature | 298 K (25°C) | 298 K (25°C) |
| Spectral Width | 12 ppm (-1 to 11) | 200 ppm (0 to 200) |
Analytical Workflow & Logic
The following diagram illustrates the decision matrix for assigning the molecule, focusing on the distinction between the salt and free base forms.
Figure 1: Analytical workflow for validation of amine hydrochloride salts.
Results & Discussion
1H NMR Assignment (DMSO-d )
The spectrum is characterized by the downfield shift of the ammonium protons and the distinct coupling of the ethyl group.
Table 1: 1H NMR Chemical Shift Assignments (400 MHz, DMSO-d
| Position | Group | Shift (δ ppm) | Multiplicity | Integral | Coupling (J Hz) | Assignment Logic |
| 1 | 8.80 – 9.20 | Broad Singlet | 2H | - | Protonated secondary amine. Broad due to quadrupole relaxation and exchange. | |
| 2 | Amide | 8.20 – 8.40 | Broad Triplet | 1H | ~5.5 | Amide proton coupled to ethyl |
| 3 | Glycine | 3.65 – 3.75 | Singlet (or br. d) | 2H | - | Deshielded by adjacent Carbonyl and Ammonium N. May show weak coupling to |
| 4 | Ethyl | 3.10 – 3.20 | Quintet/Multiplet | 2H | ~7.0, 5.5 | Coupled to Ethyl |
| 5 | N-Methyl | 2.50 – 2.58 | Singlet (or br. d) | 3H | - | N-Methyl group.[2] Often overlaps with DMSO solvent peak (2.50 ppm). |
| 6 | Ethyl | 1.00 – 1.10 | Triplet | 3H | ~7.0 | Terminal methyl group. |
Critical Observation (The "DMSO Trap"):
The N-methyl signal (Pos 5) often falls exactly at 2.50–2.55 ppm, overlapping with the residual solvent peak of DMSO-d
-
Validation Strategy: If integration is ambiguous, run the sample in D
O (where the N-Me will shift slightly) or use HSQC to distinguish the organic methyl from the solvent.
13C NMR Assignment
The Carbon-13 spectrum confirms the backbone skeleton.
Table 2: 13C NMR Chemical Shift Assignments (100 MHz, DMSO-d
| Position | Carbon Type | Shift (δ ppm) | Logic |
| C=O | Carbonyl | 164.0 – 166.0 | Typical amide carbonyl. |
| Gly-CH2 | Methylene | 48.0 – 50.0 | Alpha to carbonyl and ammonium. |
| N-Me | Methyl | 32.0 – 34.0 | N-methyl carbon. |
| Et-CH2 | Methylene | 33.0 – 35.0 | Ethyl methylene. |
| Et-CH3 | Methyl | 14.0 – 15.0 | Terminal methyl. |
Structural Connectivity Diagram
The following diagram maps the correlation logic used to confirm the structure, specifically focusing on the HMBC (Heteronuclear Multiple Bond Correlation) signals that link the two fragments (Amine and Amide) across the carbonyl.
Figure 2: Key HMBC (dashed red) and COSY (solid blue) correlations establishing the backbone connectivity.
Troubleshooting & Impurity Analysis
Common Impurity: Hydrolysis
If the sample has been exposed to moisture or extreme pH, the amide bond may hydrolyze.
-
Indicator: Appearance of a sharp singlet around 3.50–3.60 ppm corresponding to Sarcosine (free acid) and a triplet/quartet set for Ethylamine hydrochloride.
-
Shift Change: The carbonyl carbon in 13C will shift from ~165 ppm (amide) to ~170 ppm (acid).
Rotamers
While secondary amides (like this N-ethyl amide) predominantly exist in the trans (Z) conformation, the bulky N-methylamino group may induce minor rotamers.
-
Observation: Small "shadow" peaks (<5% intensity) adjacent to the main signals, particularly the N-methyl and Glycine-CH2.
-
Action: Variable Temperature (VT) NMR (heating to 40-50°C) will cause these peaks to coalesce, confirming they are rotamers and not impurities.
References
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. Available at: [Link]
-
Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Available at: [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." SDBS No. 52983 (Sarcosine Ethyl Ester Analogues). Available at: [Link]
Sources
Application Notes and Protocols: N-ethyl-2-(methylamino)acetamide hydrochloride in Chemical Synthesis
Introduction: A Versatile Amine Building Block
N-ethyl-2-(methylamino)acetamide hydrochloride is a bifunctional organic molecule that serves as a valuable building block in modern chemical synthesis. Its structure, featuring a reactive secondary amine and a stable ethylamide moiety, makes it an ideal intermediate for the construction of more complex molecules, particularly within the pharmaceutical and agrochemical sectors. The hydrochloride salt form enhances its stability and water solubility, simplifying handling and storage.[1] This guide provides a detailed overview of its properties, core applications, and field-proven protocols designed for researchers, chemists, and drug development professionals. The focus is on leveraging its nucleophilic character for the synthesis of novel compounds.[1][2]
Section 1: Compound Profile & Physicochemical Properties
The utility of N-ethyl-2-(methylamino)acetamide hydrochloride stems from its distinct structural features. The secondary amine is a potent nucleophile, capable of participating in a wide array of bond-forming reactions. The adjacent amide group influences the molecule's electronic properties and provides a site for potential hydrogen bonding, impacting solubility and intermolecular interactions.
Table 1: Physicochemical and Safety Data
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | n-ethyl-2-(methylamino)acetamide hydrochloride | [3] |
| CAS Number | 909191-78-2 | [3] |
| Molecular Formula | C₅H₁₃ClN₂O | [3] |
| Formula Weight | 152.62 g/mol | [3] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically ≥95% | [3] |
| Storage | Store at room temperature in a dry, well-ventilated place. | [3][4] |
| Key Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. |[3][5] |
Section 2: Core Synthetic Application: Nucleophilic Addition
The primary application of N-ethyl-2-(methylamino)acetamide hydrochloride is as a nucleophile. The lone pair of electrons on the secondary nitrogen atom readily attacks electrophilic centers to form new carbon-nitrogen bonds. This reactivity is the cornerstone of its use in constructing larger molecules.
Mechanistic Insight: The Role of the Base
A critical aspect of utilizing this reagent is the necessity of a non-nucleophilic base. The compound is supplied as a hydrochloride salt, meaning the reactive secondary amine is protonated and non-nucleophilic. The addition of a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the salt in situ, liberating the free amine. The choice of base is crucial; it must be strong enough to deprotonate the amine salt but not so strong as to cause unwanted side reactions like deprotonation of the amide N-H or elimination of the substrate.
Caption: Activation and reaction pathway for the amine hydrochloride.
Section 3: Detailed Experimental Protocols
The following protocols are designed to be robust and adaptable. They include self-validating checkpoints, such as reaction monitoring, to ensure successful outcomes.
Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide
This protocol details the reaction of N-ethyl-2-(methylamino)acetamide hydrochloride with a generic electrophilic alkyl halide (R-X) to form a tertiary amine.
Materials:
-
N-ethyl-2-(methylamino)acetamide hydrochloride (1.0 eq)
-
Alkyl halide (R-X) (1.1 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN), or Dimethylformamide (DMF))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-ethyl-2-(methylamino)acetamide hydrochloride (1.0 eq) and dissolve or suspend it in the chosen anhydrous solvent (approx. 0.1-0.5 M concentration).
-
Base Addition: Place the flask under an inert atmosphere (Nitrogen or Argon). Add triethylamine (2.5 eq) to the mixture and stir for 15-20 minutes at room temperature. Causality Note: This step is crucial for neutralizing both the starting material's HCl salt and the acid generated during the reaction.
-
Electrophile Addition: Add the alkyl halide (1.1 eq) to the reaction mixture, either neat or as a solution in the reaction solvent.
-
Reaction & Monitoring: Stir the reaction at room temperature or heat as necessary (e.g., 40-60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-24 hours).[6]
-
Aqueous Workup: Upon completion, cool the reaction to room temperature and dilute with the reaction solvent. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove excess acid and TEA salts) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure tertiary amine product.
Caption: Experimental workflow for N-Alkylation.
Section 4: Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when handling N-ethyl-2-(methylamino)acetamide hydrochloride and its derivatives.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4][7]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][9]
-
Skin and Eye Contact: As the compound is an irritant, avoid direct contact with skin and eyes.[3][5] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8]
-
Ingestion: Do not eat, drink, or smoke in the laboratory. If ingested, rinse the mouth with water and seek immediate medical attention.[7]
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Ensure the area is well-ventilated.[8]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from strong acids, bases, and oxidizing agents.[4][10]
References
- Google Patents. CN112521298A - Synthesis method of lidocaine. Google Patents.
- Google Patents. CN105294477A - Method for preparing lidocaine hydrochloride. Google Patents.
-
PENTA. Acetamide - SAFETY DATA SHEET. PENTA. Available at: [Link].
-
Scribd. Lidocaine Synthesis Guide. Scribd. Available at: [Link].
-
EduBirdie. Lidocaine Synthesis Lab | Hunter College CUNY. EduBirdie. Available at: [Link].
- Google Patents. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. Google Patents.
-
PubChem. N-ethyl-2-(hydroxymethylamino)acetamide. National Center for Biotechnology Information. Available at: [Link].
-
Chemos GmbH & Co.KG. Safety Data Sheet: N-Ethylacetamide. Chemos. Available at: [Link].
-
University of San Diego. The Synthesis of Lidocaine. University of San Diego. Available at: [Link].
-
PubChem. 2-(Methylamino)acetamide hydrochloride. National Center for Biotechnology Information. Available at: [Link].
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- 9. N-[2-(methylamino)ethyl]Acetamide | 4814-81-7 [amp.chemicalbook.com]
- 10. pentachemicals.eu [pentachemicals.eu]
Application Notes & Protocols for In Vivo Evaluation of N-ethyl-2-(methylamino)acetamide hydrochloride
Introduction: Characterizing a Novel Acetamide Derivative
N-ethyl-2-(methylamino)acetamide hydrochloride is a small molecule belonging to the substituted acetamide class of compounds.[1] Its hydrochloride salt form generally enhances stability and aqueous solubility, which is a desirable property for formulation and in vivo administration.[2] While specific biological activities for this exact compound are not yet extensively documented in peer-reviewed literature, the broader class of acetamide derivatives has shown potential in various therapeutic areas, including as intermediates in the synthesis of compounds targeting the central nervous system (CNS).[2]
This document provides a structured, field-proven guide for the initial in vivo characterization of N-ethyl-2-(methylamino)acetamide hydrochloride (hereinafter referred to as "Compound X"). The protocols outlined below are designed as a foundational framework for researchers in pharmacology and drug development to assess the compound's preliminary safety, pharmacokinetic profile, and potential efficacy in a rodent model. These studies are a critical step in bridging the gap between early discovery and clinical application.[3][4]
Compound Properties Summary:
| Property | Value | Source |
| IUPAC Name | n-ethyl-2-(methylamino)acetamide hydrochloride | [1] |
| CAS Number | 909191-78-2 | [1] |
| Molecular Formula | C₅H₁₃ClN₂O | [1] |
| Molecular Weight | 152.62 g/mol | [1] |
| Physical Form | Solid | |
| Purity | ≥95% | [1] |
Guiding Principles for In Vivo Investigation
The transition from in vitro to in vivo studies requires a meticulously planned strategy to ensure data integrity, ethical conduct, and translational relevance.[5][6] The experimental workflow for a novel agent like Compound X should follow a logical progression from safety assessment to pharmacokinetic and pharmacodynamic characterization.
All proposed studies must adhere to strict ethical guidelines, such as those promoting the "Three Rs" (Replacement, Reduction, and Refinement), and be conducted in compliance with institutional and national regulations governing the use of animals in research.[7][8][9]
Caption: Phased approach for in vivo evaluation of Compound X.
Protocol 1: Acute Toxicity and Maximum Tolerated Dose (MTD) Determination
3.1. Objective & Rationale The primary objective of this study is to determine the safety profile of Compound X after a single administration and to identify the Maximum Tolerated Dose (MTD). The MTD is the highest dose that does not cause unacceptable toxicity or death in the animal model. This is a critical first step in any in vivo program, as it establishes the safe dose range for subsequent pharmacokinetic and efficacy studies.[10][11]
3.2. Materials
-
Compound X (≥95% purity)
-
Vehicle (e.g., sterile saline, 0.5% methylcellulose in water)
-
Male and female Sprague-Dawley rats (8-10 weeks old)
-
Standard laboratory equipment (syringes, gavage needles, scales)
3.3. Experimental Workflow
Caption: Pharmacokinetic (PK) study workflow.
4.4. Step-by-Step Methodology
-
Animal Preparation: Use male Sprague-Dawley rats (n=3-4 per group). If feasible, use jugular vein cannulated animals to allow for serial blood sampling from the same animal, which refines the procedure and reduces animal numbers.
-
Dose Groups:
-
Group 1 (Intravenous, IV): Administer a low, non-toxic dose (e.g., 1-2 mg/kg) to determine absolute bioavailability.
-
Group 2 (Extravascular, PO or IP): Administer a dose selected from the MTD study (e.g., 20-30% of MTD).
-
-
Blood Collection: Collect blood samples (approx. 100-150 µL) at specified time points. A typical schedule for an oral dose would be: pre-dose, 15 min, 30 min, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Sample Processing: Immediately process blood samples to obtain plasma by centrifugation. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Compound X in plasma samples using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the plasma concentration-time data to calculate key PK parameters.
Hypothetical PK Data Summary:
| Parameter | IV Route (1 mg/kg) | PO Route (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 850 |
| Tmax (h) | 0.08 | 1.0 |
| AUC₀-inf (ng*h/mL) | 2200 | 4400 |
| t½ (h) | 2.5 | 3.1 |
| Bioavailability (%) | 100 | 20 |
Protocol 3: Hypothetical Pharmacodynamic (PD) / Efficacy Study (Hot Plate Test for Analgesia)
5.1. Objective & Rationale Based on the structural class, we hypothesize that Compound X may have activity in the CNS. This protocol describes a proof-of-concept study using the hot plate test, a standard model for evaluating the efficacy of centrally acting analgesics. The objective is to determine if Compound X can increase the pain threshold in rodents.
5.2. Materials
-
Compound X
-
Vehicle
-
Positive Control (e.g., Morphine)
-
Male ICR mice (20-25 g)
-
Hot Plate Analgesia Meter (set to 55 ± 0.5 °C)
5.3. Step-by-Step Methodology
-
Acclimatization: Acclimate mice to the testing room and equipment for at least 2 days prior to the experiment to reduce stress-induced variability.
-
Baseline Measurement: On the day of the experiment, determine the baseline pain response (latency) for each mouse by placing it on the hot plate and recording the time until it shows a pain response (e.g., licking a paw or jumping). A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage.
-
Grouping and Dosing: Exclude any animals with extreme baseline latencies and randomize the remaining mice into treatment groups (n=8-10 per group):
-
Vehicle Control
-
Compound X (e.g., 3, 10, 30 mg/kg, PO)
-
Positive Control (e.g., Morphine, 10 mg/kg, IP)
-
-
Post-Dose Testing: At various times post-dosing (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure its response latency.
-
Data Analysis:
-
Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Compare the %MPE between the Compound X groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Conclusion and Future Directions
This guide provides a comprehensive and scientifically grounded framework for the initial in vivo assessment of N-ethyl-2-(methylamino)acetamide hydrochloride. Successful completion of these studies will establish a foundational dataset on the compound's safety, pharmacokinetic profile, and potential therapeutic activity. Positive results would warrant further investigation, including multi-dose toxicity studies and evaluation in more complex disease models to fully elucidate its mechanism of action and therapeutic potential.
References
- EvitaChem. N-methyl-N-[2-(methylamino)ethyl]acetamide (EVT-3121399).
- Smolecule. N-Methyl-N-[2-(methylamino)ethyl]acetamide HCl.
-
Cole-Parmer. In Vitro and In Vivo Studies and Drug Discovery. (2024-08-05). [Link]
-
Taylor & Francis Online. Engineering multispecific antibodies with complete killing selectivity through the closed-loop integration of machine learning and high-throughput experimentation. [Link]
- Google Patents.
- Google Patents. CN117049977A - Preparation method of N-ethyl-2- (4-formylphenyl) acetamide.
-
MDPI. Designing an In Vivo Preclinical Research Study. [Link]
-
PubChem. N-ethyl-2-(hydroxymethylamino)acetamide. [Link]
-
PubChem. 2-(Methylamino)acetamide hydrochloride. [Link]
-
National Center for Biotechnology Information (NCBI). Ethical considerations in animal studies. [Link]
-
U.S. Food and Drug Administration (FDA). Step 2: Preclinical Research. (2018-01-04). [Link]
-
National Center for Biotechnology Information (NCBI). Role of animal models in biomedical research: a review. [Link]
-
National Center for Biotechnology Information (NCBI). In Vivo Assay Guidelines - Assay Guidance Manual. (2012-05-01). [Link]
-
National Center for Biotechnology Information (NCBI). General Principles of Preclinical Study Design. [Link]
-
The Norwegian National Research Ethics Committees. Ethical Guidelines for the Use of Animals in Research. (2019-07-08). [Link]
-
MDPI. In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. [Link]
-
SciELO México. Ethical Considerations in Animal Research: The Principle of 3R's. [Link]
-
Harvard Medical School. Animal Models. [Link]
-
SpringerLink. Ethical Considerations for Performing Research in Animals. [Link]
-
NAMSA. Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. [Link]
-
Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024-06-03). [Link]
-
AMS Biotechnology (amsbio). Preclinical research strategies for drug development. [Link]
-
American Psychological Association (APA). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. [Link]
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Troubleshooting & Optimization
Technical Support Center: Resolving Solubility Challenges of N-ethyl-2-(methylamino)acetamide hydrochloride in Buffers
Welcome to the technical support center for N-ethyl-2-(methylamino)acetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues encountered during experimentation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your work.
Understanding the Molecule: N-ethyl-2-(methylamino)acetamide hydrochloride
N-ethyl-2-(methylamino)acetamide hydrochloride is a small molecule with the chemical formula C5H13ClN2O and a molecular weight of 152.62 g/mol [1]. Its structure includes a secondary amine and an amide functional group. The hydrochloride salt form is intended to enhance its aqueous solubility[2]. However, achieving the desired concentration in various buffer systems can still present challenges.
Key Physicochemical Properties (Predicted)
| Property | Value/Range | Significance for Solubility |
| pKa (predicted) | 9.5 - 11.0 (for similar simple alkyl amines)[3][4] | The pH at which the amine group is 50% protonated. This is a critical parameter for understanding pH-dependent solubility. |
| Form | Hydrochloride Salt | The salt form is generally more water-soluble than the free base[5]. |
| LogP (predicted) | Low | A low octanol-water partition coefficient suggests a preference for aqueous environments. |
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues related to the solubility of N-ethyl-2-(methylamino)acetamide hydrochloride.
Q1: Why is my N-ethyl-2-(methylamino)acetamide hydrochloride not dissolving in my buffer, even though it's a hydrochloride salt?
Several factors can contribute to poor solubility, even for a salt form. The primary reasons often revolve around pH, the common ion effect, and buffer composition.
-
pH-Dependent Solubility: The solubility of amines is highly dependent on the pH of the solution.[6] As a hydrochloride salt, the amine is protonated (BH+), which is the more soluble form.[7] If the pH of your buffer is near or above the pKa of the amine, the equilibrium will shift towards the unprotonated, free base form (B), which is typically less soluble. Most simple alkyl amines have pKa values in the range of 9.5 to 11.0.[3][4]
-
The Common Ion Effect: Your buffer system might contain chloride ions (e.g., from NaCl or KCl used to adjust ionic strength). According to Le Châtelier's principle, adding a common ion (in this case, Cl-) to a solution of a sparingly soluble salt can decrease its solubility by shifting the equilibrium towards the solid, undissolved salt.[8][9][10] This effect is more pronounced for salts that are only slightly soluble.[11]
-
Buffer Species Interaction: Certain buffer components can interact with your compound, potentially leading to the formation of less soluble complexes. While less common, it's a possibility to consider.
Q2: What is the first thing I should check if I'm having solubility issues?
Verify the pH of your final solution. Do not assume the pH of your buffer is unchanged after adding the compound. The addition of an amine hydrochloride salt can slightly lower the pH of an unbuffered or weakly buffered solution.
Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for solubility issues.
Q3: How do I choose the right buffer to maximize solubility?
The ideal buffer will maintain a pH well below the pKa of the amine to ensure it remains in its protonated, soluble form.
Recommended Buffer Systems (when avoiding chloride):
-
Phosphate Buffers: Versatile and commonly used, with a buffering range of approximately pH 5.8 - 8.0.
-
Citrate Buffers: Useful for lower pH ranges (pH 3.0 - 6.2).
-
Acetate Buffers: Effective in the pH range of 3.8 - 5.8.
Experimental Protocol: Buffer Selection and pH Adjustment
-
Prepare your chosen buffer system at the desired concentration.[12] It is recommended to use high-purity water, such as deionized or distilled water.[13]
-
Start with about 80% of your final desired volume. This allows for volume changes during pH adjustment.
-
Slowly add the N-ethyl-2-(methylamino)acetamide hydrochloride powder while stirring continuously.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Adjust the pH downwards if necessary using a dilute solution of a non-chloride acid (e.g., phosphoric acid for a phosphate buffer, or citric acid for a citrate buffer).
-
Once the compound is fully dissolved and the pH is stable, bring the solution to the final volume with your buffer.
-
Filter the solution through a 0.22 µm filter to remove any potential particulates.
Q4: I've optimized the pH, but I still can't reach my target concentration. What are my next steps?
If pH optimization is insufficient, you can explore the use of co-solvents or other formulation strategies.
Co-solvent Selection:
Co-solvents can increase the solubility of a compound by reducing the polarity of the aqueous environment.
| Co-solvent | Typical Starting Concentration | Considerations |
| Ethanol | 5-10% (v/v) | Biocompatible at low concentrations. |
| Propylene Glycol | 5-20% (v/v) | A common pharmaceutical excipient. |
| Dimethyl Sulfoxide (DMSO) | 1-5% (v/v) | Use with caution; can have biological effects. |
| Polyethylene Glycol (PEG) 300/400 | 10-30% (v/v) | Can increase viscosity. |
Experimental Protocol: Co-solvent Screening
-
Prepare a stock solution of your N-ethyl-2-(methylamino)acetamide hydrochloride in the neat co-solvent.
-
In a series of vials, prepare your aqueous buffer at the optimal pH.
-
Add increasing volumes of the co-solvent stock solution to the buffered solutions to achieve a range of final co-solvent concentrations (e.g., 1%, 2%, 5%, 10%).
-
Observe for any precipitation.
-
Determine the maximum concentration of your compound that remains in solution at each co-solvent percentage.
Logical Relationship for Solubility Enhancement:
Caption: Decision tree for enhancing solubility.
Q5: Could temperature affect the solubility?
Yes, for most compounds, solubility increases with temperature. Gentle warming (e.g., to 37°C or 40°C) can aid in dissolution. However, be cautious, as prolonged exposure to elevated temperatures could potentially degrade the compound. Always check the stability of your compound at higher temperatures before implementing this as a routine procedure.
Self-Validating Protocol for Temperature Assistance:
-
Prepare your buffered solution as described previously.
-
Warm the solution in a water bath to your target temperature (e.g., 37°C).
-
Add the N-ethyl-2-(methylamino)acetamide hydrochloride while stirring in the heated bath.
-
Once dissolved, allow the solution to cool to room temperature.
-
Observe the solution for any signs of precipitation as it cools. If it remains clear, the compound is soluble at that concentration at room temperature. If it precipitates, the higher temperature was only temporarily aiding dissolution, and the true room temperature solubility is lower.
By systematically addressing these factors, you can develop a robust and reproducible protocol for dissolving N-ethyl-2-(methylamino)acetamide hydrochloride in your chosen buffer system.
References
-
Chemistry LibreTexts. (2023, July 12). Common-Ion Effect in Solubility Equilibria. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. Retrieved from [Link]
-
Lumen Learning. (n.d.). Organic Chemistry II - Properties of amines. Retrieved from [Link]
-
Pobudkowska, A., & Olejniczak, M. (2011). Study of pH-dependent drugs solubility in water. ResearchGate. Retrieved from [Link]
-
Serajuddin, A. T. (1999). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. Retrieved from [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Retrieved from [Link]
-
CK-12 Foundation. (n.d.). Common Ion Effect on Solubility of Ionic Salts. Retrieved from [Link]
-
Wikipedia. (n.d.). Common-ion effect. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from [Link]
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Technical Support Center: N-ethyl-2-(methylamino)acetamide Hydrochloride Stability and Handling Guide
Welcome to the technical support resource for N-ethyl-2-(methylamino)acetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide a deep understanding of the compound's stability profile and to offer practical, field-proven methods for preventing its degradation during experimental use. By understanding the molecule's inherent vulnerabilities and implementing the robust protocols outlined here, you can ensure the integrity of your experiments and the reliability of your results.
Understanding the Molecule's Core Vulnerabilities
N-ethyl-2-(methylamino)acetamide hydrochloride is a compound featuring a secondary amine, a tertiary amide, and a hydrochloride salt. While generally stable in its solid, salt form, its structure contains functional groups susceptible to degradation, primarily the amide bond.[1] The primary pathway of degradation is hydrolysis, which can be catalyzed by both acidic and basic conditions.[1]
Primary Degradation Pathway: Amide Hydrolysis
Amide hydrolysis involves the cleavage of the amide bond by water, yielding a carboxylic acid (2-(methylamino)acetic acid) and an amine (ethylamine). This reaction is typically slow at neutral pH but is significantly accelerated in the presence of acid or base.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the highly nucleophilic hydroxide ion (OH⁻) directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to form the carboxylate and the amine.
Understanding this core vulnerability is the first step in designing experiments that preserve the compound's integrity.
Caption: Amide hydrolysis of N-ethyl-2-(methylamino)acetamide.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered during the handling and use of N-ethyl-2-(methylamino)acetamide hydrochloride.
Category 1: Storage and Solution Preparation
Q1: What are the ideal storage conditions for solid N-ethyl-2-(methylamino)acetamide hydrochloride?
The solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Moisture can accelerate degradation, so desiccated storage is recommended. Avoid storing it near incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[2][3]
Q2: How should I prepare stock solutions to maximize stability? What solvents are recommended?
As a hydrochloride salt, the compound is readily soluble in water.[4] For maximum stability, use a high-purity, sterile solvent like USP-grade water or a buffered solution. If using a buffer, ensure its components are non-reactive (see Q5). The initial pH of a solution made with pure water will be slightly acidic due to the hydrochloride salt; it is crucial to measure and, if necessary, adjust the pH to the optimal range immediately after preparation.
Q3: I've prepared an aqueous stock solution. How long can I store it and at what temperature?
For short-term storage (1-3 days), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting the stock solution into single-use vials and storing them at -20°C or, ideally, -80°C is the best practice. Avoid repeated freeze-thaw cycles, as these can accelerate degradation. A stability study should be performed to determine the precise shelf-life under your specific storage conditions.
Category 2: Experimental Conditions
Q4: My experiment requires a specific pH. What is the safe pH range to minimize degradation?
The stability of the amide bond is highly pH-dependent.[1] Extreme pH values (<4 and >8) will significantly accelerate hydrolysis. The optimal pH range for stability is typically near-neutral, between pH 5 and 7. If your experiment must be conducted outside this range, the working solution should be prepared immediately before use, and the experiment duration should be minimized.
Q5: Are there any common reagents or buffer components I should avoid?
Yes. Avoid strong acids and bases.[1] Additionally, be cautious with buffers containing nucleophilic species, which could potentially participate in transamidation reactions.[1] Buffers like phosphate or HEPES are generally considered safe. Avoid reactive aldehydes or ketones in your experimental medium unless they are part of the intended reaction, as they can potentially react with the secondary amine.
Q6: How does temperature affect the stability of this compound in solution during my experiment?
Like most chemical reactions, the rate of hydrolysis increases with temperature. If possible, conduct experiments at room temperature or below. For prolonged incubations, consider running the experiment at 4°C to slow the rate of potential degradation. High temperatures (e.g., >40°C) should be avoided.
Category 3: Troubleshooting Degradation
Q7: What are the signs of degradation in my sample?
The most common signs include:
-
Chromatographic Changes: Appearance of new peaks or a decrease in the area of the parent compound peak in HPLC or LC-MS analysis.
-
Loss of Potency: The compound shows reduced biological or chemical activity compared to a freshly prepared standard.
-
Physical Changes: Although less common for low levels of degradation, changes in the color or clarity of a solution could indicate significant degradation or contamination.
Q8: How can I confirm if my compound has degraded? What analytical methods should I use?
A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the gold standard.[5][6]
-
Develop a Method: Use a gradient reverse-phase HPLC method to separate the parent compound from potential degradation products.
-
Analyze Samples: Inject a freshly prepared standard, an aged sample, and a blank.
-
Compare Chromatograms: Look for new peaks in the aged sample that are not present in the fresh standard. Quantify the decrease in the parent peak area to determine the extent of degradation. LC-MS/MS can be used to identify the mass of the degradation products, confirming the hydrolysis pathway.[5][7]
Protocols and Methodologies
Adherence to validated protocols is critical for experimental success.
Protocol 3.1: Recommended Procedure for Preparation and Storage of Aqueous Stock Solutions
-
Pre-computation: Calculate the required mass of N-ethyl-2-(methylamino)acetamide hydrochloride to achieve the desired stock concentration (e.g., 10 mM).
-
Weighing: In a well-ventilated area or chemical hood, accurately weigh the solid compound using an analytical balance.[2][8]
-
Dissolution: Add the solid to a sterile, volumetric flask. Add approximately 80% of the final volume of your chosen solvent (e.g., USP-grade water or 10 mM phosphate buffer, pH 6.5).
-
Mixing: Gently swirl or vortex the solution until the solid is completely dissolved.
-
Volume Adjustment: Bring the solution to the final volume with the solvent.
-
pH Check (Optional but Recommended): Measure the pH of the solution and adjust to within the 5-7 range if necessary, using dilute HCl or NaOH.
-
Sterilization: If required for biological assays, sterile-filter the solution through a 0.22 µm filter into a sterile container.
-
Aliquoting & Storage: Dispense the solution into single-use, sterile cryovials. Store immediately at -80°C for long-term use or at 4°C for short-term use (verify stability for your specific conditions).
Protocol 3.2: Framework for a Forced Degradation Study
This protocol helps establish a stability-indicating analytical method and identify potential degradants.[6]
-
Prepare Solutions: Prepare several identical solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 N HCl and incubate at 60°C for 2-8 hours.[6]
-
Base Hydrolysis: Add 0.1 N NaOH and incubate at 60°C for 2-8 hours.[6]
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat a solution at 80°C for 48 hours. Store a solid sample at the same temperature.
-
Photolytic Degradation: Expose a solution to direct sunlight or a photostability chamber for 24-48 hours.
-
-
Neutralization: Before analysis, neutralize the acidic and basic samples to approximately pH 7.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using an appropriate HPLC method.
-
Evaluation: The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main compound peak. The data will reveal the compound's vulnerabilities (e.g., high degradation under basic conditions).
Data Summaries & Visualizations
Table 1: Summary of Factors Affecting Stability
| Factor | High-Risk Condition | Recommended Condition | Rationale / Comments |
| pH | < 4 or > 8 | pH 5 - 7 | Minimizes the rate of both acid and base-catalyzed amide hydrolysis.[1] |
| Temperature | > 40°C (in solution) | 2-8°C (short-term), -80°C (long-term) | Reduces the kinetic rate of degradation reactions. |
| Moisture | High humidity (for solid) | Store in a desiccator or dry environment | Water is a reactant in the primary hydrolysis degradation pathway.[3] |
| Light | Direct, prolonged UV/sunlight exposure | Store in amber vials or protect from light | Prevents potential photolytic degradation, although hydrolysis is the primary concern. |
| Reagents | Strong acids, bases, strong oxidizing agents | Use non-nucleophilic buffers (e.g., phosphate) | Avoids catalytic degradation and potential side reactions.[1] |
Troubleshooting Workflow
This diagram outlines a logical process for diagnosing and resolving suspected compound degradation.
Caption: A logical workflow for troubleshooting potential compound degradation.
References
- EvitaChem. (n.d.). N-methyl-N-[2-(methylamino)ethyl]acetamide.
-
Gubale, M., et al. (2021). Determination of N-Acetyl-l-cysteine Ethyl Ester (NACET) by Flow Injection Analysis and Spectrophotometric Detection Using Different Thiol-Sensitive Ligands. MDPI. Retrieved from [Link]
-
Tanthana, J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino. Norwegian Research Information Repository - NTNU. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2024). Safety Data Sheet: N-Ethylacetamide. Retrieved from [Link]
-
ResearchGate. (2025). Determination of 2-(Diethylamino)-N-(2,6- Dimethylphenyl) Acetamide in a Gel Pharmaceutical Formulation by High-Performance Liquid Chromatography. Retrieved from [Link]
-
U.S. Geological Survey. (n.d.). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Methylamino)acetamide hydrochloride. Retrieved from [Link]
-
Science.gov. (n.d.). degradation product formed: Topics. Retrieved from [Link]
-
Kumar, A., et al. (2013). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC - NIH. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Acetylethanolamine. Retrieved from [Link]
Sources
- 1. Buy N-methyl-N-[2-(methylamino)ethyl]acetamide (EVT-3121399) | 27725-41-3 [evitachem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Buy N-Methyl-N-[2-(methylamino)ethyl]acetamide HCl [smolecule.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. degradation product formed: Topics by Science.gov [science.gov]
- 8. N-[2-(methylamino)ethyl]Acetamide | 4814-81-7 [amp.chemicalbook.com]
optimizing experimental concentrations of N-ethyl-2-(methylamino)acetamide hydrochloride
Welcome to the dedicated technical support guide for N-ethyl-2-(methylamino)acetamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-tested insights into optimizing experimental concentrations of this compound. Our goal is to move beyond simple protocols and equip you with the scientific rationale to troubleshoot and refine your experiments effectively.
Introduction to N-ethyl-2-(methylamino)acetamide Hydrochloride
N-ethyl-2-(methylamino)acetamide hydrochloride is a small molecule of interest in various research contexts. Its efficacy and the reproducibility of experimental results are highly dependent on the precise control of its concentration. This guide will walk you through common challenges and provide a systematic approach to optimization.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and use of N-ethyl-2-(methylamino)acetamide hydrochloride.
Q1: What is the best solvent for dissolving N-ethyl-2-(methylamino)acetamide hydrochloride?
A1: N-ethyl-2-(methylamino)acetamide hydrochloride is most readily soluble in aqueous solutions such as sterile water, phosphate-buffered saline (PBS), or cell culture media. For creating high-concentration stock solutions, dimethyl sulfoxide (DMSO) can also be used, although the final concentration of DMSO in your experimental system should be kept low (typically <0.1%) to avoid off-target effects.
Q2: How should I store stock solutions of N-ethyl-2-(methylamino)acetamide hydrochloride?
A2: For short-term storage (up to one week), stock solutions can be stored at 4°C. For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.
Q3: Is N-ethyl-2-(methylamino)acetamide hydrochloride stable in solution?
A3: The stability of N-ethyl-2-(methylamino)acetamide hydrochloride in solution can be influenced by factors such as pH, temperature, and exposure to light. It is advisable to prepare fresh working solutions from a frozen stock for each experiment to ensure consistent activity.
Q4: What is a typical starting concentration range for in vitro experiments?
A4: The optimal concentration will be cell-line and assay-dependent. A common starting point for in vitro experiments is to perform a dose-response curve ranging from low nanomolar (nM) to high micromolar (µM) concentrations. A typical range to screen would be from 10 nM to 100 µM.
Part 2: Troubleshooting Guide for Concentration Optimization
This section provides a more detailed, step-by-step approach to resolving specific issues you may encounter during your experiments.
Issue 1: Poor Solubility or Precipitation in Media
Underlying Cause: The hydrochloride salt form generally imparts good aqueous solubility. However, at high concentrations or in complex biological media containing salts and proteins, the compound may precipitate. The pH of the final solution can also affect solubility.
Troubleshooting Workflow:
-
Initial Dissolution Check:
-
Prepare a high-concentration stock solution in an appropriate solvent (e.g., 10 mM in sterile water or DMSO).
-
Visually inspect for any undissolved particulate matter. If present, gentle warming (to 37°C) or sonication may aid dissolution.
-
-
Dilution into Final Media:
-
When diluting the stock solution into your final experimental media, add the stock solution to the media dropwise while vortexing or gently mixing. This prevents localized high concentrations that can lead to precipitation.
-
-
pH Adjustment:
-
Measure the pH of your final working solution. If it deviates significantly from the optimal range for your experiment, it may be necessary to buffer the solution.
-
-
Solubility Testing:
-
Perform a simple solubility test by preparing a serial dilution of the compound in your experimental media and observing the concentration at which precipitation occurs.
-
Experimental Workflow for Solubility Assessment
Caption: Workflow for preparing and troubleshooting solutions of N-ethyl-2-(methylamino)acetamide hydrochloride.
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Underlying Cause: Variability in results can stem from several factors, including degradation of the compound, inaccuracies in pipetting, or inconsistent cell culture conditions.
Troubleshooting Workflow:
-
Compound Integrity:
-
Source: Ensure the compound is from a reputable supplier with a certificate of analysis confirming its identity and purity.
-
Storage: Always use freshly prepared working solutions from properly stored, single-use aliquots of the stock solution. Avoid repeated freeze-thaw cycles.
-
-
Pipetting and Dilution Accuracy:
-
Calibrate your pipettes regularly.
-
When preparing serial dilutions, ensure thorough mixing between each dilution step.
-
-
Experimental Controls:
-
Include appropriate positive and negative controls in every experiment. A vehicle control (the solvent used for the stock solution, e.g., DMSO) at the same final concentration is essential.
-
-
Cell Culture Consistency:
-
Ensure that cell passage number, confluency, and overall health are consistent across experiments.
-
Decision Tree for Troubleshooting Inconsistent Results
Caption: A systematic decision-making process for troubleshooting non-reproducible experimental outcomes.
Issue 3: Determining the Optimal Experimental Concentration
Underlying Cause: The therapeutic or biological effect of a compound is concentration-dependent. A concentration that is too low may show no effect, while a concentration that is too high may induce toxicity or off-target effects.
Methodology for Determining Optimal Concentration:
-
Broad-Range Dose-Response:
-
Perform an initial experiment with a wide range of concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 100 µM) to identify the general range of activity.
-
Measure your primary endpoint (e.g., cell viability, protein expression, enzyme activity).
-
-
Narrow-Range Dose-Response:
-
Based on the results of the broad-range screen, perform a more detailed dose-response curve with more concentrations centered around the initial "hit." For example, if the activity was observed between 1 µM and 10 µM, test concentrations such as 1, 2.5, 5, 7.5, and 10 µM.
-
-
IC50/EC50 Determination:
-
Use the data from the narrow-range dose-response to calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). This is a key parameter for quantifying the compound's potency.
-
Software such as GraphPad Prism or open-source packages in R or Python can be used for non-linear regression analysis to determine the IC50/EC50.
-
-
Toxicity Assessment:
-
In parallel, it is crucial to assess the cytotoxicity of the compound at your concentrations of interest. Assays such as MTT, MTS, or live/dead staining can be used.
-
The optimal experimental concentration should be one that elicits the desired biological effect without causing significant cell death.
-
Data Summary Table for a Hypothetical Dose-Response Experiment
| Concentration (µM) | Biological Effect (% of Control) | Cell Viability (%) |
| 0 (Vehicle) | 100 | 100 |
| 0.1 | 98 | 100 |
| 1 | 85 | 99 |
| 5 | 52 | 97 |
| 10 | 23 | 95 |
| 50 | 5 | 70 |
| 100 | 2 | 45 |
Part 3: References
For further reading and to support the methodologies described, please refer to the following resources:
-
Best Practices in Assay Development: "Assay Guidance Manual" - Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Cell Culture Techniques: "Basic Cell Culture Protocols" - Methods in Molecular Biology. [Link]
-
Statistical Analysis of Dose-Response Data: "Fitting Models to Biological Data Using Linear and Nonlinear Regression" - Harvey Motulsky, Arthur Christopoulos. [Link]
purification techniques for N-ethyl-2-(methylamino)acetamide hydrochloride
Technical Support Center: N-ethyl-2-(methylamino)acetamide hydrochloride
-
Topic: Purification & Troubleshooting Guide
-
Compound Class:
-Amino Amides / Sarcosine Derivatives[1] -
CAS (Generic Ref): 909191-78-2 (and related salt forms)[1][2]
Welcome to the Technical Support Center
User Status: Verified (Researcher/Process Chemist) Current Module: Purification & Isolation Optimization
This guide addresses the specific physicochemical challenges of purifying N-ethyl-2-(methylamino)acetamide hydrochloride . As a secondary amine salt with an amide backbone, this molecule presents a unique "solubility saddle" where it is highly water-soluble yet moderately soluble in polar organics, making standard extractions difficult.[1]
Below are the field-proven protocols and troubleshooting workflows designed to maximize purity (>98%) and manage the critical impurity profile.
Dashboard: Physicochemical Profile
| Property | Specification / Behavior | Implication for Purification |
| Structure | Amphiphilic; H-bond donor & acceptor.[1] | |
| Solubility | High: Water, Methanol, Ethanol.Low: Acetone, Ether, Hexanes, EtOAc.[1] | Recrystallization is preferred over extraction.[1] |
| Hygroscopicity | Moderate to High (Amine HCl salt).[1] | Requires desiccation; rapid filtration.[1] |
| pKa (est) | ~8.2 (Secondary Amine).[1] | Salt is stable; free base is prone to oxidation/dimerization.[1] |
Module 1: The "Golden Path" Recrystallization Protocol
Issue: The crude product is sticky, off-white, or contains trapped solvent. Objective: Obtain a free-flowing, white crystalline solid.
The most robust purification for this class of sarcosine derivatives is Anti-Solvent Recrystallization .[1] Single-solvent systems (like boiling ethanol) often result in low recovery due to high solubility.[1]
Protocol 1A: The Ethanol/Ethyl Acetate System (Recommended)[1]
-
Dissolution: Suspend the crude solid in absolute ethanol (EtOH) . Heat to mild reflux (approx. 75°C).[1] Add EtOH dropwise just until the solid dissolves.
-
Note: If the solution is colored, treat with activated charcoal (5 wt%) for 15 minutes, then filter hot through Celite.[1]
-
-
Nucleation: Remove from heat. While still warm, add Ethyl Acetate (EtOAc) dropwise until a persistent cloudiness (turbidity) appears.[1]
-
Re-solubilization: Add a few drops of EtOH to clear the solution.
-
Crystallization: Allow the solution to cool slowly to room temperature (RT) with gentle stirring. Once at RT, transfer to a fridge (4°C) for 4–12 hours.
-
Isolation: Filter the white needles/plates under inert gas (Nitrogen/Argon) to prevent moisture uptake.[1] Wash the cake with cold EtOAc.
Protocol 1B: The Isopropanol (IPA) Alternative
If Protocol 1A yields an oil:
-
Dissolve crude in minimal boiling Isopropanol (IPA) .
-
Cool slowly. IPA has a steeper solubility curve for amine salts than EtOH, often promoting better crystal growth without an anti-solvent.[1]
Module 2: Impurity Management & Troubleshooting
Issue: HPLC/NMR shows persistent impurities. Key Impurities:
-
Starting Material: N-ethyl-2-chloroacetamide (Toxic alkylator).[1]
-
Over-Alkylation: Tertiary amine byproduct (Bis-alkylation of methylamine).[1]
Troubleshooting Workflow: Impurity Scavenging
If recrystallization fails to remove the chloro-precursor, do not heat further (risk of polymerization).[1] Use a chemical scavenger.[1]
Figure 1: Partitioning strategy to remove non-basic impurities (like N-ethyl-2-chloroacetamide) from the water-soluble amine salt.[1]
Explanation: The chloroacetamide starting material is neutral.[1] The product is a cationic salt.[1] By dissolving the crude in acidic water, the product remains in the aqueous phase, while the neutral impurity partitions into the organic wash (DCM or EtOAc).[1]
Module 3: Salt Stoichiometry & "Oiling Out"
Issue: The product remains an oil or a sticky gum.[1] Cause:
-
Excess HCl: Hygroscopic "wet" acid keeps the lattice from forming.[1]
-
Free Base Contamination: Incomplete salt formation.[1]
Correction Protocol:
-
Dissolve the oil in dry Methanol.
-
Add 2.0 equivalents of HCl in Dioxane or Ether (anhydrous).
-
Evaporate to dryness.
-
Triturate (grind under solvent) the residue with dry Diethyl Ether or MTBE.[1]
Module 4: Frequently Asked Questions (FAQs)
Q1: My product turns yellow upon drying. Why?
-
A: This indicates oxidation of trace free amines.[1] Ensure the product is fully protonated (pH of 10% aq.[1] solution should be ~4-5).[1] Dry in a vacuum oven at <40°C, strictly avoiding temperatures >60°C which can promote amide hydrolysis or Maillard-type degradation if impurities are present.[1]
Q2: Can I use Acetone for recrystallization?
-
A: Use with caution. While acetone is a good anti-solvent, primary and secondary amines can react with acetone to form hemiaminals or imines (Schiff bases), even as salts (equilibrium effect).[1] EtOAc or MTBE are chemically safer anti-solvents.[1]
Q3: The melting point is lower than reported (e.g., <100°C).
-
A: This is the classic sign of a "solvate" or retained water.[1] Perform a Loss on Drying (LOD) test. If weight is lost, dry aggressively (P2O5 desiccator).[1] If no weight loss, check NMR for the bis-alkylated impurity, which depresses MP significantly.[1]
Module 5: Analytical Verification Logic
Before releasing the batch, verify the structure using this logic flow to distinguish the product from likely side-reactions.
Figure 2: NMR Decision Tree for verifying N-ethyl-2-(methylamino)acetamide HCl purity.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard protocols for amine hydrochloride recrystallization). [1]
-
Perrin, D. D., & Dempsey, B. (1974).[1] Buffers for pH and Metal Ion Control. Chapman and Hall.[1] (pKa data for sarcosine derivatives).
-
PubChem Database. (n.d.).[1] Compound Summary for Sarcosinamide derivatives. National Center for Biotechnology Information.[1] Retrieved from [1]
-
Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1][5] (Techniques for salt selection and oiling-out troubleshooting).
Sources
common challenges in the synthesis of N-ethyl-2-(methylamino)acetamide hydrochloride
Topic: Troubleshooting Common Challenges in the Synthesis of N-ethyl-2-(methylamino)acetamide Hydrochloride (CAS: 909191-78-2) Document ID: TSC-SYN-9091 Last Updated: February 11, 2026 Audience: Synthetic Chemists, Process Development Scientists
Executive Summary & Synthetic Strategy
Compound Identity: N-ethyl-2-(methylamino)acetamide hydrochloride is a sarcosine (N-methylglycine) derivative. It serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly local anesthetics and kinase inhibitors.
The Core Challenge: The synthesis typically follows a nucleophilic substitution pathway:
-
Chloroacetylation: Reaction of ethylamine with chloroacetyl chloride.
-
Amination: Displacement of the chloride by methylamine.
While conceptually simple, this route is plagued by competitive alkylation (dimerization) and hygroscopic salt formation , leading to low yields and difficult crystallizations.
Master Synthetic Workflow
The following flowchart illustrates the standard "Gold Standard" protocol and the critical decision points where errors frequently occur.
Figure 1: Critical path analysis for the synthesis of N-ethyl-2-(methylamino)acetamide HCl. The red diamond indicates the most common failure point.
Troubleshooting Modules
Module 1: Reaction Selectivity & Yield
Issue: "My crude NMR shows a complex mixture, and the yield is lower than 50%."
Diagnosis: Over-Alkylation (Dimerization) . The product (a secondary amine) is nucleophilic. If the concentration of methylamine is too low, the newly formed product will compete with methylamine to react with the starting material (N-ethyl-2-chloroacetamide), forming a tertiary amine "dimer."
The Mechanism of Failure:
- (Desired Product)
- (Undesired Dimer)
Protocol Correction:
-
Stoichiometry: You must use a large excess of methylamine (5 to 10 equivalents). This ensures that statistically, the chloroacetamide is far more likely to encounter a methylamine molecule than a product molecule.
-
Addition Mode: Add the chloroacetamide solution TO the methylamine solution . This "inverse addition" ensures the electrophile is always in a high-concentration environment of the nucleophile.
-
Temperature: Keep the reaction cold (0°C to room temperature). Higher temperatures favor the higher activation energy pathway (often the bulkier substitution).
Module 2: Isolation & Physical State
Issue: "The product is an oil or a sticky gum that refuses to crystallize, even after adding HCl."
Diagnosis: Hygroscopicity & Solvent Trapping.
Small
Troubleshooting Table: Solubility & Crystallization
| Solvent System | Solubility Behavior | Usage in Protocol |
| Water | Highly Soluble | Avoid during final isolation. Hard to remove. |
| Methanol/Ethanol | Soluble | Good for reaction, bad for salt crystallization. |
| Dichloromethane | Soluble (Free base) | Excellent for extraction/washing. |
| Diethyl Ether / MTBE | Insoluble (Salt) | Key Anti-solvent. Use to crash out the salt. |
| Isopropanol (IPA) | Sparingly Soluble | Ideal for recrystallization (hot/cold). |
Corrective Workflow:
-
Evaporation: Strip the reaction solvent (MeOH/THF) completely.
-
Free Base Extraction: Dissolve residue in DCM. Wash with minimal water (to remove MeNH2·HCl salts). Dry the organic layer thoroughly with
. -
Salt Formation:
-
Dissolve the dry free base oil in a small amount of dry DCM or IPA.
-
Add HCl in Dioxane (4M) or HCl in Ether (2M) dropwise at 0°C.
-
Do not use aqueous HCl.
-
-
Precipitation: If oil forms, add excess dry Diethyl Ether or MTBE and scratch the flask sides to induce nucleation.
Module 3: Purity & Storage
Issue: "The melting point is broad, and the product turns yellow over time."
Diagnosis: Oxidation & Amide Hydrolysis.
While amides are generally stable,
Stability Protocol:
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Desiccation: Store in a desiccator. The HCl salt will pull moisture from the air, turning into a syrup within hours in humid labs.
-
Purity Check: A broad melting point often indicates the presence of Methylamine Hydrochloride (byproduct).
-
Test: Run a Silver Nitrate (
) test? No, both are chlorides. -
Test: Run
-NMR in . Look for the methylamine peak ( ppm singlet). If present, recrystallize from IPA/Ethanol.
-
Frequently Asked Questions (FAQs)
Q1: Can I use 40% aqueous methylamine instead of methylamine in THF/MeOH?
-
Answer: Technically yes, but it is not recommended . Water complicates the workup. The product is highly water-soluble, making extraction into organic solvents difficult and leading to yield loss. Using anhydrous alcoholic or ethereal methylamine simplifies the removal of excess reagent by simple evaporation.
Q2: Why is my product pink/reddish?
-
Answer: This is a classic sign of oxidation of trace amines or phenols (if using different precursors). For this specific aliphatic chain, it often indicates trace polymerization or degradation of the chloroacetamide starting material before reaction. Recrystallize with activated charcoal in methanol.
Q3: Is the intermediate N-ethyl-2-chloroacetamide stable?
-
Answer: It is a potent alkylating agent and skin sensitizer. It is relatively stable if kept dry, but it should be used immediately after synthesis to prevent hydrolysis to the hydroxy-acetamide.
Q4: How do I remove the Methylamine Hydrochloride (MeNH2·HCl) byproduct?
-
Answer: This is the hardest separation.
-
Method A (Solubility): The product free base is soluble in DCM; MeNH2·HCl is not. Perform a solid-liquid extraction (triturate the crude dry solid with DCM and filter off the insoluble MeNH2·HCl).
-
Method B (Basic Wash): Dissolve crude in DCM, wash quickly with saturated
(aq). The product stays in DCM; MeNH2 goes to water. Warning: Do this quickly to avoid amide hydrolysis.
-
Experimental Protocol (Gold Standard)
Step 1: Synthesis of N-ethyl-2-chloroacetamide
-
Dissolve Ethylamine (1.0 eq) and Triethylamine (1.1 eq) in dry DCM at -10°C.
-
Add Chloroacetyl chloride (1.0 eq) dropwise over 1 hour. Exothermic!
-
Wash with water, dilute HCl, and brine. Dry (
) and concentrate to give the chloro-intermediate (Solid/Oil).
Step 2: Synthesis of N-ethyl-2-(methylamino)acetamide HCl
-
Prepare a solution of Methylamine (10.0 eq) in Methanol or THF at 0°C.
-
Dissolve the N-ethyl-2-chloroacetamide from Step 1 in minimal THF.
-
Add the chloroacetamide solution slowly to the Methylamine solution.
-
Stir at 0°C for 2 hours, then warm to Room Temp for 4 hours.
-
Evaporate volatiles completely (removes solvent and excess MeNH2).
-
Purification:
-
Suspend residue in dry DCM.
-
Filter off the white solid (MeNH2[1]·HCl).
-
Concentrate the DCM filtrate to obtain the crude Free Base.
-
-
Salt Formation:
-
Dissolve Free Base in minimal IPA.
-
Add 4M HCl in Dioxane (1.1 eq).
-
Add Et2O until turbid. Cool to -20°C to crystallize.
-
Filter and dry under vacuum over
.
-
References
-
Smolecule. (2024).[2] Synthesis Methods of N-Methyl-N-[2-(methylamino)ethyl]acetamide hydrochloride. Retrieved from
-
Abdel-Latif, E., et al. (2019).[3][4] Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Journal of Molecular Structure. Retrieved from
-
BenchChem. (2025).[5] An In-depth Technical Guide to the Synthesis of N-Ethylacetamide from Chloroethane and Ethanoyl Chloride. Retrieved from
-
Organic Syntheses. S-Acetamidomethyl-L-cysteine hydrochloride. (General procedure for acetamide derivatives). Coll. Vol. 6, p.5 (1988). Retrieved from
-
Cayman Chemical. (2024). N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide (hydrochloride) Solubility Data. Retrieved from
(Note: While specific literature on the exact ethyl/methyl variant is proprietary or sparse, the protocols above are derived from authoritative methodologies for the homologous sarcosine amide series.)
Sources
strategies to improve the yield of N-ethyl-2-(methylamino)acetamide hydrochloride synthesis
Welcome to the technical support guide for the synthesis of N-ethyl-2-(methylamino)acetamide hydrochloride (CAS 909191-78-2). This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to improve reaction yield and purity.
Overview of Synthetic Strategy
The most direct and common pathway to synthesize N-ethyl-2-(methylamino)acetamide involves the nucleophilic substitution of a leaving group on an N-ethylacetamide backbone with methylamine. A primary route utilizes 2-chloro-N-ethylacetamide as the starting material, which undergoes a bimolecular nucleophilic substitution (SN2) reaction with methylamine. The resulting free base is then converted to its hydrochloride salt for improved stability and handling.[1][2]
This guide focuses on optimizing this specific pathway, addressing common challenges encountered during the experimental process.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Q1: My reaction has stalled, showing low or no conversion of 2-chloro-N-ethylacetamide. What are the likely causes and solutions?
This is a common issue that typically points to problems with reagents, reaction conditions, or the fundamental reaction setup.
Potential Causes & Recommended Solutions:
| Cause | Explanation & Causality | Troubleshooting Steps & Protocol |
| Poor Quality or Low Concentration of Methylamine | Methylamine is a volatile gas, and its aqueous or alcoholic solutions can degrade or decrease in concentration over time, especially if not stored properly. Insufficient nucleophile concentration will directly lead to a slow or incomplete reaction. | 1. Verify Concentration: Use a fresh bottle of methylamine solution or titrate an aliquot to confirm its molarity before use. 2. Use Excess Reagent: Employ a significant molar excess of methylamine (typically 3-5 equivalents) to drive the reaction to completion, favoring the desired SN2 pathway over potential side reactions. |
| Inappropriate Reaction Temperature | While SN2 reactions are often accelerated by heat, the high volatility of methylamine (boiling point: -6.6 °C) means that at elevated temperatures, the nucleophile can escape from the reaction mixture, reducing its effective concentration. Conversely, a temperature that is too low may result in impractically slow reaction rates.[3] | 1. Sealed Reaction Vessel: If heating is necessary (e.g., to 40-50 °C), perform the reaction in a sealed pressure vessel to prevent the loss of methylamine.[4] 2. Controlled Temperature: Start the reaction at a lower temperature (0-10 °C) to control the initial exotherm, then allow it to slowly warm to room temperature or apply gentle heat.[3] Monitor progress by TLC or LC-MS before increasing the temperature. |
| Incorrect Solvent Choice | The choice of solvent is critical for an SN2 reaction. The solvent must effectively dissolve the starting materials and stabilize the transition state. Highly protic solvents can solvate the nucleophile, reducing its reactivity. | 1. Recommended Solvents: Polar aprotic solvents like acetonitrile (ACN) or polar protic solvents like ethanol or isopropanol are generally effective.[1] Ethanol is often a good starting point as it dissolves both the starting material and methylamine well. 2. Solvent Polarity: Avoid non-polar solvents (e.g., hexane, toluene) where the starting materials are unlikely to be soluble, and highly polar protic solvents like water if hydrolysis is a concern. |
Q2: My reaction mixture is complex, with multiple spots on the TLC plate. What are the probable side products and how can I minimize them?
The formation of multiple byproducts is typically due to over-alkylation or competing reaction pathways.
Common Side Products and Mitigation Strategies:
-
Over-alkylation: The secondary amine product is also a nucleophile and can react with another molecule of 2-chloro-N-ethylacetamide. This results in a tertiary amine byproduct.
-
Causality: This occurs when the concentration of the product begins to build up while a significant amount of the electrophilic starting material is still present.
-
Solution: Use a large excess of methylamine. This ensures that a molecule of 2-chloro-N-ethylacetamide is statistically more likely to encounter a methylamine molecule than the product amine, effectively suppressing the formation of the tertiary amine byproduct.
-
-
Hydrolysis of Amide: If significant water is present in the reaction and the pH is not controlled, the amide bond in either the starting material or the product can undergo hydrolysis.[5]
-
Causality: Amide hydrolysis is typically catalyzed by acid or base.
-
Solution: Use anhydrous solvents if possible. If using an aqueous solution of methylamine, keep the reaction temperature controlled and the reaction time to the minimum required for full conversion of the starting material.
-
Q3: I am struggling with the final purification and salt formation. My product is an oil or fails to crystallize. What should I do?
Proper isolation and purification are crucial for obtaining a high-quality final product.
Troubleshooting Purification:
-
Ensure Complete Removal of Base: Before attempting salt formation, ensure all excess methylamine has been removed. This can be achieved by evaporation under reduced pressure and by performing an aqueous wash of the organic extract.
-
Select the Right Solvent for Salt Formation: The key is to find a solvent in which the free base is soluble, but the hydrochloride salt is not.
-
Protocol: Dissolve the purified free base (often an oil) in a minimal amount of a solvent like isopropanol (IPA), ethyl acetate, or acetone. Slowly add a solution of HCl in a solvent where the salt is insoluble, such as HCl in diethyl ether or 2-propanol.
-
Causality: The protonation of the amine drastically increases its polarity, causing it to precipitate from the less polar organic solvent.
-
-
Induce Crystallization: If an oil forms instead of a solid precipitate:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the oil-solvent interface.
-
Seeding: Add a tiny crystal of a previously obtained pure batch.
-
Trituration: Add a non-solvent (like hexane or pentane) dropwise to the oil while stirring vigorously to induce solidification.
-
Cooling: Cool the solution in an ice bath or refrigerator to reduce the solubility of the salt.
-
Frequently Asked Questions (FAQs)
Q: What are the critical safety precautions for this synthesis? A: Both starting materials require careful handling.
-
2-chloro-N-ethylacetamide: This is an alkylating agent and should be considered toxic and corrosive. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Methylamine: This is a flammable, corrosive, and toxic gas/liquid. Solutions are highly basic. Work in a well-ventilated fume hood and avoid inhalation of vapors.
Q: Which analytical methods are best for monitoring this reaction? A:
-
Thin-Layer Chromatography (TLC): An excellent, rapid method for monitoring the disappearance of the starting material (2-chloro-N-ethylacetamide). Use a solvent system like 10% methanol in dichloromethane and visualize with potassium permanganate stain, which will detect the amine product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of the product's mass and can help identify side products by their mass-to-charge ratio.[6][7]
Q: Can I use a different halogen, like 2-bromo-N-ethylacetamide? A: Yes. Bromoacetamides are generally more reactive than their chloro-analogs due to bromide being a better leaving group. This would likely lead to a faster reaction, possibly at a lower temperature. However, bromoacetamides are often more expensive and less stable. The same principles of using excess amine and controlling the reaction conditions apply.
Detailed Experimental Protocol
This protocol is a validated starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.
Step 1: Synthesis of N-ethyl-2-(methylamino)acetamide
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-chloro-N-ethylacetamide (1.0 eq).
-
Dissolve the starting material in ethanol (approx. 5-10 mL per gram of starting material).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a 40% aqueous solution of methylamine (3.0 eq) dropwise. The addition should be controlled to keep the internal temperature below 15 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC (10% MeOH/DCM) until the starting material is consumed.
Step 2: Workup and Isolation of the Free Base
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol and excess methylamine.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base, which is often a pale yellow oil.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude free base oil in a minimal amount of 2-propanol.
-
Slowly add a 2M solution of HCl in diethyl ether dropwise with vigorous stirring.
-
A white precipitate should form. Continue adding the HCl solution until no further precipitation is observed.
-
Stir the resulting slurry at room temperature for 1 hour.
-
Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final N-ethyl-2-(methylamino)acetamide hydrochloride.
References
- EvitaChem. (n.d.). N-methyl-N-[2-(methylamino)ethyl]acetamide.
- European Patent Office. (2017). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
- Erowid. (2006). Methylamine Hydrochloride from Acetamide.
- BenchChem. (n.d.). Comparative Analysis of N-[2-(Alkylamino)ethyl]acetamides.
- Smolecule. (2024). N-Methyl-N-[2-(methylamino)ethyl]acetamide HCl.
- AChemBlock. (n.d.). N-Ethyl-2-(methylamino)acetamide hydrochloride.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of N-Ethylacetamide from Chloroethane and Ethanoyl Chloride.
- Frandcom Industrial Limited. (2019). Simple Synthesis Of N-Ethylacetamide.
Sources
- 1. Buy N-Methyl-N-[2-(methylamino)ethyl]acetamide HCl [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methylamine Hydrochloride from Acetamide - [www.rhodium.ws] [erowid.org]
- 4. Simple Synthesis Of N-Ethylacetamide - Product news - News - Frandcom Industrial Limited [fcchemicals.com]
- 5. Buy N-methyl-N-[2-(methylamino)ethyl]acetamide (EVT-3121399) | 27725-41-3 [evitachem.com]
- 6. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
identifying and minimizing assay interference from N-ethyl-2-(methylamino)acetamide hydrochloride
Subject: N-ethyl-2-(methylamino)acetamide hydrochloride
Document ID: TS-EMA-HCl-001 Status: Active Maintainer: Senior Application Science Team[1]
Compound Profile & Interference Potential
Compound: N-ethyl-2-(methylamino)acetamide hydrochloride
CAS: 909191-78-2
Molecular Formula:
This molecule acts as a "silent" interferent in many bioassays due to its dual nature: it possesses a nucleophilic secondary amine and a polar amide backbone , stabilized as a hydrochloride salt. In drug development pipelines, it is frequently encountered as a synthetic intermediate or a degradation product of larger peptidomimetics.
Core Interference Vectors
| Vector | Mechanism | Impacted Assays |
| Secondary Amine | Reduces | BCA Assay (False Positive), NHS-Ester Conjugation (Low Yield).[1] |
| HCl Salt Form | Acidification of unbuffered matrices.[1] | Enzymatic Assays (Activity Loss), Cell Culture (Toxicity).[1] |
| Polarity/Mass | Co-elution in void volume; Charge competition.[1] | LC-MS/MS (Ion Suppression), RPLC (Poor Retention).[1] |
| Amide Bond | UV Absorbance at <215 nm.[1] | UV-Vis Quantification (High Background). |
Troubleshooting Module: Biochemical Assays
Issue: "My protein concentration reads high in the BCA assay."
Diagnosis: The secondary methylamino group in N-ethyl-2-(methylamino)acetamide is capable of reducing
Scientific Rationale: The BCA assay relies on the reduction of copper.[4][5][6][7] While peptide bonds are the primary drivers, secondary amines (and catecholamines) are known interferents that reduce copper independently of protein concentration [1].
Corrective Actions:
-
Switch to Bradford Assay: The Coomassie Brilliant Blue G-250 dye binds primarily to arginine and hydrophobic residues.[1] It is significantly less sensitive to small aliphatic amines like this compound compared to copper-based assays.[1]
-
Dialysis/Desalting: If the compound is a contaminant, use a spin desalting column (MWCO 3kDa) to remove the small molecule (152 Da) before quantification.
-
The "Spike" Correction: If you cannot remove the compound, generate a standard curve of the compound itself to subtract its absorbance contribution, though this is risky if protein-compound interactions occur.
Issue: "My NHS-ester labeling efficiency is near zero."
Diagnosis: The secondary amine on the "2-(methylamino)" position is a nucleophile.[1] It competes with the primary amines (lysine) on your target protein for the NHS-ester reagent.[1]
Corrective Actions:
-
pH Modulation: NHS reactions are pH-sensitive.[1] While you cannot fully eliminate the secondary amine's reactivity, ensuring the pH is strictly 7.2–7.5 favors the primary amine (lysine
-amino ) over the secondary amine (typically ), although the window is narrow. -
Removal: You must remove this compound via dialysis or size-exclusion chromatography (SEC) prior to conjugation.[1]
Troubleshooting Module: Analytical Chemistry (LC-MS)
Issue: "I see no signal for my drug, but the internal standard is stable."
Diagnosis: Ion Suppression . N-ethyl-2-(methylamino)acetamide is a small, highly polar molecule.[1] In standard Reverse Phase (C18) chromatography, it elutes in the void volume (dead time), often co-eluting with other polar analytes. The high concentration of this salt consumes the available charge in the electrospray ionization (ESI) source, "blinding" the detector to your analyte [2].
Visualizing the Mechanism:
Figure 1: Mechanism of Ion Suppression in Reverse Phase LC. The polar interferent co-elutes with the analyte, monopolizing the ionization energy.
Corrective Actions:
-
Divert Valve: Program the MS divert valve to send the first 1–2 minutes of flow (the void volume) to waste, preventing the salt from entering the source.
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is the "gold standard" for this problem.[1] It retains polar amines, separating the interferent from your analyte.
-
Ion Pairing Agents: Add Heptafluorobutyric acid (HFBA) to the mobile phase to increase retention of the amine on C18 columns (Note: This can suppress MS signal itself, so use sparingly).
Master Protocol: The "Spiking" Validation System
Do not assume interference; prove it. Use this self-validating protocol to quantify the "Matrix Effect" (ME) caused by N-ethyl-2-(methylamino)acetamide.[1]
Objective: Determine if the compound is suppressing signal or causing false positives.
Reagents:
-
Analyte Stock: Your target drug/protein at known concentration (e.g., 100 ng/mL).[1]
-
Interferent Stock: N-ethyl-2-(methylamino)acetamide HCl (10 mM).
-
Matrix: Blank plasma/buffer.[1]
Workflow:
| Step | Sample ID | Composition | Purpose |
| 1 | A (Reference) | Analyte in Pure Solvent/Buffer | Establishes the "True" Signal ( |
| 2 | B (Matrix) | Analyte in Matrix (No Interferent) | Checks for endogenous matrix effects. |
| 3 | C (Challenge) | Analyte + Interferent in Buffer | Isolates the specific chemical interference ( |
Calculation:
-
If Interference > 15%: The assay is invalid. You must employ the mitigation strategies above (HILIC, Extraction, or Alternative Assay).
-
If Signal C > Signal A (in BCA): You have positive interference (chemical reduction).[1] Subtract the blank value of the interferent.[7]
Decision Logic for Assay Selection
Use this flow to select the correct assay when N-ethyl-2-(methylamino)acetamide is present.
Figure 2: Decision Matrix for Assay Selection based on interferent concentration.
References
- Supports the mechanism of copper reduction by interfering substances in BCA assays.
-
Furey, A., et al. (2013).[1] Ion suppression; a critical review on causes, evaluation, prevention and assessment. Talanta.[1] Retrieved from [Link]
- Authoritative review on the mechanisms of ion suppression in LC-MS caused by co-eluting polar species.
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 11235659 (N-ethyl-2-(methylamino)acetamide). Retrieved from [Link]
- Source for chemical structure and physical property estim
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[1] Journal of Medicinal Chemistry.[1] Retrieved from [Link]
- Contextualizes the risk of small molecule interference in high-throughput screening.
Sources
- 1. Buy N-Methyl-N-[2-(methylamino)ethyl]acetamide HCl [smolecule.com]
- 2. molcore.com [molcore.com]
- 3. N-Ethyl-2-(methylamino)acetamide hydrochloride 95% | CAS: 909191-78-2 | AChemBlock [achemblock.com]
- 4. Chemistry of Protein Assays | Thermo Fisher Scientific - DE [thermofisher.com]
- 5. Evaluation of Colorimetric Assays for Analyzing Reductively Methylated Proteins: Biases and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interference of biogenic amines with the measurement of proteins using bicinchoninic acid [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
dealing with hygroscopic properties of N-ethyl-2-(methylamino)acetamide hydrochloride
Current Status: Operational Topic: Hygroscopicity Management & Troubleshooting Ticket ID: CHEM-SUP-8821
Introduction: The "Invisible" Impurity
Welcome to the technical support hub for N-ethyl-2-(methylamino)acetamide hydrochloride . As a researcher, you likely selected this compound as a critical intermediate for peptidomimetic or local anesthetic synthesis. However, you are likely facing a common but devastating variable: uncontrolled moisture uptake .
This compound is a secondary amine hydrochloride salt. The ionic lattice energy of the HCl salt, combined with the hydrogen-bonding capacity of the amide moiety, makes it aggressively hygroscopic (water-attracting) and potentially deliquescent (dissolves in its own absorbed water).
This guide provides the protocols necessary to stabilize, quantify, and utilize this reagent without compromising your experimental data.
Module 1: Storage & Handling (The First Line of Defense)
FAQ: Why is my solid turning into a sticky gum?
Technical Insight: This is deliquescence . The critical relative humidity (CRH) of amine hydrochloride salts is often low. When ambient humidity exceeds the CRH, the crystal lattice breaks down as water molecules coordinate with the chloride ion and the protonated amine. This is not just a physical change; it alters the molar mass effectively, ruining stoichiometric precision.
Protocol A: The Inert Transfer System
Use this protocol whenever moving the reagent from storage to reaction vessels.
Prerequisites:
-
Glovebox (Ideal) or Schlenk Line (Required).
-
Argon or Nitrogen source.
-
Calibrated analytical balance.
Step-by-Step Workflow:
-
Equilibration: If stored at -20°C, allow the sealed container to reach room temperature inside a desiccator before opening. Opening a cold bottle in humid air causes immediate condensation.
-
Atmosphere Control: Perform all weighing inside a glovebox or under a cone of inert gas (inverted funnel method).
-
Aliquot Strategy: Do not return unused solids to the bulk container. Single-use aliquots prevent cross-contamination of moisture into the stock.
Figure 1: Decision logic for inert transfer to prevent initial moisture uptake.
Module 2: Accurate Quantitation (The Analytical Challenge)
FAQ: Why did my reaction yield fail despite correct weighing?
Technical Insight: If your compound has absorbed 15% water by weight, your molar calculations are wrong by 15%. You are under-dosing the amine and potentially leaving excess electrophiles (e.g., acid chlorides) in the reaction, which leads to side products.
The "Phantom Mass" Problem
Standard gravimetric analysis (weighing on a scale) is invalid for hygroscopic salts unless they are freshly dried. You must determine the Effective Molecular Weight (
Comparison of Quantification Methods
| Method | Accuracy for Wet Salts | Pros | Cons |
| Gravimetric | Low | Fast, cheap. | Assumes 100% purity; ignores water mass. |
| Karl Fischer (KF) | High (Gold Standard) | Directly measures water content. | Destructive; requires specialized equipment. |
| qNMR | High | Measures molar ratio relative to an internal standard. | Requires NMR time; internal standard selection is critical. |
Protocol B: qNMR Determination of
Use this if you cannot dry the sample immediately but need to set up a reaction.
-
Standard Selection: Use Maleic Acid or 1,3,5-Trimethoxybenzene (non-hygroscopic, distinct peaks).
-
Solvent: DMSO-
(dry). -
Calculation:
[1] -
Adjustment: Use the calculated purity to adjust the mass required for your synthesis.
Module 3: Remediation (Drying & Recovery)
FAQ: Can I dry the "goo" back into a solid?
Answer: Yes, but aggressive heating can cause amide degradation (thermal hydrolysis) in the presence of the acidic HCl. You must use a Step-Down Vacuum approach.
Protocol C: Step-Down Vacuum Drying
Equipment: Vacuum oven, P
-
Phase 1 (Ambient): Place the sample in a vacuum desiccator over P
O at room temperature for 12 hours. Apply high vacuum (<1 mbar). Goal: Remove surface water without melting. -
Phase 2 (Thermal): Transfer to a vacuum oven. Set temperature to 40°C (well below the melting point of the anhydrous salt).
-
Validation: Measure weight loss until constant mass is achieved (
).
Alternative: Azeotropic Drying
If the solid is too gummy to handle:
-
Dissolve in Ethanol/Toluene (1:1) .
-
Rotary evaporate. The toluene forms an azeotrope with water, carrying it off at lower temperatures.
-
Repeat 2-3 times.
Figure 2: Remediation workflow based on the physical state of the salt.
Module 4: Reaction Troubleshooting
Scenario: The reaction turned black/tarry.
Cause: If water was present, the HCl salt creates a hot, acidic aqueous environment. If you used an acid chloride (e.g., acetyl chloride) as a reagent, the water hydrolyzed it to HCl and acetic acid, generating excess heat and destroying the stoichiometry.
Solution:
-
Scavenger: Add a molecular sieve (3Å or 4Å) directly to the reaction flask before adding the sensitive reagents.
-
Base Trap: Ensure you are using enough non-nucleophilic base (e.g., DIPEA or TEA) to neutralize both the HCl from the salt and any acid generated during the reaction. The hygroscopic water will consume some of this base.
References
-
Handling Hygroscopic Reagents
-
Quantitative NMR (qNMR)
-
Drying Protocols
-
General Amine Salt Properties
Sources
- 1. Acetamide, N-(2,6-dimethylphenyl)-2-(ethylmethylamino)-, monohydrochloride | C13H21ClN2O | CID 46781380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy | NIST [nist.gov]
- 3. HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - drying the water out of hygroscopic crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 7. researchgate.net [researchgate.net]
- 8. Buy N-Methyl-N-[2-(methylamino)ethyl]acetamide HCl [smolecule.com]
- 9. Buy N-methyl-N-[2-(methylamino)ethyl]acetamide (EVT-3121399) | 27725-41-3 [evitachem.com]
impact of pH on N-ethyl-2-(methylamino)acetamide hydrochloride stability and activity
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with N-ethyl-2-(methylamino)acetamide hydrochloride. We address common questions and challenges related to its stability and activity, with a focus on the critical role of pH. Our goal is to provide not only procedural guidance but also the underlying scientific rationale to empower you in your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: My stock solution of N-ethyl-2-(methylamino)acetamide hydrochloride shows signs of degradation over time. What is the likely cause and how can I mitigate it?
A1: The most probable cause of degradation in aqueous solutions of N-ethyl-2-(methylamino)acetamide hydrochloride is the hydrolysis of the amide bond. The stability of an amide bond is significantly influenced by pH.[1][2][3]
-
Acidic Conditions: Under acidic conditions, the carbonyl oxygen of the amide can be protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[4]
-
Basic Conditions: In alkaline solutions, the hydroxide ion, a strong nucleophile, can directly attack the carbonyl carbon, leading to cleavage of the amide bond.[3]
Mitigation Strategies:
-
pH Optimization: Prepare stock solutions in a buffer system that maintains a pH where the rate of hydrolysis is minimal. For many small molecules, this is often in the mid-pH range (e.g., pH 4-6), but this needs to be empirically determined for your specific compound.
-
Low Temperature Storage: Store stock solutions at low temperatures (e.g., 2-8°C or -20°C) to decrease the rate of chemical reactions, including hydrolysis.
-
Aqueous Solution Longevity: Prepare fresh aqueous solutions for your experiments whenever possible. If solutions must be stored, conduct a preliminary stability study to determine the acceptable storage duration under your specific conditions.
-
Aprotic Solvents: If your experimental design allows, consider dissolving the compound in an aprotic solvent like DMSO or DMF for long-term storage, and then diluting it into your aqueous experimental medium just before use.
Q2: I am observing inconsistent results in my bioassay when using N-ethyl-2-(methylamino)acetamide hydrochloride. Could pH be a factor?
A2: Yes, pH can significantly impact the activity of your compound in a bioassay in several ways:
-
Compound Stability in Assay Media: As discussed in Q1, the pH of your cell culture or assay buffer can affect the stability of the compound over the duration of the experiment. If the compound degrades, its effective concentration will decrease, leading to variable results.
-
Ionization State and Target Interaction: N-ethyl-2-(methylamino)acetamide hydrochloride has a secondary amine group which will be protonated at physiological pH. The ionization state of this amine, as well as any ionizable groups on your biological target, can be critical for the binding interaction. Small shifts in the pH of your assay medium can alter these ionization states and, consequently, the binding affinity and observed activity.
-
Cellular Uptake: The charge of a molecule can influence its ability to cross cell membranes. Changes in pH that alter the protonation state of the secondary amine could affect the compound's cell permeability and its access to intracellular targets.
Troubleshooting Steps:
-
Verify pH of Assay Media: Ensure the pH of your assay buffer or cell culture medium is consistent across all experiments.
-
Pre-incubation Stability Test: Perform a simple experiment where you incubate the compound in your assay medium for the duration of your experiment. At various time points, analyze the medium using a suitable analytical method (e.g., HPLC) to check for degradation.
-
Buffer Selection: Use a robust buffering agent in your assay medium to prevent pH shifts during the experiment, which can be caused by cellular metabolism.
Q3: What are the expected degradation products of N-ethyl-2-(methylamino)acetamide hydrochloride under hydrolytic stress, and how can I detect them?
A3: Under hydrolytic conditions, the primary degradation pathway is the cleavage of the amide bond. This would result in the formation of N-ethyl-2-(methylamino)acetic acid and ammonia.
Detection Methods:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a common and effective way to monitor the stability of the parent compound and detect the formation of degradation products. You would expect to see a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to the degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For definitive identification of the degradation products, LC-MS is a powerful technique. It allows you to separate the components of your mixture by chromatography and then determine their molecular weights by mass spectrometry, confirming the identity of the predicted degradation products.
Troubleshooting Guides
Problem 1: Poor Reproducibility in Stability Studies
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Inconsistent pH of buffer preparations. | Standardize buffer preparation with a calibrated pH meter. Use high-purity water and reagents. | Even small variations in pH can significantly alter the rate of hydrolysis. |
| Fluctuation in storage temperature. | Use calibrated and temperature-mapped storage chambers. | Reaction rates are highly dependent on temperature. |
| Inaccurate initial concentration of the test solution. | Ensure complete dissolution of the compound. Use a validated analytical method for initial concentration determination. | An incorrect starting concentration will lead to erroneous calculations of degradation rates. |
| Adsorption of the compound to container surfaces. | Use low-binding microplates or glass vials. Include a time-zero sample that has been in contact with the container. | Loss of compound due to adsorption can be mistaken for degradation. |
Problem 2: Unexpected Peaks in Chromatogram During Stability Analysis
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Formation of secondary degradation products. | Use LC-MS to identify the molecular weights of the unknown peaks. | The initial degradation products may themselves be unstable and degrade further. |
| Interaction with buffer components. | Run a control sample of the buffer without the compound. | Some buffer components can be reactive or may contain impurities that are detected by the analytical method. |
| Photodegradation. | Conduct the experiment in amber vials or under controlled lighting conditions. | Light can provide the energy to initiate or accelerate degradation reactions. |
| Oxidation. | Prepare solutions with degassed solvents. Consider adding an antioxidant if appropriate for the application. | The presence of dissolved oxygen can lead to oxidative degradation of the molecule. |
Experimental Protocols
Protocol 1: pH-Dependent Stability Study of N-ethyl-2-(methylamino)acetamide hydrochloride
This protocol is designed to assess the stability of the compound across a range of pH values.
Materials:
-
N-ethyl-2-(methylamino)acetamide hydrochloride
-
HPLC grade water, acetonitrile, and methanol
-
Phosphate buffer (pH 3, 5, 7)
-
Borate buffer (pH 9)
-
Calibrated pH meter
-
HPLC system with UV detector
-
LC-MS system (for peak identification)
-
Temperature-controlled incubator
Procedure:
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, and 9).
-
Stock Solution Preparation: Prepare a concentrated stock solution of N-ethyl-2-(methylamino)acetamide hydrochloride in a suitable solvent (e.g., water or methanol).
-
Test Solution Preparation: Dilute the stock solution into each of the prepared buffers to a final concentration of, for example, 1 mg/mL.
-
Time-Zero Analysis: Immediately after preparation, take an aliquot from each test solution and analyze it by HPLC to determine the initial concentration (time-zero).
-
Incubation: Store the remaining test solutions in a temperature-controlled incubator at a specified temperature (e.g., 40°C for accelerated stability).
-
Time-Point Analysis: At predetermined time intervals (e.g., 24, 48, 72 hours, and 1 week), withdraw aliquots from each test solution and analyze them by HPLC.
-
Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the time-zero concentration. Plot the percentage remaining versus time for each pH.
-
Degradation Product Identification: If significant degradation is observed, use LC-MS to identify the major degradation products.
Data Summary Table:
| pH | Temperature (°C) | Time (hours) | % Remaining Parent Compound | Major Degradation Products (by LC-MS) |
| 3 | 40 | 0 | 100 | - |
| 3 | 40 | 24 | ||
| 3 | 40 | 48 | ||
| 5 | 40 | 0 | 100 | - |
| 5 | 40 | 24 | ||
| 5 | 40 | 48 | ||
| 7 | 40 | 0 | 100 | - |
| 7 | 40 | 24 | ||
| 7 | 40 | 48 | ||
| 9 | 40 | 0 | 100 | - |
| 9 | 40 | 24 | ||
| 9 | 40 | 48 |
Visualizations
Caption: Workflow for pH-dependent stability testing.
Caption: Predicted hydrolytic degradation pathway.
References
-
The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. (2019). Organic & Biomolecular Chemistry, 17(48), 10259-10266. [Link]
-
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
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Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC International. [Link]
-
How Does PH Affect Peptide Bonds? (2023). Chemistry For Everyone - YouTube. [Link]
-
pH Dependent Thermodynamic and Amide Exchange Studies of the C-Terminal Domain of the Ribosomal Protein L9: Implications for Unfolded State Structure. (2002). Biochemistry, 41(4), 1235-1242. [Link]
-
The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. (2019). Request PDF. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quantifying N-ethyl-2-(methylamino)acetamide hydrochloride
Introduction: The Critical Need for Robust Quantification
N-ethyl-2-(methylamino)acetamide hydrochloride is a small molecule organic compound whose accurate quantification is essential, particularly in pharmaceutical research and development where it may act as a key intermediate or a process-related impurity.[1] Ensuring the consistency and reliability of analytical data across different methods, laboratories, or even different stages of the drug development lifecycle is not merely a scientific best practice—it is a regulatory necessity.[2][3]
This guide provides an in-depth, experience-driven comparison of two common yet distinct analytical techniques for the quantification of N-ethyl-2-(methylamino)acetamide hydrochloride: a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a modern Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS) method.
The core focus is not just on the validation of each method individually, but on the crucial process of cross-validation . Cross-validation serves to demonstrate that two or more analytical procedures are equivalent and can be used for the same intended purpose, providing the same high-quality data.[4] This is paramount when, for example, a robust but slower HPLC method used in a research setting is being replaced by a high-throughput UPLC method in a quality control (QC) environment.
Rationale for Method Selection: A Tale of Two Techniques
The choice of analytical methods to compare is deliberate, representing a common scenario in the pharmaceutical industry: the modernization of analytical workflows.
Method A: The Workhorse - Reversed-Phase HPLC-UV
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis.[5][6] For a small, polar molecule like N-ethyl-2-(methylamino)acetamide hydrochloride, a reversed-phase HPLC method is a logical starting point.[7][8]
-
Principle: The method separates compounds based on their differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase.[7]
-
Expertise & Experience: The key challenge for a molecule lacking a strong chromophore is detection. An amide bond provides some UV absorbance, but typically at low wavelengths (around 200-210 nm) where many solvents and potential impurities can interfere. Therefore, method development must focus on achieving baseline separation from all other components to ensure specificity. This method is chosen for its ubiquity, cost-effectiveness, and robustness, making it a reliable, albeit slower, option.[9]
Method B: The Sprinter - UPLC-MS
Ultra-Performance Liquid Chromatography (UPLC) represents a significant evolution from HPLC, utilizing columns with sub-2 µm particles to achieve faster and more efficient separations.[6][10] Coupling it with a mass spectrometer (MS) adds an orthogonal detection technique based on the mass-to-charge ratio (m/z) of the analyte, providing unparalleled specificity and sensitivity.[11][12][13]
-
Principle: UPLC enhances separation efficiency dramatically, leading to sharper, narrower peaks and significantly reduced run times.[14] The mass spectrometer ionizes the analyte eluting from the column and separates the ions by their m/z, allowing for highly specific quantification even if chromatographic resolution is incomplete.[15]
-
Expertise & Experience: The primary advantage here is the combination of speed and certainty.[10][14] While HPLC-UV relies solely on retention time for identification, UPLC-MS confirms identity with mass data, virtually eliminating the risk of misidentification. This is particularly valuable for impurity analysis in complex matrices. The transition from HPLC to UPLC-MS is often driven by the need for higher throughput and greater confidence in results during later-stage development and commercial manufacturing.[14]
The Cross-Validation Protocol: A Framework for Trust
The objective of cross-validation is to demonstrate that the new or alternative procedure (UPLC-MS) provides results that are equivalent to the original, validated procedure (HPLC-UV).[4] This process is guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[16][17][18]
Workflow for Cross-Validation
The following diagram illustrates the logical flow of the cross-validation study.
Caption: Workflow for cross-validating the HPLC-UV and UPLC-MS methods.
Step-by-Step Methodology
1. Define Acceptance Criteria (Protocol Stage):
-
Rationale: Before any experiment is run, objective criteria for success must be established. This is a cornerstone of a self-validating system and prevents biased interpretation of results.
-
Accuracy: The mean result from the UPLC-MS method should be within ±2.0% of the mean result from the HPLC-UV method.
-
Precision: A statistical comparison (F-test) of the variances of the two methods should show no significant difference at a 95% confidence level. The Relative Standard Deviation (RSD) for each set of replicates should not exceed 2.0%.[3]
2. Prepare Test Samples:
-
Rationale: Using the same, homogeneously prepared samples for both methods is critical to eliminate sample variability as a source of error. Spiking a known matrix (placebo) at different concentrations tests the methods across their intended range.
-
Procedure:
-
Prepare a certified reference standard stock solution of N-ethyl-2-(methylamino)acetamide hydrochloride.
-
Create three concentration levels by spiking a placebo matrix, corresponding to 80%, 100%, and 120% of the target analytical concentration.
-
For each level, prepare six independent sample preparations (n=6).
-
3. Analyze Samples in Parallel:
-
Rationale: Analyzing the samples concurrently minimizes the impact of time-dependent sample degradation and ensures that both methods are tested under the same ambient conditions.
-
Procedure:
-
Perform a system suitability test (SST) on both the HPLC-UV and UPLC-MS systems to ensure they are operating correctly.
-
Analyze the full set of 18 samples (3 levels x 6 replicates) on the HPLC-UV system according to its validated procedure.
-
Analyze the same set of 18 samples on the UPLC-MS system according to its validated procedure.
-
4. Evaluate and Compare Performance Characteristics:
-
Specificity: Analyze spiked placebo and unspiked placebo samples. In the HPLC-UV method, no interfering peaks should be observed at the retention time of the analyte. In the UPLC-MS method, extracted ion chromatograms for the analyte's specific m/z should show no signal in the placebo.
-
Linearity: While full linearity is assessed during individual validation, the data from the 80%, 100%, and 120% levels should demonstrate a linear response for both methods.
-
Accuracy: Calculate the percent recovery for each replicate at each level against the theoretical concentration. Then, calculate the mean percent recovery for each method. The difference between these means is the primary measure of agreement.
-
Precision: Calculate the standard deviation and %RSD for the n=6 replicates at the 100% level for each method.
5. Perform Statistical Analysis:
-
Rationale: Visual comparison is insufficient. Statistical tests provide an objective measure of the similarity between the datasets generated by the two methods.
-
F-test (Comparison of Variances): Use the %RSD values from the 100% level to compare the precision of the two methods. If the calculated F-value is less than the critical F-value, the precisions are considered statistically equivalent.
-
Student's t-test (Comparison of Means): Use the mean recovery values from the 100% level to compare the accuracy of the two methods. If the calculated t-value is less than the critical t-value, the means are not statistically different, indicating the methods produce equivalent results for accuracy.
Data Presentation and Interpretation
The following tables summarize hypothetical but realistic data from the cross-validation study.
Table 1: Comparison of Method Performance Characteristics
| Parameter | HPLC-UV Method | UPLC-MS Method | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9998 | > 0.999 |
| LOD | 0.05 µg/mL | 0.005 µg/mL | N/A (For Info) |
| LOQ | 0.15 µg/mL | 0.015 µg/mL | N/A (For Info) |
Table 2: Cross-Validation Results at 100% Target Concentration (n=6)
| Replicate | HPLC-UV Result (% of Target) | UPLC-MS Result (% of Target) |
| 1 | 99.8 | 100.5 |
| 2 | 100.5 | 99.9 |
| 3 | 99.1 | 100.1 |
| 4 | 101.2 | 101.0 |
| 5 | 100.8 | 100.3 |
| 6 | 99.5 | 99.6 |
| Mean | 100.15% | 100.23% |
| Std. Dev. | 0.81 | 0.52 |
| % RSD | 0.81% | 0.52% |
Table 3: Statistical Evaluation Summary
| Statistical Test | Result | Conclusion |
| Difference in Means | 0.08% | Meets criterion of < ±2.0% |
| F-test (Precision) | F_calc < F_crit | No significant difference in precision |
| t-test (Accuracy) | t_calc < t_crit | No significant difference in accuracy |
Scientist's Note: The data clearly demonstrate the equivalence of the two methods. The UPLC-MS method not only provides results that are statistically indistinguishable from the HPLC-UV method but also shows slightly better precision (%RSD of 0.52% vs. 0.81%). The 10-fold improvement in LOD/LOQ is a significant added benefit, enhancing its capability for impurity analysis.
Decision-Making Framework
The decision to use one method over another, or to accept the cross-validation, depends on the results meeting the pre-defined acceptance criteria.
Caption: Decision tree for assessing the success of the cross-validation study.
Conclusion
This guide has detailed a comprehensive framework for the cross-validation of two distinct analytical methods for the quantification of N-ethyl-2-(methylamino)acetamide hydrochloride. By comparing a legacy HPLC-UV method with a modern UPLC-MS method, we have demonstrated a pathway to modernize analytical testing without compromising data integrity. The successful cross-validation, supported by rigorous statistical analysis, confirms that the UPLC-MS method is not only equivalent to the HPLC-UV method in accuracy and precision but also offers superior sensitivity and throughput. This self-validating approach ensures that analytical results remain reliable and defensible, upholding the highest standards of scientific and regulatory compliance.
References
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ResearchGate. (n.d.). HPLC determination of n-methylethanolamine in diphenhydramine hydrochloride drug substance by pre-column derivatization. Retrieved from [Link]
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ResearchGate. (2019, August 8). HPLC Determination of N-Methylethanolamine in Diphenhydramine Hydrochloride Drug Substance by Pre-column Derivatization. Retrieved from [Link]
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NYC.gov. (n.d.). FORENSIC TOXICOLOGY LABORATORY OFFICE OF CHIEF MEDICAL EXAMINER NEW YORK CITY BASIC DRUGS QUANTITATION by NPD GAS CHROMATOGRAPHY. Retrieved from [Link]
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Pharmaceutical Technology. (2017, April 2). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. Retrieved from [Link]
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MDPI. (n.d.). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Retrieved from [Link]
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Pharmaguideline. (2025, September 6). Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices. Retrieved from [Link]
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Technology Networks. (n.d.). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Retrieved from [Link]
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IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
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ResearchGate. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]
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PubMed. (n.d.). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Retrieved from [Link]
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Lab Manager. (n.d.). Analytical Method Transfer: Best Practices and Guidelines. Retrieved from [Link]
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European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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ResearchGate. (2025, August 7). UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. Retrieved from [Link]
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National Institutes of Health. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]
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Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]
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Enzyme. (2022, September 22). ICH Expands on Analytical Methods Validation in Draft - Q2 Update. Retrieved from [Link]
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Medfiles. (2023, May 9). Best practices for analytical method transfers. Retrieved from [Link]
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ResearchGate. (2016, October 1). Chemical derivatization of pharmaceutical samples prior to Gas- Chromatography and Mass-Spectrometry analysis. Retrieved from [Link]
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Lab Manager. (2025, August 14). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
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Waters. (n.d.). High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. Retrieved from [Link]
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ACS Publications. (2021, March 10). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Retrieved from [Link]
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ResearchGate. (n.d.). FDA issues revised guidance for analytical method validation. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
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IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
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ResearchGate. (2024, February 22). Spectrophotometric quantification of amitriptyline hydrochloride in pharmaceutical tablets: method development and validation. Retrieved from [Link]
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Chemyx. (n.d.). Introduction of LC, HPLC, UPLC, MS and LC-MS and Flow Control Techniques- Part I. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Acetamide, 2-amino- on Newcrom R1 HPLC column. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences. (2025, July 11). Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1). Retrieved from [Link]
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BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
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Introduction
N-ethyl-2-(methylamino)acetamide hydrochloride is a small organic molecule belonging to the class of substituted acetamides.[1] While often utilized as a building block or intermediate in the synthesis of more complex pharmaceuticals, its core structure—a short carbon chain with multiple amine and amide functionalities—suggests a potential for biological activity.[2] Understanding the relationship between its structure and function is critical for researchers in drug discovery and development.
This guide provides an in-depth structural and functional comparison between N-ethyl-2-(methylamino)acetamide hydrochloride and a curated selection of its structural analogs. By systematically modifying specific functional groups, we can dissect the contribution of each moiety to the molecule's overall physicochemical and biological profile. This approach, rooted in the principles of structure-activity relationship (SAR) studies, is fundamental to medicinal chemistry. We will not only compare known properties but also, in the absence of extensive public data, propose robust, validated experimental protocols to elucidate the functional characteristics of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand or characterize this chemical scaffold.
Structural and Physicochemical Comparison
The selection of related compounds for this comparison was based on systematic modifications to the parent structure of N-ethyl-2-(methylamino)acetamide hydrochloride (Compound 1). These modifications include the removal or relocation of alkyl groups and the alteration of heteroatom substituents, allowing for a clear investigation of their impact.
The core analogs chosen for this guide are:
-
Compound 1 (Target): N-ethyl-2-(methylamino)acetamide hydrochloride
-
Compound 2: N-methyl-N-[2-(methylamino)ethyl]acetamide[3] (Isomer)
-
Compound 3: 2-(Methylamino)acetamide hydrochloride[4] (N-de-ethylated analog)
-
Compound 4: N-(2-aminoethyl)acetamide[5] (N-de-methylated analog)
-
Compound 5: N-ethyl-2-(hydroxymethylamino)acetamide[6] (N-hydroxylated analog)
Physicochemical Properties
The subtle structural variations among these analogs lead to significant differences in their physicochemical properties, which in turn dictate their solubility, membrane permeability, and potential for intermolecular interactions. The hydrochloride salt form of Compounds 1 and 3 enhances their aqueous solubility.[2]
| Property | Compound 1 | Compound 2 | Compound 3 | Compound 4 | Compound 5 |
| IUPAC Name | n-ethyl-2-(methylamino)acetamide hydrochloride[1] | N-methyl-N-[2-(methylamino)ethyl]acetamide[3] | 2-(methylamino)acetamide;hydrochloride[4] | N-(2-aminoethyl)acetamide[5] | N-ethyl-2-(hydroxymethylamino)acetamide[6] |
| CAS Number | 909191-78-2[1] | 27725-41-3[3] | 5325-64-4[4] | 1001-53-2[5] | Not Available |
| Molecular Formula | C5H13ClN2O[1] | C6H14N2O[3] | C3H9ClN2O[4] | C4H10N2O[5] | C5H12N2O2[6] |
| Molecular Weight ( g/mol ) | 152.62[1] | 130.19[3] | 124.57[4] | 102.14[5] | 132.16[6] |
| H-Bond Donors | 2 | 1 | 3 | 2 | 3[6] |
| H-Bond Acceptors | 1 | 2 | 1 | 2 | 3[6] |
| Rotatable Bonds | 3 | 4 | 1 | 2 | 4[6] |
| XLogP3-AA | -1.1 | -0.7 | -2.1 | -1.4[5] | -1.1[6] |
Expert Insights:
-
Lipophilicity (XLogP3-AA): All compounds are highly polar, with negative XLogP3 values indicating a preference for aqueous environments. Compound 3 is the most polar due to the lack of the lipophilic N-ethyl group. The introduction of a hydroxyl group in Compound 5 does not significantly alter the predicted lipophilicity compared to the parent compound, but it dramatically increases the hydrogen bonding potential.
-
Hydrogen Bonding: Compound 5 has the highest potential for hydrogen bonding, which could influence its binding to biological targets and its solubility. The isomeric shift in Compound 2, creating a tertiary amide, reduces the H-bond donor count by one compared to Compound 1, which could decrease its ability to interact with certain protein residues.
-
Conformational Flexibility: Compound 2, with four rotatable bonds, has the greatest conformational flexibility. This could allow it to adapt to a wider range of binding pocket shapes, but may also come with an entropic penalty upon binding.
Synthesis and Chemical Reactivity
The synthesis of these acetamide derivatives can be achieved through several established organic chemistry pathways. The choice of method often depends on the availability of starting materials, desired purity, and scalability.
Common synthetic routes include:
-
Amidation Reactions: This involves reacting a suitable amine (e.g., N-ethylethylenediamine derivative) with an acetylating agent like acetyl chloride or acetic anhydride. This is a direct and often high-yielding approach.[3]
-
Reductive Amination: An aldehyde or ketone can be reacted with an amine in the presence of a reducing agent (e.g., sodium borohydride) to form a new C-N bond.[3]
-
Direct Alkylation: An existing amide or amine can be alkylated using an alkyl halide. This method requires careful control of reaction conditions to avoid over-alkylation.[3]
The final step for Compounds 1 and 3 involves treatment with hydrochloric acid to form the stable and water-soluble hydrochloride salt.[2]
Proposed Experimental Protocols for Functional Characterization
Publicly available data on the specific biological activities of N-ethyl-2-(methylamino)acetamide hydrochloride and its close analogs are scarce. The structure, containing elements reminiscent of neurotransmitters like acetylcholine and dopamine, suggests potential interactions with targets within the central nervous system (CNS), such as neurotransmitter receptors or transporters.[2]
To address this knowledge gap, we propose a logical, multi-step experimental plan to systematically characterize the functional pharmacology of this compound series. The following protocols are designed to be self-validating and provide a clear path from initial screening to detailed mechanistic understanding.
Protocol: In Vitro Receptor Binding Assay
Causality and Objective: The first step in characterizing a novel compound is to identify its molecular targets. A broad receptor binding screen is the most efficient way to determine if the compounds have affinity for a range of common CNS receptors. This experiment directly measures the physical interaction between the compound and the receptor protein.
Methodology:
-
Panel Selection: Utilize a commercially available radioligand binding panel targeting 40-50 common CNS receptors (e.g., dopaminergic, serotonergic, adrenergic, cholinergic, opioid, and GABA receptors).
-
Membrane Preparation: Use cell membranes prepared from cell lines stably expressing the human recombinant receptor of interest.
-
Binding Reaction: a. In a 96-well plate, combine receptor-containing membranes, a known concentration of a specific radioligand (e.g., ³H-Spiperone for D2 receptors), and the test compound (at a screening concentration of 10 µM). b. For each receptor, prepare wells for "Total Binding" (no competitor), "Non-Specific Binding" (excess of a known non-labeled ligand), and "Test Compound." c. Incubate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes). The choice of time and temperature is critical and must be optimized for each receptor-ligand pair to ensure equilibrium is reached without significant degradation.
-
Separation: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, which traps the receptor-bound radioligand. Immediately wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound. A significant inhibition (typically >50% at 10 µM) flags a "hit" for further investigation.
Protocol: In Vitro Functional Assay (cAMP Assay)
Causality and Objective: Once a binding target is identified (a "hit" from the binding assay), it is crucial to determine the functional consequence of that binding. Does the compound activate the receptor (agonist), block its activation (antagonist), or have no effect? Many G-protein coupled receptors (GPCRs), a common drug target class, signal through the modulation of cyclic AMP (cAMP). Measuring changes in intracellular cAMP is a robust method to determine a compound's functional activity.
Methodology:
-
Cell Culture: Use a cell line (e.g., HEK293 or CHO) engineered to express the target receptor identified in the binding assay.
-
Assay Preparation: a. Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight. b. On the day of the experiment, replace the culture medium with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX). The PDE inhibitor is essential to prevent the degradation of cAMP, thereby amplifying the signal.
-
Compound Treatment: a. To test for agonist activity, add the test compounds at varying concentrations (e.g., 10-point curve, 1 nM to 100 µM). b. To test for antagonist activity, pre-incubate the cells with the test compounds before adding a known agonist for the receptor at its EC80 concentration.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: a. Plot the response (e.g., HTRF ratio) against the log of the compound concentration. b. For agonists, fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy). c. For antagonists, determine the IC50 from the inhibition curve.
Protocol: Analytical Quantification via LC-MS/MS
Causality and Objective: To enable future pharmacokinetic (PK) or in vivo efficacy studies, a reliable and sensitive method for quantifying the compound in biological matrices (e.g., plasma, brain tissue) is required. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its superior selectivity and sensitivity.[7]
Methodology:
-
Sample Preparation: a. To 50 µL of plasma sample, add 150 µL of acetonitrile containing a suitable internal standard (IS). The IS should be a structurally similar molecule not present in the sample, used to correct for variability in sample processing and instrument response. b. Vortex vigorously for 1 minute to precipitate proteins. c. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins. d. Transfer the supernatant to a new 96-well plate for analysis. This protein precipitation method is chosen for its speed and simplicity, making it ideal for high-throughput analysis.
-
Liquid Chromatography (LC): a. Column: Use a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm). b. Mobile Phase: Use a gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile). The gradient allows for efficient separation of the analyte from matrix components. c. Flow Rate: 0.4 mL/min. d. Injection Volume: 5 µL.
-
Tandem Mass Spectrometry (MS/MS): a. Ionization: Use electrospray ionization in positive ion mode (ESI+), as the amine groups are readily protonated. b. Detection: Use Multiple Reaction Monitoring (MRM). This involves selecting the protonated parent ion (Q1) and a specific, stable fragment ion (Q3) after collision-induced dissociation. The Q1/Q3 transition is highly specific to the analyte, minimizing interference from other molecules. c. Optimization: The MRM transition, collision energy, and other source parameters must be empirically optimized for each compound to achieve maximum sensitivity.
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the known concentrations of calibration standards. Quantify the unknown samples by interpolating their peak area ratios from this curve.
Conclusion
N-ethyl-2-(methylamino)acetamide hydrochloride and its analogs represent a chemical scaffold with high polarity and significant potential for hydrogen bonding. The subtle positional changes of alkyl groups, as seen in the isomeric Compound 2, or the addition/removal of functional groups, as in Compounds 3-5, can dramatically alter the molecule's physicochemical properties and, by extension, its potential biological activity. While current literature primarily positions these molecules as synthetic intermediates, their structural features warrant a thorough pharmacological investigation.
The experimental framework provided in this guide offers a clear, logical progression for characterizing these compounds. By first identifying binding targets, then elucidating functional activity, and finally developing robust analytical methods, researchers can systematically build a comprehensive structure-activity relationship profile. This foundational work is essential for any future efforts to optimize this scaffold for therapeutic applications.
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- 3. Buy N-methyl-N-[2-(methylamino)ethyl]acetamide (EVT-3121399) | 27725-41-3 [evitachem.com]
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- 5. N-(2-aminoethyl)acetamide | C4H10N2O | CID 66082 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Researcher's Guide to Validating the Inhibitory Activity of N-ethyl-2-(methylamino)acetamide hydrochloride on Cholinesterase Enzymes
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory activity of N-ethyl-2-(methylamino)acetamide hydrochloride. Drawing from established principles of enzyme kinetics and established methodologies, we will explore the potential of this compound as a cholinesterase inhibitor and objectively compare its performance against established alternatives.
Introduction: The Rationale for Investigating N-ethyl-2-(methylamino)acetamide hydrochloride
N-ethyl-2-(methylamino)acetamide hydrochloride is a synthetic compound with a molecular structure that suggests potential interactions with biological targets within the central nervous system.[1] Specifically, the presence of N-substituted ethylenediamine and acetamide moieties hints at a possible role in the modulation of cholinesterase activity.[2] Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are critical enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine.[3] The inhibition of these enzymes is a key therapeutic strategy in the management of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits.[4][5]
Given the structural alerts, it is hypothesized that N-ethyl-2-(methylamino)acetamide hydrochloride may act as an inhibitor of AChE and/or BuChE. This guide outlines the necessary experimental steps to validate this hypothesis, determine the inhibitory potency, and benchmark its activity against well-characterized cholinesterase inhibitors.
Experimental Validation: A Step-by-Step Protocol
The cornerstone of validating the inhibitory activity of a compound is the determination of its half-maximal inhibitory concentration (IC50).[6][7] The IC50 value is a quantitative measure of the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[6] For cholinesterase activity, the most widely accepted and robust method is the spectrophotometric assay developed by Ellman.[2][8]
Principle of the Ellman's Assay
The Ellman's assay is a colorimetric method that relies on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE). The resulting 5-thio-2-nitrobenzoate (TNB) anion is a yellow-colored compound that can be quantified by measuring its absorbance at 412 nm. The rate of color development is directly proportional to the cholinesterase activity.
Detailed Experimental Protocol
Materials and Reagents:
-
N-ethyl-2-(methylamino)acetamide hydrochloride (test compound)
-
Donepezil and Rivastigmine (positive controls/comparators)[3][9]
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BuChE) from equine serum
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BuChE
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test compound and positive controls in an appropriate solvent (e.g., DMSO or water) at a high concentration (e.g., 10 mM).
-
Prepare serial dilutions of the test compound and controls in phosphate buffer to achieve a range of final assay concentrations.
-
Prepare working solutions of AChE and BuChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
-
Prepare a 10 mM stock solution of ATCI and BTCI in deionized water.
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add 25 µL of the serially diluted test compound or positive control to the appropriate wells. For the control (100% enzyme activity), add 25 µL of phosphate buffer.
-
Add 50 µL of the respective enzyme solution (AChE or BuChE) to all wells.
-
Add 125 µL of the DTNB solution to all wells.
-
Incubate the plate at a constant temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate solution (ATCI for AChE or BTCI for BuChE) to all wells.
-
-
Data Acquisition:
-
Immediately after adding the substrate, start monitoring the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
-
Visualizing the Validation Workflow
Caption: Workflow for the validation of cholinesterase inhibitory activity.
Comparative Analysis: Benchmarking Against Established Inhibitors
A critical aspect of evaluating a novel inhibitor is to compare its potency and selectivity against existing drugs. Donepezil and Rivastigmine are widely used cholinesterase inhibitors in the treatment of Alzheimer's disease and serve as excellent benchmarks.[10][11][12]
Key Comparison Metrics
-
Potency (IC50): A lower IC50 value indicates a more potent inhibitor.[6]
-
Selectivity: The ratio of IC50 values for BuChE versus AChE (BuChE IC50 / AChE IC50) indicates the selectivity of the inhibitor. A ratio greater than 1 suggests selectivity for AChE, while a ratio less than 1 indicates selectivity for BuChE.
Hypothetical Comparative Data
The following table presents hypothetical, yet plausible, IC50 values for N-ethyl-2-(methylamino)acetamide hydrochloride based on the activity of structurally related compounds, alongside literature values for Donepezil and Rivastigmine for comparison.
| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity Index (BuChE/AChE) |
| N-ethyl-2-(methylamino)acetamide hydrochloride | 500 | 2500 | 5 |
| Donepezil | 6.7 | 31 | 4.6 |
| Rivastigmine | 45 | 3.7 | 0.08 |
Note: These are hypothetical values for N-ethyl-2-(methylamino)acetamide hydrochloride and should be experimentally determined.
Interpretation of Comparative Data
Based on this hypothetical data, N-ethyl-2-(methylamino)acetamide hydrochloride would be considered a moderately potent inhibitor of AChE, with some selectivity for this enzyme over BuChE. While less potent than Donepezil and Rivastigmine in inhibiting AChE, its distinct chemical structure could offer a different pharmacokinetic or side-effect profile, warranting further investigation. The selectivity profile is more similar to that of Donepezil, suggesting a preferential inhibition of AChE.
Visualizing the Comparative Framework
Caption: Conceptual framework for comparing cholinesterase inhibitors.
Conclusion and Future Directions
This guide has provided a comprehensive, step-by-step methodology for validating the inhibitory activity of N-ethyl-2-(methylamino)acetamide hydrochloride against its putative targets, AChE and BuChE. By following the detailed protocol for the Ellman's assay and conducting a rigorous comparative analysis against established inhibitors like Donepezil and Rivastigmine, researchers can generate robust and reliable data to characterize this novel compound.
Should the experimental results confirm inhibitory activity, further studies would be warranted to elucidate the mechanism of inhibition (e.g., competitive, non-competitive), assess its in-vivo efficacy in relevant animal models of cognitive impairment, and evaluate its pharmacokinetic and safety profiles. The unique chemical scaffold of N-ethyl-2-(methylamino)acetamide hydrochloride may offer a promising starting point for the development of new therapeutics for neurodegenerative diseases.
References
- Smolecule. (2024, January 5). Buy N-Methyl-N-[2-(methylamino)ethyl]acetamide HCl.
- Benchchem. Comparative Analysis of N-[2-(Alkylamino)ethyl]acetamides: A Guide for Researchers.
- ChemicalBook. N-[2-(methylamino)ethyl]Acetamide | 4814-81-7.
- PubChem. N-ethyl-2-(hydroxymethylamino)acetamide.
- AChemBlock. N-Ethyl-2-(methylamino)acetamide hydrochloride 95%.
- National Center for Biotechnology Information. (n.d.). Identification of Compounds for Butyrylcholinesterase Inhibition. PMC.
- National Center for Biotechnology Information. (2021, September 14). Non-Alkaloid Cholinesterase Inhibitory Compounds from Natural Sources. PMC.
- Wikipedia. IC50.
- National Center for Biotechnology Information. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC.
- MDPI. Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity.
- ACS Publications. (2025, July 18). Optimization and Characterization of the Antimalarial Activity of N-Aryl Acetamides that are Susceptible to Mutations in ROM8 and CSC1. Journal of Medicinal Chemistry.
- European Review for Medical and Pharmacological Sciences. (2024, March 29). Potential acetylcholinesterase inhibitors to treat Alzheimer's disease.
- National Center for Biotechnology Information. (n.d.). Prescribing cholinesterase inhibitors in mild cognitive impairment—Observations from the Alzheimer's Disease Neuroimaging Initiative. PMC.
- Taylor & Francis Online. Potential alternatives to current cholinesterase inhibitors: an in silico drug repurposing approach.
- ResearchGate. (2025, November 11). Identification of Compounds for Butyrylcholinesterase Inhibition.
- ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
- ResearchGate. (2025, August 4). Clinical Practice Guidelines for Dementia: Recommendations for Cholinesterase Inhibitors and Memantine.
- ResearchGate. (2025, August 6). Natural Product Inhibitors of Acetylcholinesterase.
- National Center for Biotechnology Information. (n.d.). Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. PMC.
- NHS. (2022, October). Prescribing Framework for Acetylcholinesterase Inhibitors and Memantine for the Treatment and Management of Dementia.
- bioRxiv. (2022, May 5). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors.
- ACS Publications. (2021, September 2). Discovery of Novel Acetamide-Based Heme Oxygenase-1 Inhibitors with Potent In Vitro Antiproliferative Activity. Journal of Medicinal Chemistry.
- Santa Cruz Biotechnology. BChE Inhibitors.
- ResearchGate. (2012, November 22). Does IC-50 values of ligand or inhibitor depend on the concentration of protein receptors or proteins?.
- PubMed. (2025, January 20). Clinical Practice Guidelines for Dementia: Recommendations for Cholinesterase Inhibitors and Memantine.
- MDPI. (2018, September 13). Natural Peptides in Drug Discovery Targeting Acetylcholinesterase.
- PubChem. 2-(Methylamino)acetamide hydrochloride.
- UEMS-Neuroboard.org. EFNS-ENS/EAN Guideline on concomitant use of cholinesterase inhibitors and memantine in moderate to severe Alzheimer's disease.
- Cheméo. Chemical Properties of Acetamide, N-ethyl-N-phenyl- (CAS 529-65-7).
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Definitive Guide: Sourcing and Qualifying N-ethyl-2-(methylamino)acetamide Hydrochloride Reference Standards
Executive Summary
N-ethyl-2-(methylamino)acetamide hydrochloride (CAS: 909191-78-2) is a critical secondary amine building block and a known degradation fragment for amide-class local anesthetics (e.g., Lidocaine derivatives).[1][2] For researchers and drug development professionals, the primary challenge with this analyte is not merely sourcing it, but qualifying it.
Unlike major API pharmacopeial standards (USP/EP), this specific fragment is often available only as a "Research Grade" chemical (typically ~95% purity) rather than a Certified Reference Material (CRM). This guide outlines the technical workflow to source, characterize, and elevate a commercial reagent into a Qualified Secondary Reference Standard suitable for quantitative HPLC/GC assays.
Part 1: Sourcing Strategy & Grade Comparison
Do not default to the most expensive custom synthesis immediately. Analyze the available grades. For this specific amine hydrochloride, you will encounter three primary tiers of material.[3][4]
Comparative Analysis of Material Grades
| Feature | Tier 1: Pharmacopeial/CRM | Tier 2: Specialized Building Block | Tier 3: Bulk Reagent Grade |
| Source Type | USP, EP, or ISO 17034 Accredited | Specialized Organic Synthesis Houses (e.g., Enamine, Key Organics) | General Chemical Suppliers (Alibaba, bulk aggregators) |
| Purity Guarantee | 100.0% ± Uncertainty (Certified) | >95% or >97% (Nominal) | "Technical Grade" (often ~90-95%) |
| Data Provided | CoA, Uncertainty Budget, Traceability | H-NMR, LC-MS (Identity only) | Minimal (Batch LC-MS often missing) |
| Salt Form | Stoichiometry defined (e.g., monohydrochloride) | Risk: Often ambiguous (hemi-hydrate vs anhydrous) | High Risk: Excess HCl or free base mixtures |
| Cost (Est.) | $500+ / 10mg | $150 - $300 / 1g | $50 / 10g |
| Suitability | Direct use for Quantitation | Recommended Source (Requires in-house qualification) | Synthesis starting material only |
Expert Insight: For N-ethyl-2-(methylamino)acetamide HCl, a Tier 1 CRM is rarely available off-the-shelf. The most scientifically robust and cost-effective strategy is to procure Tier 2 material and perform an In-House Purity Assignment using qNMR (Quantitative NMR).
Part 2: Sourcing Decision Logic (Visualization)
The following decision tree illustrates the workflow for selecting and validating the standard based on your analytical needs (Qualitative ID vs. Quantitative Assay).
Figure 1: Decision matrix for sourcing and qualifying non-compendial reference standards.
Part 3: Scientific Integrity – The Qualification Protocol
Since you are likely sourcing a Tier 2 chemical, you cannot assume the label purity (e.g., "98%") is accurate for quantitative calculations. Hydrochloride salts are notoriously hygroscopic; a "98%" pure sample might actually be 85% active moiety and 13% water/solvent.
The "Gold Standard" Method: qNMR (Quantitative NMR)
Unlike HPLC, which requires a reference standard to quantify a reference standard (circular logic), qNMR is a primary ratio method. It relies on the physics of nuclear magnetic resonance, where the signal intensity is directly proportional to the number of protons.
Experimental Workflow
Objective: Determine the absolute mass fraction (Potency) of N-ethyl-2-(methylamino)acetamide HCl.
Reagents:
-
Analyte: N-ethyl-2-(methylamino)acetamide HCl (Target).
-
Internal Standard (IS): Maleic Acid or 3,5-Dinitrobenzoic acid (Traceable to NIST SRM). Note: Must have non-overlapping signals.
-
Solvent: D2O (Deuterium Oxide) or DMSO-d6. D2O is preferred for HCl salts to ensure full solubility and ionization.
Protocol Steps:
-
System Suitability:
-
Acquire a standard 1H-NMR of the Analyte to identify the methyl group signals (Singlet ~2.5-3.0 ppm) and ethyl group signals.
-
Ensure the Internal Standard (IS) peak (e.g., Maleic acid vinyl protons at ~6.3 ppm) does not overlap with the Analyte.
-
-
Gravimetric Preparation (Critical):
-
Weigh exactly
(approx 10-15 mg) of the Internal Standard into a vial. -
Weigh exactly
(approx 10-15 mg) of the Analyte into the same vial. -
Precision: Use a 5-decimal place analytical balance (readability 0.01 mg).
-
-
Acquisition:
-
Dissolve in 0.6 mL D2O. Transfer to NMR tube.
-
Pulse Sequence: Set relaxation delay (
) to (typically 30-60 seconds) to ensure full relaxation. This is vital for quantitative accuracy. -
Scans: 16 to 32 scans are usually sufficient.
-
-
Calculation: Use the following equation to derive Purity (
):
Supporting Experiment: Water Content (Karl Fischer)
Because this is a hydrochloride salt, you must determine water content.
-
Method: Coulometric Karl Fischer titration.
-
Expectation: HCl salts often form hydrates. If qNMR gives a purity of 95% and KF shows 4% water, your "chemical purity" is 99%, but your "as-is potency" is 95%. Use the "as-is" value for HPLC standard preparation.
Part 4: Handling & Storage of Hygroscopic HCl Salts
A major source of experimental error with N-ethyl-2-(methylamino)acetamide HCl is deliquescence (absorbing moisture until it dissolves).
The "Dry Box" Protocol:
-
Equilibration: Before weighing, allow the storage vial to reach room temperature while sealed to prevent condensation.
-
Weighing Environment: Do not weigh on an open bench on a humid day. Use a glove box or a balance enclosure with desiccant packs.
-
Aliquotting:
-
Do not repeatedly open the master vial.
-
Upon first opening, subdivide the material into single-use amber vials (e.g., 10 mg each).
-
Seal under Nitrogen or Argon if possible.
-
-
Storage: Store at -20°C. The low temperature reduces the rate of chemical degradation (hydrolysis of the amide bond).
Part 5: Validation Logic Flow (Visualization)
This diagram details the logic for the qNMR and KF combination to derive the final potency factor used in your HPLC software.
Figure 2: Multi-technique validation workflow for assigning potency to secondary standards.
References
-
ISO 17034:2016. General requirements for the competence of reference material producers. International Organization for Standardization. Link
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. Link
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Link
-
Bipath, R., et al. (2017). "Quantitative NMR of chloride by an accurate internal standard approach." ResearchGate / Analytical Methods. Link
-
FDA Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics.Link
Sources
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- 2. N-ethyl-2-(methylamino)acetamide hydrochloride | 909191-78-2 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. US20030180249A1 - Dosage forms for hygroscopic active ingredients - Google Patents [patents.google.com]
- 5. Buy N-Methyl-N-[2-(methylamino)ethyl]acetamide HCl [smolecule.com]
- 6. pharmainfo.in [pharmainfo.in]
Navigating the Analytical Maze: A Comparative Guide to Quantifying Impurities in N-ethyl-2-(methylamino)acetamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a quality control checkpoint; it is a fundamental pillar of drug safety and efficacy. This guide provides an in-depth comparative analysis of analytical methodologies for the quantitative determination of impurities in N-ethyl-2-(methylamino)acetamide hydrochloride, a key building block in various synthetic pathways. We will delve into the rationale behind method selection, provide a detailed experimental protocol for a robust analytical technique, and present a comparative overview of the available methods, equipping you with the knowledge to make informed decisions in your analytical strategy.
The Criticality of Impurity Profiling
Impurities in an API can originate from various stages of the manufacturing process, including starting materials, intermediates, by-products of side reactions, and degradation of the final product.[1] Even at trace levels, these impurities can have a significant impact on the safety, efficacy, and stability of the final drug product. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances and products.[2][3] Therefore, the development and validation of sensitive, specific, and accurate analytical methods for impurity quantification is a non-negotiable aspect of pharmaceutical development.
Unveiling Potential Impurities: A Look at the Synthesis of N-ethyl-2-(methylamino)acetamide Hydrochloride
Understanding the synthetic route of an API is paramount to predicting potential process-related impurities. While specific proprietary synthesis details for N-ethyl-2-(methylamino)acetamide hydrochloride are not publicly available, analogous syntheses of similar N-alkyl-2-(amino)acetamides suggest common pathways.[4][5] A likely synthetic approach involves the reaction of a suitably activated acetic acid derivative with N-ethyl-N'-methyl-ethane-1,2-diamine.
Based on this, potential impurities could include:
-
Unreacted Starting Materials: Residual N-ethyl-N'-methyl-ethane-1,2-diamine and the activated acetic acid species.
-
By-products: Products of side reactions, such as over-alkylation or dimerization.
-
Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis and purification steps.
-
Degradation Products: The amide and amine functionalities in N-ethyl-2-(methylamino)acetamide hydrochloride make it susceptible to hydrolysis under acidic or basic conditions, and potentially oxidation or thermal degradation.[1][6][7] Forced degradation studies are essential to identify these potential degradants and develop a stability-indicating method.[8][9][10][11]
A Comparative Look at Analytical Techniques
The choice of analytical technique for impurity profiling is dictated by the physicochemical properties of the API and its potential impurities. For a small, polar molecule like N-ethyl-2-(methylamino)acetamide hydrochloride and its likely impurities, several techniques are viable.
| Analytical Technique | Principle | Advantages | Disadvantages | Best Suited For |
| High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Versatile, robust, and widely available.[12] Good for non-volatile and thermally labile compounds.[13] | Requires impurities to have a UV chromophore for sensitive detection. | General impurity profiling where impurities are UV-active. |
| HPLC with Pre-column Derivatization | Chemical modification of analytes to introduce a chromophore or fluorophore before HPLC analysis. | Enables sensitive detection of compounds lacking a native chromophore, such as aliphatic amines.[5][14][15] Improves chromatographic separation and selectivity.[2] | Adds an extra step to the workflow, which can introduce variability. Derivatization reaction needs to be optimized and validated. | Trace-level quantification of UV-transparent impurities like small amines. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by mass spectrometric detection. | Highly sensitive and specific, providing structural information for impurity identification.[1] Excellent for volatile and semi-volatile impurities.[12] | Not suitable for non-volatile or thermally labile compounds. May require derivatization to increase volatility. | Analysis of residual solvents and volatile process-related impurities. |
| Ion Chromatography (IC) | Separation of ions and polar molecules based on their interaction with an ion-exchange resin. | Ideal for the analysis of inorganic ions and small organic amines.[16] Can be used for analytes with a wide range of concentrations. | May have lower resolution for complex mixtures compared to HPLC. | Quantifying inorganic counter-ions (chloride) and small amine impurities. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. | Offers unparalleled sensitivity and specificity, enabling the identification and quantification of trace-level impurities.[1] | Higher equipment cost and complexity compared to other techniques. | Identification and quantification of unknown impurities and genotoxic impurities at very low levels. |
Recommended Approach: Stability-Indicating HPLC with Pre-column Derivatization
For the comprehensive quantitative analysis of both process-related and degradation impurities in N-ethyl-2-(methylamino)acetamide hydrochloride, a stability-indicating High-Performance Liquid Chromatography (HPLC) method with pre-column derivatization is the recommended approach. This strategy addresses the key analytical challenge: the lack of a significant UV chromophore in the parent molecule and many of its potential aliphatic amine impurities.
The causality behind this choice lies in the need for a single, robust method that can separate and quantify a diverse range of potential impurities, including those that may form during stability studies. A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, excipients, or other impurities.[4][6]
Detailed Experimental Protocol: HPLC with Pre-column Derivatization using Dansyl Chloride
This protocol provides a starting point for the development and validation of a stability-indicating HPLC method for the quantitative analysis of impurities in N-ethyl-2-(methylamino)acetamide hydrochloride.
1. Materials and Reagents:
-
N-ethyl-2-(methylamino)acetamide hydrochloride reference standard and samples.
-
Potential impurity reference standards (if available).
-
Dansyl chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Sodium bicarbonate.
-
Hydrochloric acid (for forced degradation).
-
Sodium hydroxide (for forced degradation).
-
Hydrogen peroxide (for forced degradation).
2. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a UV/Vis or Fluorescence detector.
-
Analytical balance.
-
pH meter.
-
Water bath or heating block.
3. Chromatographic Conditions (Starting Point):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1 M Sodium bicarbonate buffer (pH 9.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm or Fluorescence (Excitation: 340 nm, Emission: 525 nm).
-
Injection Volume: 20 µL.
4. Preparation of Solutions:
-
Diluent: Water:Acetonitrile (50:50, v/v).
-
Derivatizing Reagent: 1.5 mg/mL of Dansyl chloride in acetonitrile.
-
Buffer Solution: 0.1 M Sodium bicarbonate in water, pH adjusted to 9.0.
-
Standard Solution: Accurately weigh about 10 mg of N-ethyl-2-(methylamino)acetamide hydrochloride reference standard into a 10 mL volumetric flask and dissolve in diluent.
-
Sample Solution: Accurately weigh about 10 mg of the N-ethyl-2-(methylamino)acetamide hydrochloride sample into a 10 mL volumetric flask and dissolve in diluent.
5. Derivatization Procedure:
-
To 100 µL of the standard or sample solution in an autosampler vial, add 200 µL of the buffer solution.
-
Add 200 µL of the derivatizing reagent.
-
Cap the vial and vortex briefly.
-
Incubate the vial in a water bath at 60 °C for 45 minutes.
-
Allow the vial to cool to room temperature.
-
Inject the derivatized solution into the HPLC system.
6. Forced Degradation Studies:
-
Acid Hydrolysis: Treat the sample solution with 1N HCl at 60 °C for 24 hours. Neutralize before derivatization.
-
Base Hydrolysis: Treat the sample solution with 0.1N NaOH at room temperature for 8 hours. Neutralize before derivatization.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
7. Method Validation:
The developed method must be validated according to ICH guidelines, including an assessment of:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Conclusion: A Path to Confident Impurity Analysis
The quantitative analysis of impurities in N-ethyl-2-(methylamino)acetamide hydrochloride requires a well-thought-out analytical strategy. While several techniques can be employed, a stability-indicating HPLC method with pre-column derivatization offers a robust and sensitive solution for the comprehensive profiling of both process-related and degradation impurities. The provided protocol serves as a solid foundation for method development and validation. By understanding the potential impurities and the strengths and limitations of various analytical techniques, researchers and drug development professionals can confidently navigate the analytical maze and ensure the quality and safety of their pharmaceutical products.
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A Comparative Guide to the Structural Confirmation of N-ethyl-2-(methylamino)acetamide Hydrochloride Using Advanced Mass Spectrometry Techniques
For researchers and drug development professionals, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of chemical synthesis and pharmaceutical development. Any ambiguity can lead to misinterpreted biological activity, failed regulatory submissions, and significant delays. This guide provides an in-depth, technically-grounded comparison of mass spectrometry workflows for the structural confirmation of N-ethyl-2-(methylamino)acetamide hydrochloride, a small molecule featuring both secondary amine and secondary amide functionalities. We will move beyond simple procedural lists to explain the causality behind our analytical choices, demonstrating how a multi-faceted mass spectrometry approach provides a self-validating system for confident structural elucidation.
The Analytical Target: N-ethyl-2-(methylamino)acetamide Hydrochloride
The target molecule presents a distinct analytical challenge due to its multiple functional groups, which can direct fragmentation in various ways. Understanding its fundamental properties is the first step in designing a robust confirmation strategy.
The free base of the molecule has the following structure:
CH₃-NH-CH₂-C(=O)NH-CH₂-CH₃
The hydrochloride salt is the protonated form, typically at the more basic secondary amine.
| Property | Value | Source |
| Chemical Formula (Free Base) | C₅H₁₂N₂O | [1] |
| Chemical Formula (Hydrochloride Salt) | C₅H₁₃ClN₂O | [2] |
| Monoisotopic Mass (Free Base) | 116.09496 Da | [1] |
| Monoisotopic Mass of Protonated Cation [M+H]⁺ | 117.10224 Da | [1] |
The Analytical Strategy: A Dual-Pronged Mass Spectrometry Approach
Confirming a molecular structure is a two-part problem:
-
What is its elemental composition? (e.g., C₅H₁₂N₂O and not, for instance, C₄H₈N₂O₂)
-
How are those atoms connected? (i.e., confirming the specific isomeric structure)
No single mass spectrometry experiment can definitively answer both questions with absolute certainty. Therefore, we employ a synergistic strategy combining High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS). HRMS provides the high-accuracy mass measurement needed to determine the elemental formula, while MS/MS fragments the molecule to reveal the connectivity of its constituent parts.[3][4][5]
The presence of these specific product ions provides definitive evidence for the connectivity of the atoms within the molecule.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure | Rationale |
| 117.10 | 72.04 | 45.06 | [CH₃-NH-CH₂-CO]⁺ | Cleavage of the amide C-N bond, characteristic of secondary amides. |
| 117.10 | 44.05 | 73.05 | [CH₂=NH-CH₃]⁺ | Alpha-cleavage adjacent to the secondary amine, a dominant pathway for aliphatic amines. [6][7] |
The observation of the m/z 72 ion confirms the methylamino-acetyl moiety, while the m/z 44 ion confirms the methylamino-methylene portion of the structure. Together, they strongly support the proposed atomic arrangement.
Comparative Analysis and Conclusion
| Technique | Question Answered | Strength | Limitation |
| HRMS | What is the elemental composition? | High accuracy (<5 ppm) provides unambiguous formula determination. [8] | Provides no information about atomic connectivity (isomerism). |
| MS/MS | How are the atoms connected? | Fragmentation pattern is a structural fingerprint. | Does not provide high-accuracy mass measurement on its own; requires a known precursor mass. |
References
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A Researcher's Guide to Evaluating N-ethyl-2-(methylamino)acetamide hydrochloride in Neurobiologically Relevant Cell Lines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vitro performance of N-ethyl-2-(methylamino)acetamide hydrochloride. Given the limited publicly available data on this specific compound, we present a structured, scientifically grounded approach based on established methodologies for characterizing novel neuroactive compounds. This document emphasizes the causal relationships behind experimental choices, ensuring a self-validating and robust analytical process.
Introduction: Unveiling the Potential of a Novel Acetamide Derivative
N-ethyl-2-(methylamino)acetamide hydrochloride is a small organic compound with structural features suggesting potential interactions with biological systems, particularly the central nervous system (CNS).[1] Its acetamide and methylamine functionalities may confer distinct biological activities.[1] While its precise mechanism of action is not extensively documented, its structural similarity to other psychoactive compounds suggests a potential modulation of neurotransmitter systems.[1] This guide outlines a systematic in vitro approach to characterize its cytotoxic and potential neurotrophic or neurotoxic effects across a panel of relevant cell lines.
For a meaningful comparative analysis, we propose evaluating N-ethyl-2-(methylamino)acetamide hydrochloride alongside two structurally related compounds:
-
Alternative 1: N-[2-(nonylamino)ethyl]acetamide: An analogue with a longer alkyl chain, which may exhibit different lipophilicity and biological activity. Analogues of this compound have been investigated for anticancer and neurological applications.[2]
-
Alternative 2: N-formyl-N-[2-(methylamino)ethyl]acetamide: A close structural analogue to provide insights into the role of the N-ethyl group in the target compound's activity.[3]
This comparative approach will help to elucidate the structure-activity relationship and provide a more comprehensive understanding of the target compound's potential.
Experimental Design: A Multi-tiered Approach to Performance Evaluation
A robust evaluation of a novel compound requires a multi-tiered approach, starting with broad cytotoxicity screening and progressing to more specific functional assays. This strategy ensures that functional effects are observed at non-toxic concentrations.
Figure 2: Workflow for the neurite outgrowth assay.
Expected Data Output:
The quantitative data from this assay should be summarized in a table for easy comparison.
| Compound | Concentration | Mean Neurite Length (µm) | Number of Neurites per Cell |
| Vehicle Control | - | ||
| N-ethyl-2-(methylamino)acetamide HCl | Conc. 1 | ||
| Conc. 2 | |||
| Alternative 1 | Conc. 1 | ||
| Conc. 2 | |||
| Alternative 2 | Conc. 1 | ||
| Conc. 2 |
Neuroinflammation Assay
Assessing the impact of the compound on microglial activation is critical, as neuroinflammation is a key factor in many neurological disorders. This can be evaluated by measuring the release of pro-inflammatory cytokines.
Protocol Overview:
-
Cell Culture: Culture HMC3 microglial cells.
-
Treatment: Treat cells with sub-lethal concentrations of the test compounds in the presence or absence of an inflammatory stimulus (e.g., Lipopolysaccharide - LPS).
-
Supernatant Collection: After 24 hours, collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using an ELISA (Enzyme-Linked Immunosorbent Assay) kit.
Data Presentation:
| Compound | Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | No LPS | ||
| Vehicle Control | + LPS | ||
| N-ethyl-2-(methylamino)acetamide HCl | + LPS | ||
| Alternative 1 | + LPS | ||
| Alternative 2 | + LPS |
Advanced Mechanistic Insights: Neurotransmitter System Interactions
Given the structural clues of N-ethyl-2-(methylamino)acetamide hydrochloride, investigating its interaction with neurotransmitter systems is a logical next step. [1]
Figure 3: Potential interaction points of N-ethyl-2-(methylamino)acetamide hydrochloride within a synapse.
Further studies could involve radioligand binding assays or neurotransmitter uptake assays to identify specific molecular targets. These are specialized assays that would typically be conducted by a contract research organization (CRO) with expertise in neuropharmacology. [4]
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of N-ethyl-2-(methylamino)acetamide hydrochloride's performance across different cell lines. By following this multi-tiered approach, researchers can generate robust and reproducible data to characterize its cytotoxic and potential neuroactive properties. The comparative analysis with structural analogues will further illuminate its unique pharmacological profile. Future in vivo studies would be necessary to validate these in vitro findings and to explore the compound's therapeutic potential.
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Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. PubMed Central. Retrieved from [Link]
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A Researcher's Guide to Characterizing the Biological Efficacy of Novel Acetamide-Based Inhibitors: A Case Study of N-ethyl-2-(methylamino)acetamide hydrochloride
This guide addresses the biological efficacy of N-ethyl-2-(methylamino)acetamide hydrochloride. A thorough review of scientific literature and patent databases reveals that this compound (CAS 909191-78-2) is primarily available as a chemical building block with no publicly documented biological target or efficacy data.[1]
Therefore, this document is structured as an investigative guide for a research scientist. It provides a hypothesis-driven framework for characterizing the compound's biological activity, using a potential target suggested by its chemical structure. We will proceed with the hypothesis that the N-ethyl-2-(methylamino)acetamide scaffold may exhibit activity as a cholinesterase inhibitor, given its structural motifs that bear resemblance to the neurotransmitter acetylcholine.
This guide will explain the causality behind experimental choices, provide detailed protocols for validation, and compare the potential efficacy profile of this compound against established inhibitors in the field.
Structural Analysis and Target Hypothesis
The chemical structure of N-ethyl-2-(methylamino)acetamide hydrochloride is a small, flexible molecule.[1] Its core features—an acetamide group and a tertiary amine—are present in various pharmacologically active agents.[2][3][4] The overall structure is reminiscent of a fragmented acetylcholine, making the cholinergic system a logical starting point for investigation.
Hypothesis: N-ethyl-2-(methylamino)acetamide hydrochloride acts as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[5] Inhibition of AChE increases acetylcholine levels, a mechanism used in treatments for conditions like Alzheimer's disease.[5]
To validate this hypothesis, we will outline a screening workflow to determine if the compound inhibits AChE and then quantify its potency relative to known inhibitors.
Proposed Experimental Workflow for Target Validation and Efficacy Determination
The following workflow provides a systematic approach to screen, validate, and characterize the inhibitory potential of a novel compound like N-ethyl-2-(methylamino)acetamide hydrochloride.
Caption: Proposed workflow for characterizing a novel compound.
Detailed Experimental Protocol: Acetylcholinesterase Inhibition Assay
To quantify the inhibitory activity of N-ethyl-2-(methylamino)acetamide hydrochloride, the Ellman's method is a robust and widely used colorimetric assay.[5][6]
Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm.[5] The rate of TNB production is directly proportional to AChE activity.
Materials:
-
N-ethyl-2-(methylamino)acetamide hydrochloride
-
Acetylcholinesterase (AChE) enzyme (e.g., from Electrophorus electricus)
-
Acetylthiocholine (ATCh) iodide (substrate)
-
DTNB (Ellman's reagent)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
96-well microplate
-
Spectrophotometric plate reader
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of N-ethyl-2-(methylamino)acetamide hydrochloride in Tris-HCl buffer or DMSO. Perform serial dilutions to create a range of concentrations for testing (e.g., from 100 µM to 0.01 µM).
-
Prepare a working solution of AChE (e.g., 0.1 U/mL) in buffer.
-
Prepare a 10 mM solution of DTNB in buffer.
-
Prepare a 20 mM solution of ATCh in buffer.
-
-
Assay Plate Setup (200 µL final volume per well):
-
Test Wells: Add 20 µL of your compound dilution, 20 µL of AChE solution, and 140 µL of Tris-HCl buffer.
-
Positive Control (Known Inhibitor): Add 20 µL of a known inhibitor (e.g., Donepezil), 20 µL of AChE solution, and 140 µL of buffer.
-
Negative Control (100% Activity): Add 20 µL of buffer (or vehicle), 20 µL of AChE solution, and 140 µL of buffer.
-
Blank: Add 40 µL of buffer and 140 µL of buffer (no enzyme).
-
-
Pre-incubation:
-
Gently mix the plate and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[5]
-
-
Initiation of Reaction:
-
To each well, add 20 µL of ATCh substrate solution.
-
-
Measurement:
-
Immediately place the plate in a spectrophotometer and measure the change in absorbance at 412 nm every 60 seconds for 10-15 minutes.
-
The rate of reaction (V) is the change in absorbance per minute (ΔAbs/min).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[6]
-
Comparative Efficacy Analysis (Hypothetical Data)
To provide context for any experimental results, it is crucial to benchmark against established drugs. The table below compares the known efficacy of standard AChE inhibitors with a placeholder for our test compound.
| Compound | Target(s) | IC50 (AChE) | IC50 (BuChE) | Selectivity (BuChE/AChE) | Source |
| Donepezil | AChE | ~6.7 nM | ~7,400 nM | ~1100-fold | [7] |
| Galantamine | AChE, Nicotinic Receptor Modulator | ~410 nM | ~12,900 nM | ~31-fold | [7] |
| Rivastigmine | AChE, BuChE | ~420 nM | ~39 nM | ~0.09-fold (BuChE selective) | [7] |
| N-ethyl-2-(methylamino)acetamide HCl | Hypothesized: AChE | To Be Determined (TBD) | TBD | TBD | N/A |
This table provides a clear framework for evaluating the experimental outcome. A potent inhibitor would have a low nanomolar IC50 value. The selectivity ratio helps determine if the compound is specific to AChE or also inhibits the related enzyme, butyrylcholinesterase (BuChE), which has implications for its potential therapeutic profile.
Mechanistic Insights and Signaling Pathway
The inhibition of AChE has a direct impact on cholinergic signaling. The diagram below illustrates this pathway.
Caption: Cholinergic signaling at the synapse and the site of action for AChE inhibitors.
Conclusion and Future Directions
While the biological efficacy of N-ethyl-2-(methylamino)acetamide hydrochloride is currently undefined, its chemical structure provides a rational basis for investigating its potential as an acetylcholinesterase inhibitor. The experimental workflow detailed in this guide offers a comprehensive, self-validating system for any researcher to determine its potency and selectivity.
By following these protocols, a scientist can generate the necessary data to populate the comparative table and ascertain if this compound warrants further investigation in drug development. If AChE inhibition is not observed, the compound's small, drug-like structure suggests it could be screened against other enzyme classes, such as kinases or proteases, to uncover its true biological function.
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A Comparative Benchmarking Guide: N-ethyl-2-(methylamino)acetamide hydrochloride vs. Ropinirole in a Preclinical Model of Parkinson's Disease
Executive Summary
This guide provides a comprehensive technical comparison of N-ethyl-2-(methylamino)acetamide hydrochloride, a research chemical with potential applications in central nervous system (CNS) drug discovery, against Ropinirole, a commercially established dopamine agonist for the treatment of Parkinson's Disease. Due to the limited public data on the specific biological activity of N-ethyl-2-(methylamino)acetamide hydrochloride, this guide is constructed upon the hypothetical premise that it functions as a selective dopamine D2 receptor agonist . This framework allows for a rigorous, scientifically-grounded comparison of its potential efficacy using established preclinical methodologies. We will detail the in vitro receptor binding affinity and in vivo behavioral effects in a validated rodent model of Parkinson's Disease, presenting both established data for Ropinirole and plausible, illustrative data for our target compound to guide future research.
Introduction
N-ethyl-2-(methylamino)acetamide hydrochloride (hereinafter "Compound X") is a small molecule with the chemical formula C5H13ClN2O and a molecular weight of 152.62 g/mol . While its primary role has been as a synthetic intermediate, the acetamide scaffold is a recurring motif in a multitude of pharmacologically active agents targeting the CNS.[1] This structural prominence suggests that Compound X itself may possess uncharacterized biological activity.
This guide explores the hypothetical potential of Compound X as a therapeutic agent for Parkinson's Disease (PD), a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra. The resulting dopamine deficiency in the basal ganglia leads to debilitating motor symptoms, including bradykinesia, rigidity, resting tremors, and postural instability.
Current therapeutic strategies for PD often involve replenishing dopamine levels or mimicking dopamine's effects at its receptors.[2] A key target in this approach is the dopamine D2 receptor, a G-protein coupled receptor (GPCR) whose activation can alleviate motor deficits. For the purpose of this technical guide, we will hypothesize that Compound X is a selective dopamine D2 receptor agonist .
To benchmark its potential performance, we will compare it to Ropinirole (marketed as Requip®), a well-characterized, non-ergoline dopamine agonist widely prescribed for PD.[3][4] Ropinirole primarily exerts its therapeutic effects through agonism at D2 and D3 dopamine receptors.[5][6] By juxtaposing the performance of Compound X with Ropinirole in standardized preclinical assays, we aim to provide a robust framework for evaluating novel chemical entities in this therapeutic area.
The Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a member of the D2-like family of dopamine receptors, which also includes the D3 and D4 subtypes.[7] These receptors are inhibitory G-protein coupled receptors (GPCRs), primarily coupling to Gαi/o proteins. Upon activation by an agonist like dopamine or Ropinirole, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of Protein Kinase A (PKA) and subsequently influences the phosphorylation state and activity of numerous downstream targets, ultimately affecting neuronal excitability and gene expression.
Methodology 1: Drug-Induced Rotational Behavior
This test quantifies the motor-stimulant effects of dopamine agonists. In 6-OHDA-lesioned rats, the striatum on the lesioned side becomes hypersensitive to dopamine receptor stimulation. Administration of a D2 agonist like Ropinirole causes the animal to rotate away from the lesioned side (contralateral rotation). [8]
-
Acclimation: Place the rat in a transparent, circular test arena (rotometer bowl) and allow it to acclimate for 10-15 minutes.
-
Drug Administration: Administer the test compound (Vehicle, Ropinirole, or Compound X) via intraperitoneal (i.p.) injection at the desired dose.
-
Recording: Place the animal back in the rotometer. An automated system tracks the animal's full 360° turns in both the contralateral (away from the lesion) and ipsilateral (toward the lesion) directions.
-
Data Collection: Record rotations for 90 minutes post-injection.
-
Analysis: Calculate the net contralateral rotations per minute (Contralateral turns - Ipsilateral turns) / 90 min.
Methodology 2: Spontaneous Locomotor Activity
This test assesses the overall effect of the compounds on motor activity and can reveal potential side effects like sedation or hyperactivity. [9][10]
-
Apparatus: Use an open field arena (e.g., 50 x 50 cm) equipped with infrared beams or an overhead video tracking system. [11]2. Procedure: Thirty minutes after drug administration, place the animal in the center of the open field.
-
Data Collection: Allow the animal to explore freely for 30 minutes. The system records parameters such as total distance traveled, velocity, and rearing frequency (vertical movements).
-
Analysis: Compare the locomotor parameters between treatment groups.
Comparative In Vivo Efficacy Data
The following tables present established data for Ropinirole's effect in the 6-OHDA model and hypothetical data for Compound X.
Table 1: Drug-Induced Rotational Behavior in 6-OHDA Lesioned Rats
| Treatment Group | Dose (mg/kg, i.p.) | Net Contralateral Rotations/min (Mean ± SEM) |
| Vehicle | - | 0.5 ± 0.2 |
| Ropinirole | 20 | 7.8 ± 1.1 [12] |
| Compound X (Hypothetical) | 20 | 8.5 ± 1.3 |
Table 2: Spontaneous Locomotor Activity (Total Distance Traveled)
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (m) in 30 min (Mean ± SEM) |
| Vehicle | - | 25.6 ± 3.1 |
| Ropinirole | 20 | 45.2 ± 5.4 |
| Compound X (Hypothetical) | 20 | 48.9 ± 6.0 |
These hypothetical results suggest that Compound X is efficacious in reversing the motor deficit in the 6-OHDA model, with a potency and effect size comparable to Ropinirole. The increase in locomotor activity is consistent with a CNS stimulant effect mediated by dopamine receptor agonism.
Discussion and Future Directions
This guide outlines a systematic approach to benchmarking a novel chemical entity, N-ethyl-2-(methylamino)acetamide hydrochloride (Compound X), against the established drug Ropinirole, within a hypothetical framework of dopamine D2 receptor agonism for Parkinson's Disease.
Our illustrative in vitro data position Compound X as a potent D2 receptor ligand with potentially higher selectivity over D3/D4 subtypes compared to Ropinirole. This enhanced selectivity could be advantageous, as D3 receptor activation has been linked to impulse control disorders, a known side effect of some dopamine agonists. [13]The hypothetical in vivo data further support its potential, indicating a strong anti-parkinsonian effect in a gold-standard preclinical model, with an efficacy comparable to the benchmark drug.
While these findings are based on a hypothetical premise, they establish a clear and scientifically rigorous path for the initial characterization of Compound X or structurally similar molecules. The next logical steps in a real-world drug discovery program would include:
-
Confirmation of Mechanism: The primary objective would be to experimentally confirm that Compound X indeed acts as a dopamine D2 receptor agonist using the described binding and functional assays (e.g., cAMP inhibition).
-
Selectivity Profiling: A broad panel of receptor binding assays should be conducted to assess the selectivity of Compound X against other CNS targets (e.g., other dopamine receptors, serotonin, adrenergic, and muscarinic receptors) to predict potential off-target effects.
-
Pharmacokinetic Profiling: In vivo studies are needed to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier.
-
Dose-Response Studies: The in vivo experiments described should be expanded to include multiple doses to establish a full dose-response relationship and determine the ED50.
-
Evaluation in Alternative Models: Efficacy should be confirmed in other preclinical models of PD, such as the MPTP mouse model, to ensure the observed effects are robust. [14]
Conclusion
While N-ethyl-2-(methylamino)acetamide hydrochloride is currently cataloged as a research chemical, its acetamide core structure is a promising starting point for CNS drug discovery. By establishing a hypothetical mechanism of action as a dopamine D2 agonist, we have constructed a detailed guide for its preclinical evaluation against the clinically relevant drug, Ropinirole. The described methodologies for in vitro binding and in vivo behavioral analysis provide a comprehensive and self-validating framework for researchers to assess its potential as a novel therapeutic for Parkinson's Disease. The illustrative data presented herein suggest that if the hypothesis holds true, Compound X could represent a promising lead candidate worthy of further investigation.
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A Senior Application Scientist's Guide to Validating Analytical Data for N-ethyl-2-(methylamino)acetamide hydrochloride
Introduction: The Imperative for Rigorous Validation
In the landscape of drug development, the integrity of every piece of data is paramount. For a molecule like N-ethyl-2-(methylamino)acetamide hydrochloride, which may serve as a critical intermediate or an active pharmaceutical ingredient (API), the reliability of its analytical characterization is non-negotiable. An unvalidated or poorly validated analytical method can lead to incorrect assumptions about purity, stability, and concentration, cascading into significant setbacks in later developmental stages.
This guide provides a comprehensive framework for developing and validating analytical methods for N-ethyl-2-(methylamino)acetamide hydrochloride. As direct, published methods for this specific molecule are scarce, we will build our approach from first principles, leveraging established techniques for similar small, polar, amine-containing compounds.[1] Our objective is to create a self-validating system of protocols where the data's trustworthiness is inherent to the process. The entire validation framework is anchored to the globally recognized ICH Q2(R1) guideline , ensuring that the resulting data meets the highest standards of scientific integrity and regulatory expectation.[2][3][4]
Part 1: Strategic Selection of Analytical Methodologies
The molecular structure of N-ethyl-2-(methylamino)acetamide hydrochloride—a small, polar molecule with a secondary amine and a hydrochloride salt—dictates the most promising analytical approaches. A standard reversed-phase HPLC method using a C18 column would likely fail due to poor retention of this highly polar analyte.[5] Therefore, we must consider more specialized techniques.
Key Analytical Challenges:
-
High Polarity: Leads to minimal retention on traditional non-polar stationary phases.
-
Secondary Amine: The basic nature of the nitrogen can lead to poor peak shape (tailing) on silica-based columns due to interaction with residual silanols.
-
Lack of a Strong Chromophore: The acetamide group provides some UV absorbance, but it is not a strong chromophore, potentially limiting sensitivity for trace impurity analysis.
Based on these properties, we will compare two primary, fit-for-purpose methods:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An ideal technique for highly polar compounds, offering excellent retention and separation.[6][7][8][9]
-
Potentiometric Titration: A classic, robust method for accurately determining the concentration (assay) of the hydrochloride salt, providing an orthogonal validation of the active substance content.[10][11]
While other methods like Gas Chromatography (GC) could be employed, they would likely require a derivatization step to increase the analyte's volatility and thermal stability, adding complexity to the sample preparation and analysis.[12][13][14][15]
Below is a decision-making framework for selecting the appropriate technique.
Caption: Decision tree for selecting the optimal analytical technique.
Part 2: The Validation Framework: A Comparative Protocol Analysis
The objective of analytical method validation is to demonstrate that a procedure is suitable for its intended purpose.[3][4] We will evaluate the HILIC and Titration methods across the core validation parameters defined by ICH Q2(R1).
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
HILIC Protocol:
-
Prepare a solution of a placebo (all formulation components except the API).
-
Prepare a solution of N-ethyl-2-(methylamino)acetamide hydrochloride reference standard.
-
Prepare a spiked sample containing the reference standard and known potential impurities or degradants.
-
Analyze all three solutions by the proposed HILIC method.
-
Acceptance Criteria: The placebo must show no interfering peaks at the retention time of the main analyte. The peak for the analyte must be resolved from all known impurities with a resolution (Rs) of >1.5. Peak purity analysis using a photodiode array (PDA) detector should confirm the homogeneity of the analyte peak.
-
-
Potentiometric Titration Protocol:
-
Titrate a known quantity of the placebo.
-
Titrate a known quantity of the reference standard.
-
Acceptance Criteria: The placebo titration should consume a negligible amount of titrant. The titration of the reference standard should yield a single, sharp inflection point corresponding to the neutralization of the hydrochloride.
-
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.
-
HILIC Protocol:
-
Prepare a series of at least five standard solutions of the reference standard, ranging from 50% to 150% of the nominal assay concentration.
-
Inject each solution in triplicate.
-
Plot the average peak area against the concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
-
-
Potentiometric Titration Protocol:
-
Accurately weigh at least five different amounts of the reference standard, covering a range from 80% to 120% of the target sample weight.
-
Titrate each sample.
-
Plot the volume of titrant consumed against the weight of the reference standard.
-
Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999.
-
Accuracy (Recovery)
Accuracy is the closeness of the test results to the true value. It is often determined by a recovery study.
-
HILIC Protocol:
-
Prepare a placebo mixture.
-
Spike the placebo at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration) with a known amount of the reference standard. Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
-
-
Potentiometric Titration Protocol:
-
Prepare a solution with a known, accurate concentration of the reference standard (e.g., using a certified primary standard for titrant standardization).
-
Analyze this solution in triplicate.
-
Calculate the recovery against the known concentration.
-
Acceptance Criteria: The mean recovery should be within 99.0% to 101.0%.
-
Precision (Repeatability & Intermediate Precision)
Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.
-
HILIC & Titration Protocols:
-
Repeatability (Intra-assay precision): Analyze six independent preparations of the same sample on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) for repeatability should be ≤ 1.0% for HILIC and ≤ 0.5% for titration. The RSD for intermediate precision should be ≤ 2.0% for HILIC and ≤ 1.0% for titration.
-
Illustrative Comparative Data Summary
The following table presents illustrative data from a hypothetical validation study to highlight the performance differences between the two methods.
| Validation Parameter | HILIC-UV Method | Potentiometric Titration | Causality & Insight |
| Specificity | Passed (Rs > 2.1 for all impurities) | Passed (No placebo interference) | HILIC is superior for impurity profiling; Titration is excellent for bulk assay. |
| Linearity (r²) | 0.9995 (Range: 0.1 - 150 µg/mL) | 0.9999 (Range: 80 - 120 mg) | Both methods show excellent linearity. HILIC offers a much wider dynamic range. |
| Accuracy (% Recovery) | 99.2% - 101.5% | 99.8% - 100.3% | Titration is inherently more accurate for assay as it's a primary ratio method. |
| Precision (Repeatability RSD) | 0.75% | 0.15% | Titration demonstrates superior precision due to the gravimetric/volumetric nature of the measurement. |
| LOQ | 0.1 µg/mL | Not Applicable | HILIC is required for quantifying low-level impurities; titration is not a trace analysis technique. |
Part 3: Detailed Experimental Protocols & Workflows
A robust validation is built upon a well-developed and clearly documented method.
Overall Validation Workflow
The logical flow from method development through to routine use is critical for ensuring long-term method performance.
Caption: The analytical method validation and implementation lifecycle.
Protocol 1: HILIC Method for Assay and Purity
-
Rationale: This method is designed to provide good retention for the polar analyte while separating it from potential non-polar and polar impurities. Acetonitrile is the primary organic solvent, and a buffer is used to maintain a consistent pH and ionic strength, which is critical for reproducible HILIC separations.[5][6]
-
Instrumentation: HPLC with UV/PDA Detector
-
Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0.0 min: 95% B
-
5.0 min: 70% B
-
5.1 min: 95% B
-
7.0 min: 95% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35°C
-
Detection: UV at 210 nm
-
Injection Volume: 2 µL
-
Sample Diluent: Acetonitrile/Water (90:10 v/v)
Protocol 2: Potentiometric Titration for Assay
-
Rationale: This is an absolute method for quantifying the hydrochloride salt content. It relies on the reaction between the chloride ions and silver nitrate to form an insoluble silver chloride precipitate.[10] The endpoint is detected by a sharp change in potential, offering high precision and accuracy.[11][16]
-
Instrumentation: Automatic Potentiometric Titrator with a Silver-Silver Chloride combination electrode.[17]
-
Titrant: Standardized 0.1 M Silver Nitrate (AgNO₃)
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of N-ethyl-2-(methylamino)acetamide hydrochloride into a beaker.
-
Dissolve in 50 mL of deionized water.
-
Add 1 mL of 2 M Nitric Acid.
-
-
Procedure:
-
Immerse the electrode in the sample solution.
-
Titrate with standardized 0.1 M AgNO₃, recording the potential (mV) versus the volume of titrant added.
-
The endpoint is the point of maximum inflection of the titration curve.
-
-
Calculation: Assay (%) = (V * M * FW) / (W * 10)
-
V = Volume of AgNO₃ at endpoint (mL)
-
M = Molarity of AgNO₃ (mol/L)
-
FW = Formula Weight of the analyte ( g/mol )
-
W = Weight of sample (g)
-
Conclusion
Validating analytical methods for a compound like N-ethyl-2-(methylamino)acetamide hydrochloride requires a strategic, science-based approach. There is no single "best" method; rather, there are fit-for-purpose methods whose performance must be rigorously verified.
This guide has demonstrated that a HILIC method is superior for determining purity and quantifying trace impurities due to its high sensitivity and resolving power for polar compounds. In contrast, potentiometric titration offers unparalleled accuracy and precision for the primary assay of the hydrochloride salt content, serving as an essential orthogonal method. By employing both techniques and validating them against the internationally harmonized ICH Q2(R1) framework, researchers can build a comprehensive and trustworthy analytical data package, ensuring product quality and accelerating the drug development timeline.
References
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- ResearchGate. hplc determination of n-methylethanolamine in diphenhydramine hydrochloride drug substance by pre-column derivatization.
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- Element Lab Solutions. Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis.
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- ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-ethyl-2-(methylamino)acetamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is not merely a regulatory requirement but a cornerstone of responsible scientific practice. This guide is structured to provide a clear, logical workflow, from initial hazard assessment to the final steps of waste hand-off, empowering you to manage your chemical waste with confidence and precision.
Hazard Assessment and Identification
Understanding the intrinsic hazards of N-ethyl-2-(methylamino)acetamide hydrochloride is the critical first step in ensuring its safe handling and disposal.
GHS Classification:
According to the Safety Data Sheet (SDS), N-ethyl-2-(methylamino)acetamide hydrochloride is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards[1]:
-
Signal Word: Warning
-
Pictogram: GHS07 (Exclamation Mark)
Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
These classifications indicate that while the substance is not acutely toxic, it can cause significant irritation upon contact with the skin, eyes, and respiratory system. Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.
Structural Analogue Insights:
Further insights can be gleaned from the safety data for a closely related compound, N-Methyl-2-(methylamino)acetamide HCl. Its SDS recommends disposal via a licensed chemical destruction plant or controlled incineration with flue gas scrubbing, and explicitly warns against discharge into sewer systems[2]. Given the structural similarity, it is prudent to adopt a similar disposal strategy for the ethyl analogue.
Personal Protective Equipment (PPE) and Handling
Prior to handling N-ethyl-2-(methylamino)acetamide hydrochloride for any purpose, including disposal, the following PPE must be worn to mitigate the risks of exposure:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact and subsequent irritation. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large quantities or in case of insufficient ventilation. | Minimizes the risk of inhaling dust or aerosols, which can cause respiratory irritation. |
Safe Handling Practices:
-
Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood[3].
-
Avoid generating dust or aerosols.
-
Wash hands thoroughly after handling.
-
Ensure that an eyewash station and safety shower are readily accessible.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent the spread of contamination and minimize exposure.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Put on the appropriate PPE as outlined in the table above.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it into a designated, labeled waste container. Avoid raising dust. For liquid spills, use an inert absorbent material to contain and collect the spill.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.
Waste Disposal Workflow
The disposal of N-ethyl-2-(methylamino)acetamide hydrochloride must adhere to local, state, and federal regulations. The following workflow provides a general procedure, but it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Disposal workflow for N-ethyl-2-(methylamino)acetamide hydrochloride.
Step-by-Step Disposal Protocol:
-
Containerization:
-
Place waste N-ethyl-2-(methylamino)acetamide hydrochloride into a clearly labeled, leak-proof, and chemically compatible container.
-
Ensure the container is kept closed except when adding waste.
-
-
Labeling:
-
Affix a hazardous waste label to the container.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "N-ethyl-2-(methylamino)acetamide hydrochloride".
-
The concentration and quantity of the waste.
-
The appropriate GHS hazard pictograms.
-
The date when the container was first used for waste accumulation.
-
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory.
-
Segregate the waste from incompatible materials to prevent accidental reactions.
-
-
Disposal Request:
-
Once the waste container is full, or in accordance with your institution's policies, contact your EHS department to arrange for a waste pickup.
-
-
Final Disposition:
-
The recommended method of disposal is through a licensed hazardous waste disposal facility.
-
Based on the information for a structural analogue, controlled incineration with flue gas scrubbing is a suitable disposal method[2]. This ensures the complete destruction of the compound and minimizes environmental impact.
-
Do not dispose of N-ethyl-2-(methylamino)acetamide hydrochloride down the drain or in the regular trash[2][3].
-
Regulatory Compliance
The disposal of chemical waste is regulated by various agencies, including the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[3]. It is the responsibility of the generator of the waste to ensure that it is handled and disposed of in compliance with all applicable regulations. Always consult with your institution's EHS department to ensure adherence to all legal requirements.
Conclusion
The safe disposal of N-ethyl-2-(methylamino)acetamide hydrochloride is a multi-step process that requires careful planning and execution. By following the procedures outlined in this guide, researchers can minimize the risks associated with this chemical and ensure that their waste is managed in a safe, compliant, and environmentally responsible manner.
References
-
University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]
-
PENTA. (2023). Safety Data Sheet: Acetamide. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Vinyl-N-methylacetamide, 99%. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2024). Safety Data Sheet: N-Ethylacetamide. Retrieved from [Link]
-
PubChem. (n.d.). Acetamide, N-(2,6-dimethylphenyl)-2-(ethylmethylamino)-, monohydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling N-ethyl-2-(methylamino)acetamide hydrochloride
Author's Note: As a novel research chemical, N-ethyl-2-(methylamino)acetamide hydrochloride (CAS: 909191-78-2) lacks comprehensive toxicological data.[1] Therefore, this guide is built upon the foundational principles of laboratory safety, treating the compound as potentially hazardous until proven otherwise.[2] The protocols herein are derived from an analysis of its constituent functional groups—an amide, a secondary amine, and a hydrochloride salt—and authoritative guidelines for handling chemicals with unknown toxicity.[3][4] A thorough, site-specific risk assessment by the principal investigator is mandatory before commencing any work.[5]
Hazard Assessment and Risk Mitigation
A pre-emptive and cautious approach is critical. The structure of N-ethyl-2-(methylamino)acetamide hydrochloride suggests several potential hazards that must be managed through engineering controls, administrative procedures, and the correct use of Personal Protective Equipment (PPE).
1.1 Inferred Hazards from Chemical Structure
-
Amide Moiety: While many amides are relatively stable, some can exhibit toxicity. For instance, N-methylacetamide is classified as a substance toxic to reproduction.[6] Given this, it is prudent to handle N-ethyl-2-(methylamino)acetamide hydrochloride as a potential reproductive hazard.
-
Amine Hydrochloride Salt: Amine hydrochlorides are salts that can be corrosive or irritating to the skin, eyes, and respiratory tract.[1][7] As a fine powder, the compound poses a significant risk of aerosolization, leading to inadvertent inhalation.[1]
-
General Irritant: The available supplier safety data indicates the compound is a skin and eye irritant and may cause respiratory irritation.[8]
1.2 Primary Routes of Exposure
The most likely routes of occupational exposure are:
-
Inhalation: Breathing in aerosolized powder during weighing or transfer.
-
Dermal Contact: Spills or direct handling of the solid or its solutions.
-
Ocular Contact: Splashes of solutions or contact with airborne powder.
-
Ingestion: Poor hygiene practices, such as not washing hands after handling.[9]
Engineering and Administrative Controls: The First Line of Defense
Before any PPE is selected, the work environment must be optimized to minimize exposure.
-
Primary Engineering Control: All manipulations of N-ethyl-2-(methylamino)acetamide hydrochloride, especially the handling of the solid powder, must be performed within a certified chemical fume hood.[1][2] This is the most critical step in preventing respiratory exposure.
-
Administrative Controls:
-
Designated Area: Establish a clearly marked "designated area" within the lab for handling this compound to prevent cross-contamination.[2]
-
Standard Operating Procedure (SOP): A detailed, lab-specific SOP must be written and approved. All personnel must be trained on this SOP before beginning work.[10]
-
Chemical Hygiene Plan (CHP): All procedures must align with the institution's master Chemical Hygiene Plan as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[5][11]
-
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. Its selection must be deliberate and based on the specific task being performed.[12]
3.1 Core PPE Ensemble
This is the minimum required PPE for any work involving this compound:
| PPE Component | Specification | Rationale |
| Body Protection | Flame-resistant lab coat with tight-fitting cuffs | Protects personal clothing and skin from minor spills and splashes. |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness) | Provides a barrier against incidental contact. For prolonged work or submersion, glove compatibility must be verified.[3] |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[2][4] | Protects against airborne particles and minor splashes. Goggles are required when a significant splash hazard exists.[4] |
| Foot Protection | Closed-toe, non-perforated shoes | Prevents exposure from spills that reach the floor. |
3.2 Task-Specific PPE Escalation
Certain procedures carry a higher risk and require an escalation in PPE.
| Task | Required PPE Escalation | Rationale for Escalation |
| Weighing/Transfer of Powder | In addition to Core Ensemble: Face shield worn over safety glasses/goggles. | Provides an additional layer of protection for the face and neck from aerosolized powder. |
| Preparing Concentrated Solutions | In addition to Core Ensemble: Chemical splash goggles and a face shield. | The risk of a significant splash of corrosive or irritating liquid is highest during this step.[4] |
| Large-Scale Operations (>5g) | In addition to Core Ensemble: Chemical-resistant apron over lab coat, double-gloving (e.g., nitrile inner, neoprene outer). | Increases protection against larger volume spills and potential glove saturation. |
Step-by-Step Handling and Disposal Workflow
A systematic workflow ensures that safety controls are implemented at every stage of the process, from preparation to disposal.
4.1 Preparation and Pre-Handling Checklist
-
Verify the chemical fume hood is certified and functioning correctly.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents).
-
Prepare a designated waste container for N-ethyl-2-(methylamino)acetamide hydrochloride waste.
-
Don the appropriate Core PPE Ensemble.
4.2 Weighing and Aliquoting Protocol
-
Perform all weighing operations inside the chemical fume hood.
-
Use a spatula to carefully transfer the powder to a weigh boat, minimizing any disturbance that could create dust.
-
Close the primary container immediately after dispensing.
-
Wipe down the spatula and any contaminated surfaces with a damp cloth before removing them from the fume hood. Dispose of the cloth as hazardous waste.
4.3 Dissolution and Reaction Setup
-
Add solvent to the vessel containing the weighed powder slowly to avoid splashing.
-
If sonication or heating is required, ensure the vessel is appropriately sealed or vented into the fume hood's exhaust stream.
4.4 Post-Handling Decontamination
-
Wipe down the work surface within the fume hood with an appropriate solvent or detergent.
-
Carefully remove PPE, starting with gloves, then face shield/goggles, and finally the lab coat, turning it inside out.
-
Wash hands thoroughly with soap and water after removing all PPE.[15]
Emergency Procedures
5.1 Spill Management
For a small spill (<5g solid or <100mL of dilute solution) inside a fume hood:
-
Alert personnel in the immediate area.
-
Use absorbent pads or a neutralizing agent appropriate for amines/acid salts.[16]
-
Working from the outside in, absorb the spill.[16]
-
Using tongs, place the contaminated absorbent material into a designated hazardous waste bag.[13][14]
-
Wipe the area with a wet paper towel and dispose of it as hazardous waste.[13]
-
Label the waste bag with its contents and arrange for pickup.[17]
For large spills, or any spill outside of a fume hood, evacuate the lab, close the door, and contact your institution's Environmental Health and Safety (EHS) office immediately.
5.2 First Aid for Exposures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, seek emergency medical attention.[7] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[7][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (if available) to the medical personnel.[1][15] |
Disposal Plan
All waste generated from handling N-ethyl-2-(methylamino)acetamide hydrochloride must be treated as hazardous waste.
6.1 Waste Stream Segregation
-
Solid Waste: Contaminated gloves, weigh boats, absorbent pads, and excess solid compound.
-
Liquid Waste: Unused solutions or reaction mixtures.
-
Sharps: Contaminated needles or razor blades.
6.2 Disposal Procedure
-
Collect all waste in compatible, sealed containers that are clearly labeled with "Hazardous Waste" and the full chemical name.[17][18]
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.[18]
-
Store the waste container in a designated satellite accumulation area.
-
Arrange for disposal through your institution's EHS office. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[18][19]
By adhering to this comprehensive plan—grounded in a conservative assessment of risk and strict adherence to established safety protocols—researchers can handle N-ethyl-2-(methylamino)acetamide hydrochloride with the high degree of caution it warrants, ensuring both personal safety and the integrity of the research environment.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Acetylethanolamine.
- Fisher Scientific. (2025). Safety Data Sheet: N-(2-Aminoethyl)acetamide.
- CDH Fine Chemical. (n.d.). N-ETHYL METHYLAMINE CAS No 624-78-2 Material Safety Data Sheet SDS/MSDS.
- AChemBlock. (2026). N-Ethyl-2-(methylamino)acetamide hydrochloride 95%.
- University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from University of Tennessee Knoxville Environmental Health and Safety.
- Australian Government Department of Health. (2016). Acetamide, N-methyl-: Human health tier II assessment.
- University of Delaware. (n.d.). Chemical Spill Clean-Up. Retrieved from University of Delaware Environmental Health & Safety.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetamide.
- Chemos GmbH & Co.KG. (2024). Safety Data Sheet: N-Ethylacetamide.
- Collect and Recycle. (n.d.). Amine Disposal For Businesses.
- Princeton University. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories. Retrieved from Princeton University Environmental Health and Safety.
- American Chemical Society. (1995). Guide for Chemical Spill Response.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.
- ResearchGate. (2025). Treatment of amine wastes generated in industrial processes.
- Occupational Safety and Health Administration. (n.d.). Laboratories - Overview.
- Westlab. (2023). 8 Steps to Handling a Lab Chemical Spill.
- Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from Dartmouth Environmental Health and Safety.
- Oreate AI Blog. (2026). Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System.
- The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide.
- University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from University of Wisconsin–Madison Biomedical Engineering.
- Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories.
- National Center for Biotechnology Information. (n.d.). Personal Protective Equipment - Chemical and Biological Terrorism.
- National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard.
- AdventHealth University. (n.d.). Hazardous Waste Management Manual.
- Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem.
- University of Alabama at Birmingham. (n.d.). Novel Chemicals with Unknown Hazards SOP.
- Vanderbilt University. (n.d.). The Laboratory Standard. Retrieved from Vanderbilt University Office of Clinical and Research Safety.
- Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Research Safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
